(R)-3-Amino-2-methylpropanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433358 | |
| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132605-98-2 | |
| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride (CAS: 132605-98-2), a pivotal chiral building block for drug development professionals. This document moves beyond a simple recitation of data, offering in-depth analysis of the compound's physicochemical properties, stereocontrolled synthesis, and analytical validation. Crucially, it contextualizes its application within modern medicinal chemistry, particularly in the design of peptidomimetics and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, providing both mechanistic insights and actionable experimental protocols.
Strategic Importance in Drug Discovery: The Role of a Constrained β-Amino Acid
In the landscape of medicinal chemistry, the pursuit of molecules with enhanced metabolic stability, predictable conformation, and high target affinity is perpetual. Chiral β-amino acids have emerged as a superior scaffold in this quest. Unlike their α-amino acid counterparts, the additional methylene unit in the backbone of β-amino acids, such as (R)-3-Amino-2-methylpropanoic acid, imparts significant resistance to proteolytic degradation by peptidases.[1] This intrinsic stability is a cornerstone of its value in transforming transient peptide leads into viable drug candidates.
The methyl group at the C2 (α) position further refines its utility by introducing a conformational constraint. This seemingly minor modification limits the rotational freedom of the molecular backbone, pre-organizing the molecule into specific secondary structures, such as helices or turns, which can be critical for precise molecular recognition at a biological target.[2] The hydrochloride salt form is the standard for supply due to its enhanced crystallinity, stability, and aqueous solubility, facilitating its use in a wide range of synthetic and formulation protocols.
Physicochemical Profile and Structural Analysis
A foundational understanding of the compound's properties is essential for its effective integration into any research and development workflow. These parameters govern everything from solvent selection in a reaction to the feasibility of a formulation strategy.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 132605-98-2 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 139.58 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 145 - 149 °C | [6] |
| Solubility | Soluble in water | [6] |
| Storage | Store sealed in a dry place at room temperature | [3] |
Note: The high aqueous solubility is a direct consequence of the hydrochloride salt form, which ensures the amine group is protonated and highly polar.
Structural Representation
The chirality at the C2 position is the key structural feature responsible for the molecule's utility in asymmetric synthesis.
Figure 1: Structure of this compound. The wedge bond on the methyl group indicates its projection out of the plane, defining the (R) stereochemistry.
Synthesis and Stereochemical Integrity Control
The therapeutic value of this molecule is contingent on its enantiomeric purity. As such, robust methods for its asymmetric synthesis and subsequent chiral analysis are of paramount importance.
Asymmetric Synthesis: A Field-Proven Approach
While several methods exist for the synthesis of chiral β-amino acids, one of the most reliable and scalable strategies is the asymmetric hydrogenation of a prochiral enamine or α,β-unsaturated acid precursor using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPHOS) are industry standards for this transformation.[7]
Expert Insight: The choice of a chiral phosphine ligand is critical. The ligand creates a C₂-symmetric chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, forcing the hydrogen to add to one face of the double bond, thereby yielding one enantiomer in high excess.
Figure 3: Representative synthetic pathway for a novel DPP-4 inhibitor analog.
Mechanistic Insight: In this hypothetical pathway, the amine is first protected (e.g., with a Boc group) to allow for selective amide bond formation at the carboxylate. This is coupled with a suitable heterocyclic carboxylic acid, a common feature in many enzyme inhibitors. Subsequent deprotection of the amine allows for its final coupling to a second fragment, or it may serve as the key primary amine that directly interacts with key acidic residues (like Glu205/Glu206) in the DPP-4 active site. [8]The constrained (R)-methyl configuration helps to orient the rest of the molecule optimally within the binding pocket.
Conclusion and Forward Outlook
This compound is a high-value, enabling reagent for the modern medicinal chemist. Its combination of proteolytic resistance, conformational constraint, and stereochemical purity provides a reliable foundation for constructing complex therapeutic candidates. The protocols and insights provided herein demonstrate that its successful application is rooted in a strong command of asymmetric synthesis and rigorous analytical validation. As drug discovery continues to target complex protein-protein interactions and enzymes with challenging active sites, the strategic deployment of constrained, non-natural amino acids like this will only grow in importance, driving innovation from the hit-to-lead stage through to process development.
References
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(No Author). (2024). 3-amino-2-methylpropanoic acid - Physico-chemical Properties. ChemBK. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138734494. Available at: [Link]
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FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Seebach, D., et al. (n.d.). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]
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Ye, Z., & Jiang, H. (2011). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. Available at: [Link]
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Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Sani, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
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Thomas, B. A., et al. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]
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Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]
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Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
- Biftu, T., & Sinha-Roy, R. (2014). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. In Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Royal Society of Chemistry.
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Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP2023902B1 - Dpp iv inhibitor formulations.
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Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications. Available at: [Link]
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An In-Depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride (CAS: 132605-98-2): A Key Chiral Building Block in Pharmaceutical Synthesis
Executive Summary: (R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid, is a pivotal intermediate in modern pharmaceutical development. Its defined stereochemistry makes it an essential building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, its strategic role in synthesis, robust analytical methods for quality control, advanced applications, and critical safety protocols. The focus is on the causality behind its utility and the self-validating nature of its analytical verification, ensuring both scientific integrity and practical application.
The Strategic Importance of Chirality in Drug Development
In pharmaceutical science, chirality is a fundamental property that dictates a molecule's biological activity.[1][2][3] Enantiomers, or non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[] One enantiomer may be therapeutically active, while the other could be inert or even harmful.[] Consequently, the use of enantiomerically pure starting materials and intermediates is not just a preference but a critical requirement for developing safe and effective drugs.[][5]
This compound (CAS: 132605-98-2) exemplifies a high-value chiral building block.[] As a β-amino acid with a fixed (R)-configuration at the C2 carbon, it enables chemists to introduce a specific stereocenter into a target molecule early in the synthetic sequence. This approach, known as chiral pool synthesis, is often more efficient and cost-effective than resolving a racemic mixture at a later stage.[7] Its primary application lies in the synthesis of APIs where the stereochemistry is crucial for efficacy, such as the anticonvulsant drug Pregabalin.[7][8]
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of a starting material are the bedrock of reproducible and scalable chemical synthesis.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 132605-98-2 | [9][10] |
| Molecular Formula | C₄H₁₀ClNO₂ | [9][10] |
| Molecular Weight | 139.58 g/mol | [9][10][11] |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | [10] |
| Synonyms | (R)-beta-Aminoisobutyric acid HCl | [12] |
| SMILES | CC(=O)O.[H]Cl | [10] |
| Appearance | White powder or crystalline solid | [10][11] |
| Purity | Typically ≥95% - ≥98% (HPLC) | [11][13][14] |
| Optical Rotation | [α]D²⁵ = -24.1 ± 1° (c=1 in water) | [11] |
| Storage | Sealed in a dry place at room temperature or 0-8°C | [9][11] |
The free base, (R)-3-Amino-2-methylpropanoic acid (CAS: 2140-95-6), is the (R)-enantiomer of 3-aminoisobutyric acid.[12] The hydrochloride salt form enhances stability and improves handling characteristics compared to the zwitterionic free amino acid.
Role in Asymmetric Synthesis: The Path to (S)-Pregabalin
The primary value of this compound is its role as a precursor in multi-step syntheses. Its most notable application is in the production of (S)-Pregabalin, an API where the (S)-enantiomer is responsible for the therapeutic activity.[7]
Causality of Application: Using an (R)-configured starting material to synthesize an (S)-configured product may seem counterintuitive. However, this is common in organic synthesis where reaction mechanisms can invert stereocenters or, more frequently, the chiral center of the starting material is not the final chiral center of the product but directs the formation of a new one. In many patented syntheses of Pregabalin, a chiral intermediate is used to ensure the final product has the correct (S) configuration, thereby avoiding a costly and inefficient resolution of the final racemic product.[7][15][16]
Below is a conceptual workflow illustrating how a chiral building block like this compound is integrated into a pharmaceutical manufacturing process.
Caption: Conceptual workflow for API synthesis using a chiral building block.
Quality Control and Analytical Validation
For a chiral intermediate, quality control is a two-fold challenge: confirming chemical purity and verifying enantiomeric integrity. A failure in either domain compromises the entire synthesis chain. Therefore, a robust, self-validating analytical protocol is non-negotiable.
Experimental Protocol: Chiral Purity and Identity by HPLC
Causality of Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. For chiral compounds, two main strategies are employed: using a chiral stationary phase (CSP) that can directly separate enantiomers, or derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[17][18][19] The derivatization approach is often chosen for its robustness and high sensitivity.[19]
Step-by-Step Methodology:
-
Objective: To determine the chemical purity and enantiomeric excess (e.e.) of this compound.
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Standard Preparation:
-
Accurately weigh 10 mg of the (R)-isomer reference standard and 10 mg of the (S)-isomer reference standard.
-
Prepare separate 1 mg/mL stock solutions in deionized water.
-
Create a racemic standard by mixing equal volumes of the (R) and (S) stock solutions.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in deionized water.
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution in separate vials, add 200 µL of the Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate to each vial.
-
Vortex and incubate at 40°C for 1 hour in a heating block.
-
After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction.
-
Dilute with 500 µL of the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Gradient: Start at 20% B, ramp to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & System Suitability:
-
Inject the racemic standard. The resolution between the two diastereomer peaks must be >1.5. This validates the system's ability to separate the enantiomers.
-
Calculate the enantiomeric excess of the test sample using the formula: e.e. (%) = [((R-peak area) - (S-peak area)) / ((R-peak area) + (S-peak area))] * 100.
-
Chemical purity is determined by the area percentage of the main peak relative to all other impurity peaks.
-
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An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride: Nomenclature, Synthesis, Analysis, and Biological Activity
This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of significant interest to researchers in metabolism, exercise physiology, and drug development. This document delves into its nomenclature, physicochemical properties, synthesis, analytical methodologies, and its role as a signaling molecule in key biological pathways.
Introduction and Nomenclature
(R)-3-Amino-2-methylpropanoic acid, commonly known in its biologically active form as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that has emerged as a myokine—a substance secreted by muscle cells in response to exercise.[1][2] It is a catabolite of the amino acid valine and the pyrimidine base thymine.[2] The compound exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the focus of this guide. For research and development purposes, it is often supplied as a more stable and soluble hydrochloride salt.
Synonyms and Identifiers
A clear understanding of the various names and registry numbers is crucial for accurate literature searches and material sourcing.
| Identifier Type | Value |
| Chemical Name | This compound |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride |
| Common Name | D-β-Aminoisobutyric acid hydrochloride; D-BAIBA HCl |
| CAS Number | 132605-98-2 |
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
A comprehensive list of synonyms is provided below:
-
(2R)-3-amino-2-methylpropanoic acid hydrochloride
-
D-3-Aminoisobutyric acid hydrochloride
-
(R)-beta-Aminoisobutyric acid hydrochloride
-
R-BAIBA hydrochloride
Physicochemical Properties
The hydrochloride salt form of (R)-3-Amino-2-methylpropanoic acid enhances its stability and solubility in aqueous solutions, which is advantageous for experimental studies.
| Property | Value | Source |
| Appearance | White to off-white powder or crystals | [3] |
| Solubility | Soluble in water | [4] |
| Storage | Sealed in a dry place at room temperature | |
| Stability | Chemically stable under standard ambient conditions |
Note: Experimental values for melting point and specific solubility of the hydrochloride salt are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis provided by the supplier.
Synthesis of this compound
The synthesis of amino acid hydrochlorides can be achieved through various methods. Below is an illustrative protocol for the preparation of the hydrochloride salt from the free amino acid. This method is based on general procedures for the formation of amino acid hydrochlorides.[5]
Illustrative Synthesis Protocol
Objective: To convert (R)-3-Amino-2-methylpropanoic acid to its hydrochloride salt.
Materials:
-
(R)-3-Amino-2-methylpropanoic acid
-
Methanol (anhydrous)
-
Acetyl chloride or Trimethylchlorosilane (TMSCl)[5]
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, suspend (R)-3-Amino-2-methylpropanoic acid (1 equivalent) in anhydrous methanol.
-
Acidification: Cool the suspension in an ice bath. Slowly add acetyl chloride or TMSCl (1.1 to 1.5 equivalents) dropwise to the stirred suspension. This in situ generates HCl.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the solid has completely dissolved, indicating the formation of the more soluble hydrochloride salt.
-
Precipitation: To the clear solution, slowly add anhydrous diethyl ether until a white precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride and to ensure the efficient formation of the hydrochloride salt.
-
Slow Addition of Acid Chloride: This is a safety precaution to control the exothermic reaction and prevent splashing.
-
Use of Diethyl Ether: Diethyl ether is used as an anti-solvent to decrease the solubility of the polar hydrochloride salt, leading to its precipitation.
Synthesis Workflow Diagram```dot
Caption: General workflow for the analysis of the compound.
Biological Activity and Mechanism of Action
BAIBA is recognized as a myokine that mediates some of the beneficial effects of exercise. [1]Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. [6]
Signaling Pathway
Exercise, particularly endurance training, stimulates the expression of PGC-1α in skeletal muscle. This coactivator increases the catabolism of valine and thymine, leading to the production and secretion of BAIBA into the bloodstream. Circulating BAIBA acts on various tissues, most notably adipose tissue and the liver.
In white adipose tissue, BAIBA activates PPARα, which in turn promotes the "browning" of white fat cells. This process involves the upregulation of thermogenic genes, such as uncoupling protein 1 (UCP1), leading to increased energy expenditure. [6]In the liver, BAIBA also activates PPARα, stimulating fatty acid oxidation and reducing lipid accumulation.
Signaling Pathway Diagram
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An In-depth Technical Guide to D-3-Aminoisobutyric Acid Hydrochloride: Structure, Synthesis, and Biological Significance
Abstract
D-3-Aminoisobutyric acid (D-BAIBA), a catabolite of thymine, has emerged as a significant signaling molecule in metabolic regulation. This guide provides a comprehensive technical overview of D-3-Aminoisobutyric acid hydrochloride, from its fundamental chemical structure and properties to its synthesis and purification. We delve into its biological role as a myokine, elucidating the signaling pathways it modulates, particularly in the context of white adipose tissue browning and improved glucose homeostasis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for the analysis of D-BAIBA and the assessment of its biological activity, supported by authoritative references and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction to D-3-Aminoisobutyric Acid (D-BAIBA)
D-3-Aminoisobutyric acid, also known as (R)-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid that has garnered significant attention in the scientific community for its role as a myokine—a substance produced and released by muscle cells in response to exercise.[1][2][3] It is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[3] Circulating levels of BAIBA increase during physical activity, and it is believed to mediate some of the systemic beneficial effects of exercise.[3]
This guide focuses on the hydrochloride salt of the D-enantiomer, which is often used in research settings for its improved stability and solubility. We will explore its chemical characteristics, methods for its synthesis, its biological functions with a focus on metabolic regulation, and practical protocols for its study.
Chemical Structure and Physicochemical Properties
The hydrochloride salt of D-3-Aminoisobutyric acid provides a stable, crystalline form of the active molecule, making it suitable for experimental use.
Chemical Structure
The chemical structure of D-3-Aminoisobutyric acid hydrochloride is characterized by a chiral center at the second carbon of the isobutyric acid backbone, with the amino group in the (R)-configuration. The hydrochloride salt is formed by the protonation of the amino group.
-
IUPAC Name: (2R)-3-amino-2-methylpropanoic acid hydrochloride
-
Molecular Formula: C₄H₁₀ClNO₂
-
Molecular Weight: 139.58 g/mol
Physicochemical Properties
The properties of D-3-Aminoisobutyric acid hydrochloride are summarized in the table below. It is a white solid, and its solubility in aqueous solutions is a key advantage for in vitro and in vivo studies.[1]
| Property | Value | Reference(s) |
| Appearance | White solid | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Storage Temperature | -20°C for long-term storage | [1] |
| Stability | Stable for at least 2 years when stored at -20°C | [1] |
Synthesis and Purification of D-3-Aminoisobutyric Acid Hydrochloride
The enantioselective synthesis of D-3-Aminoisobutyric acid is crucial for studying its specific biological functions. While various methods exist for the synthesis of β-amino acids, a common approach for obtaining the (R)-enantiomer involves enzymatic resolution or asymmetric synthesis.
Example Synthesis Route: Biocatalytic Approach
A highly stereospecific method for the synthesis of enantiopure R(-)-3-aminoisobutyric acid utilizes Pseudomonas aeruginosa as a biocatalyst.[4] This process involves three main steps:
-
Racemization of Dihydrothymine: The starting material, dihydrothymine, is racemized to provide a mixture of enantiomers.
-
Enantiospecific Dihydropyrimidinase Reaction: The biocatalyst, Pseudomonas aeruginosa, contains a dihydropyrimidinase that selectively acts on one enantiomer of the racemic dihydrothymine.
-
Diazotization Reaction: The resulting intermediate is then converted to R(-)-3-aminoisobutyric acid through a diazotization reaction.[4]
Caption: Workflow for the biocatalytic synthesis of D-3-Aminoisobutyric Acid Hydrochloride.
Purification and Hydrochloride Salt Formation
The resulting R(-)-3-aminoisobutyric acid is then purified, typically by crystallization from hot water.[3] To form the hydrochloride salt, the purified free amino acid is treated with hydrochloric acid in a suitable solvent, such as ethanol, followed by precipitation and drying. The purity can be assessed by techniques such as thin-layer chromatography (TLC).[1]
Biological Role and Mechanism of Action
D-BAIBA is recognized as a key signaling molecule with pleiotropic effects on metabolism, particularly in the browning of white adipose tissue (WAT), improvement of glucose tolerance, and regulation of lipid metabolism.[2][5]
Browning of White Adipose Tissue
One of the most significant biological functions of BAIBA is its ability to induce the "browning" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial density and expression of uncoupling protein 1 (UCP1).[1][6] This leads to increased thermogenesis and energy expenditure.
Signaling Pathway of D-BAIBA in Adipocytes
The metabolic effects of D-BAIBA are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][6]
Caption: D-BAIBA signaling pathway in adipocytes leading to browning and thermogenesis.
Upon entering the adipocyte, D-BAIBA activates PPARα, which then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in thermogenesis, such as UCP1 and Cell Death Inducing DFFA Like Effector A (CIDEA), as well as genes promoting mitochondrial biogenesis and fatty acid oxidation.[6]
Effects on Glucose and Lipid Metabolism
BAIBA has been shown to improve glucose tolerance and attenuate insulin resistance.[2][5] It also enhances fatty acid β-oxidation in hepatocytes.[5] These effects are also linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[5]
Experimental Protocols
This section provides detailed methodologies for the characterization and functional analysis of D-3-Aminoisobutyric acid hydrochloride.
Characterization of D-3-Aminoisobutyric Acid Hydrochloride
-
Objective: To confirm the chemical structure of D-3-Aminoisobutyric acid hydrochloride.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR (400 MHz, D₂O) Expected Chemical Shifts (δ):
-
~1.2 ppm (doublet, 3H, -CH₃)
-
~2.7 ppm (multiplet, 1H, -CH-)
-
~3.1-3.3 ppm (multiplet, 2H, -CH₂-NH₃⁺)
-
-
¹³C NMR (100 MHz, D₂O) Expected Chemical Shifts (δ):
-
~17 ppm (-CH₃)
-
~38 ppm (-CH-)
-
~45 ppm (-CH₂-)
-
~180 ppm (-COOH)
-
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Expected Characteristic Peaks (cm⁻¹):
-
~2500-3300 (broad, O-H stretch of carboxylic acid and N-H stretch of ammonium)
-
~1700-1730 (C=O stretch of carboxylic acid)
-
~1600-1640 (N-H bend of ammonium)
-
~1400-1450 (C-H bend)
-
Quantification of D-BAIBA in Human Plasma by LC-MS/MS
-
Objective: To accurately measure the concentration of D-BAIBA in human plasma samples.
-
Materials:
-
D-3-Aminoisobutyric acid hydrochloride (as standard)
-
Isotopically labeled internal standard (e.g., D-3-Aminoisobutyric acid-d₃)
-
Human plasma (EDTA-anticoagulated)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
-
Protocol:
-
Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard working solution. b. Add 300 µL of cold ACN to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. LC Column: A chiral column is required to separate D- and L-BAIBA. b. Mobile Phase A: 0.1% FA in water c. Mobile Phase B: 0.1% FA in ACN d. Gradient: A suitable gradient to separate the enantiomers. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
- MRM Transition for D-BAIBA: m/z 104.1 → m/z 87.1
- MRM Transition for Internal Standard: m/z 107.1 → m/z 90.1
-
Quantification: Generate a calibration curve using known concentrations of D-BAIBA standard and calculate the concentration in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Caption: Workflow for the quantification of D-BAIBA in human plasma using LC-MS/MS.
In Vitro Assessment of Adipocyte Browning
-
Objective: To evaluate the effect of D-BAIBA on the browning of human white adipocytes.
-
Cell Culture: Use human pre-adipocytes (e.g., from subcutaneous adipose tissue) and differentiate them into mature white adipocytes.
-
Protocol:
-
Differentiate pre-adipocytes into mature adipocytes over a period of 10-14 days using a standard differentiation cocktail (containing insulin, dexamethasone, IBMX, and a PPARγ agonist).
-
On day 10 of differentiation, treat the mature adipocytes with varying concentrations of D-3-Aminoisobutyric acid hydrochloride (e.g., 10 µM, 50 µM, 100 µM) for 48-72 hours.
-
Analysis: a. Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of browning markers such as UCP1, CIDEA, and PGC1α. b. Protein Expression: Perform Western blotting to quantify the protein levels of UCP1. c. Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to assess mitochondrial function and uncoupling. d. Lipid Droplet Morphology: Stain with Oil Red O or Bodipy and visualize under a microscope to observe changes in lipid droplet size and number.
-
Safety and Handling
While D-3-Aminoisobutyric acid is an endogenous metabolite, the hydrochloride salt should be handled with appropriate laboratory precautions.
-
General Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place at -20°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
D-3-Aminoisobutyric acid hydrochloride is a valuable tool for researchers investigating the molecular mechanisms underlying the beneficial effects of exercise on metabolic health. Its ability to induce the browning of white adipose tissue and improve glucose and lipid metabolism makes it a promising target for the development of novel therapeutics for metabolic diseases. The protocols and information provided in this guide offer a solid foundation for the synthesis, characterization, and functional analysis of this important signaling molecule.
References
- Jung, T. W., & Choi, K. M. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(3), 48.
-
Wikipedia. (2023, December 12). 3-Aminoisobutyric acid. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (2023, November 27). Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911). Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved January 23, 2026, from [Link]
- Kitase, Y., et al. (2018). L-β-aminoisobutyric acid, L-BAIBA, is a muscle-derived osteocyte survival factor. Cell Metabolism, 27(4), 896-907.e6.
- Roberts, L. D., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Cell Metabolism, 19(1), 96-108.
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(3), 48.
-
Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- Ferrer, P., et al. (2007). Enantiopure R(-)-3-aminoisobutyric acid synthesis using Pseudomonas aeruginosa as enantiospecific biocatalyst. Brazilian Journal of Chemical Engineering, 24(4), 529-535.
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1180185.
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- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scielo.br [scielo.br]
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(−)-β-Aminoisobutyric acid hydrochloride molecular weight
An In-depth Technical Guide to (−)-β-Aminoisobutyric Acid
Executive Summary: (−)-β-Aminoisobutyric acid, an enantiomer of β-aminoisobutyric acid (BAIBA), is an exercise-induced myokine with significant therapeutic potential for metabolic diseases. Generated from the catabolism of thymine and valine, this molecule plays a crucial role in intercellular communication, particularly in mediating the beneficial effects of physical activity. It facilitates the "browning" of white adipose tissue, enhances fatty acid oxidation, and improves insulin sensitivity through complex signaling pathways. This guide provides a comprehensive technical overview of its physicochemical properties, biological mechanisms, validated analytical methodologies, and applications for researchers, scientists, and professionals in drug development.
Introduction to (−)-β-Aminoisobutyric Acid
(−)-β-Aminoisobutyric acid is the L-stereoisomer of β-aminoisobutyric acid (BAIBA), a non-proteinogenic β-amino acid. It has emerged as a molecule of significant interest in metabolic research. Classified as a myokine, BAIBA is released from skeletal muscle during exercise and acts as a signaling molecule, conveying the benefits of physical exertion to other tissues. Its discovery has opened new avenues for understanding the molecular basis of exercise and for developing novel therapeutics targeting obesity, type 2 diabetes, and related cardiometabolic disorders.
The primary biological function of BAIBA is linked to the regulation of energy homeostasis. It stimulates the conversion of energy-storing white adipose tissue (WAT) into energy-expending brown-like or "beige" adipose tissue, a process that increases thermogenesis and energy expenditure.[1] This action, coupled with its ability to enhance fatty acid β-oxidation in the liver and improve glucose tolerance, positions BAIBA as a key target in the development of "exercise-in-a-pill" mimetics.[2] This guide focuses on the hydrochloride salt form, which enhances stability and solubility for research applications.
Physicochemical Properties
The hydrochloride salt of (−)-β-Aminoisobutyric acid is often used in research settings to improve the compound's handling and solubility characteristics. Below is a summary of its key properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid hydrochloride | [3] |
| Synonyms | L-BAIBA HCl, (S)-BAIBA HCl, (+)-β-Aminoisobutyric acid HCl | [3] |
| Molecular Formula | C₄H₉NO₂ · HCl | [3][4] |
| Molecular Weight | Free Acid: 103.12 g/mol Hydrochloride Salt: 139.58 g/mol | [3][4] |
| CAS Number | L-isomer (Free Acid): 4249-19-8DL-racemate (Free Acid): 144-90-1 | [3][4] |
| Appearance | White to off-white solid/powder | [4][5] |
| Solubility | Soluble in water. The hydrochloride form enhances aqueous solubility. | [2][5] |
| Melting Point | DL-racemate HCl: 128-129 °C | [5] |
Biological Role and Mechanism of Action
BAIBA functions as a critical link between exercise and systemic metabolic health. Its synthesis and release are primarily driven by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis in muscle.
Mechanism of Action:
-
Muscle Contraction & PGC-1α Activation: Physical exercise induces the expression of PGC-1α in skeletal muscle.
-
BAIBA Synthesis: PGC-1α activation leads to the breakdown of thymine and valine, producing BAIBA as a metabolic byproduct.[2]
-
Secretion into Circulation: BAIBA is secreted from the muscle into the bloodstream.
-
Action on Adipose Tissue: In white adipose tissue, BAIBA activates peroxisome proliferator-activated receptor alpha (PPARα). This activation upregulates the expression of thermogenic genes, including uncoupling protein 1 (UCP1) and PRDM16, inducing the "browning" of white fat cells.[1]
-
Hepatic Effects: BAIBA also stimulates fatty acid β-oxidation in hepatocytes, contributing to improved lipid homeostasis.[2]
-
Systemic Benefits: The cumulative effects include increased energy expenditure, reduced body fat, improved insulin sensitivity, and a better overall cardiometabolic profile.[2]
Analytical Methodologies
Accurate quantification of BAIBA in biological matrices is essential for research. High-performance liquid chromatography (HPLC) is a widely used method, often requiring pre-column derivatization due to BAIBA's lack of a strong chromophore.
Overview of Techniques
-
HPLC with Fluorescence Detection: This is a common and sensitive method. Primary amines like BAIBA are derivatized with reagents such as o-phthalaldehyde (OPA) or dansyl chloride to yield fluorescent products, which can be detected with high sensitivity.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high specificity and sensitivity, allowing for the direct measurement of BAIBA and its isomers without derivatization, making it a powerful tool for metabolomics studies.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used but typically requires derivatization to increase the volatility of the amino acid.
Sample Protocol: HPLC Quantification of BAIBA in Urine
This protocol provides a validated method for determining BAIBA concentrations in urine samples using OPA pre-column derivatization and fluorescence detection.[6]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
- Dilute the supernatant 1:10 with HPLC-grade water.
- Filter the diluted sample through a 0.22 µm syringe filter.
2. Derivatization (Automated or Manual):
- Prepare the OPA reagent (o-phthalaldehyde in borate buffer with 2-mercaptoethanol).
- In an autosampler vial, mix 50 µL of the prepared urine sample (or standard) with 50 µL of the OPA reagent.
- Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Causality: The timing is critical as the OPA derivative is not stable over long periods.
3. HPLC-FLD Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Sodium Acetate buffer (20 mM, pH 7.2) with 0.3% Tetrahydrofuran.
- Mobile Phase B: Methanol.
- Flow Rate: 1.0 mL/min.
- Gradient: Isocratic elution is often sufficient for urine, typically around 30-40% Mobile Phase B.[6] Expertise: An isocratic elution simplifies the method, making it robust and fast (e.g., a 15-minute run time).
- Detection: Fluorescence detector set to Ex: 340 nm, Em: 450 nm.
4. Quantification:
- Generate a standard curve using known concentrations of (−)-β-Aminoisobutyric acid hydrochloride (e.g., 1 µM to 100 µM).
- Plot the peak area against the concentration to create a linear regression.
- Calculate the concentration in unknown samples by interpolating their peak areas from the standard curve.
Sample [label="Urine Sample", fillcolor="#F1F3F4"];
Prep [label="Dilute &\nFilter", fillcolor="#FBBC05"];
Deriv [label="OPA\nDerivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inject [label="HPLC\nInjection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Detect [label="Fluorescence\nDetection\n(Ex:340/Em:450)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quant [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Prep -> Deriv -> Inject -> Detect -> Quant;
}
Applications in Research and Drug Development
The unique biological activities of BAIBA make it a highly attractive candidate for therapeutic development.
-
Metabolic Disorders: As a mediator of exercise-induced benefits, BAIBA is being investigated for the treatment of obesity, insulin resistance, and type 2 diabetes. Its ability to promote energy expenditure without affecting food intake is a particularly desirable trait.[2]
-
Biomarker: Urinary and plasma levels of BAIBA are being explored as potential biomarkers for metabolic health, disease progression, and even as indicators of physical fitness.[1]
-
Osteoporosis: Recent studies have shown that the L-isomer of BAIBA can protect osteocytes from apoptosis, suggesting a role in preventing bone loss.
-
Drug Formulation: Research is ongoing to develop stable, orally bioavailable formulations of BAIBA or its analogs to translate its therapeutic potential into clinical applications.[7] The hydrochloride salt is a step in this direction, offering improved chemical stability and solubility over the free acid form.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the integrity of research materials through proper handling is paramount.
-
Safety: (−)-β-Aminoisobutyric acid hydrochloride is generally considered non-hazardous for laboratory use. However, standard laboratory safety practices should always be followed. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
-
Storage: For long-term stability, the compound should be stored at -20°C.[5] It should be kept in a tightly sealed container in a dry and well-ventilated place. For stock solutions, storage at -80°C is recommended for periods up to 6 months.[2]
-
Stability: The hydrochloride salt form provides greater stability compared to the zwitterionic free acid, particularly in solution. However, aqueous stock solutions should be prepared fresh or stored frozen in aliquots to prevent degradation.
Conclusion
(−)-β-Aminoisobutyric acid hydrochloride is a vital research tool and a promising therapeutic candidate. Its role as an exercise myokine that enhances energy expenditure and improves metabolic health provides a strong rationale for its continued investigation. Understanding its physicochemical properties, biological pathways, and analytical methods is crucial for scientists aiming to unlock its full potential in the fight against metabolic diseases. This guide serves as a foundational resource to support these research and development endeavors.
References
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Title: 3-Aminoisobutyric acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem Source: PubChem URL: [Link]
-
Title: Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill Source: Frontiers in Physiology URL: [Link]
-
Title: L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem Source: PubChem URL: [Link]
-
Title: Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166) Source: Human Metabolome Database URL: [Link]
-
Title: Peroxisome Proliferator Activated Receptor-Alpha (PPARα) and PPAR Gamma Coactivator-1alpha (PGC-1α) Regulation of Cardiac Metabolism in Diabetes Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]
-
Title: PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders Source: ResearchGate URL: [Link]
- Title: Compositions of β-aminoisobutyric acid and methods for use thereof Source: Google Patents URL
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A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride
This guide provides an in-depth technical overview of the essential spectroscopic data for (R)-3-Amino-2-methylpropanoic acid hydrochloride. As a crucial chiral building block in the synthesis of various pharmaceutical compounds, its unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into its spectroscopic analysis.
Introduction: The Significance of this compound in Medicinal Chemistry
(R)-3-Amino-2-methylpropanoic acid, a derivative of β-alanine, is a key component in the synthesis of biologically active molecules.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. The stereochemistry at the C2 position is critical for the biological activity of the final pharmaceutical ingredient. Therefore, rigorous spectroscopic analysis is not merely a routine check but a cornerstone of quality control and regulatory compliance. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a comprehensive spectroscopic fingerprint of this important molecule.
Molecular Structure and Key Identifiers
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | [2] |
| CAS Number | 132605-98-2 | [2] |
| Molecular Formula | C₄H₁₀ClNO₂ | [2] |
| Molecular Weight | 139.58 g/mol | [2] |
| SMILES | CC(=O)O.Cl | [2] |
Below is a diagram illustrating the chemical structure and the numbering convention used for NMR assignments in this guide.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the methyl group, the methine proton, and the methylene protons adjacent to the amine. The acidic proton of the carboxylic acid and the protons on the ammonium group are also observable.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₃⁺), which can simplify the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
Expected ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in D₂O.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (C4-H) | ~ 1.2 | Doublet | 3H | ~ 7.0 |
| -CH- (C2-H) | ~ 2.8 | Multiplet | 1H | - |
| -CH₂- (C3-H) | ~ 3.2 | Multiplet | 2H | - |
| -COOH | ~ 11-13 (in DMSO-d₆) | Broad Singlet | 1H | - |
| -NH₃⁺ | ~ 8.0 (in DMSO-d₆) | Broad Singlet | 3H | - |
Note: In D₂O, the -COOH and -NH₃⁺ protons will exchange with deuterium and their signals will disappear or be significantly attenuated.
The integrated signal proton ratio of 3:1:2 is expected, corresponding to the structural formula of the compound.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvents can be used.
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.
Expected ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. These are based on data from structurally similar compounds.[4][5]
| Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (C4) | ~ 15 |
| -CH- (C2) | ~ 40 |
| -CH₂- (C3) | ~ 45 |
| -C=O (C1) | ~ 175 |
The presence of four distinct signals in the proton-decoupled ¹³C NMR spectrum would confirm the four unique carbon environments in the molecule.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands
The following table lists the characteristic vibrational frequencies for the functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | N-H stretch | Ammonium |
| 2950-2850 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 | N-H bend | Ammonium |
| ~1400 | C-O stretch / O-H bend | Carboxylic Acid |
The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid.[6] The fingerprint region (below 1500 cm⁻¹) will show a unique pattern of peaks that can be used for definitive identification.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: MS
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids as it is a soft ionization method that typically results in minimal fragmentation.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ (protonated molecule) | 104.07 |
| [M+Na]⁺ (sodium adduct) | 126.05 |
The primary ion observed would be the protonated molecule, corresponding to the free amino acid, at an m/z of approximately 104.07. This is because the hydrochloride salt will dissociate in solution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for spectroscopic characterization.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for unambiguous confirmation of the molecule's structure, stereochemistry, and purity. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the development of pharmaceuticals and other fine chemicals incorporating this important chiral building block.
References
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FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]
-
PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. Retrieved from [Link]
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Hölzel Diagnostika. (R)-3-Amino-2-methylpropanoic Acid-d3. Retrieved from [Link]
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PubChem. CID 138734494 | C8H18N2O4. Retrieved from [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. Retrieved from [Link]
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Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). Retrieved from [Link]
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Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Computer Science. Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Retrieved from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1H NMR spectrum of (R)-3-Amino-2-methylpropanoic acid hydrochloride
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-3-Amino-2-methylpropanoic acid Hydrochloride
Introduction
(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a naturally occurring beta-amino acid.[1] It is a catabolic metabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[2] Functioning as a signaling metabolite, it plays a role in regulating carbohydrate and lipid metabolism and is produced by skeletal muscle during physical activity.[2][3] Given its biological significance and potential therapeutic applications, rigorous structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in chemical and pharmaceutical research.[4] Specifically, ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[5]
This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of (R)-3-Amino-2-methylpropanoic acid in its hydrochloride salt form. We will explore the theoretical basis for the expected spectrum, detail a robust experimental protocol, and provide a thorough interpretation of the spectral data, grounding our analysis in established principles of NMR spectroscopy.
Molecular Structure and Proton Environments
The hydrochloride salt of (R)-3-Amino-2-methylpropanoic acid possesses a defined structure with distinct proton environments.[6] The presence of a chiral center at the C2 carbon has significant consequences for the ¹H NMR spectrum, particularly for the adjacent methylene (CH₂) protons.
The key proton environments are:
-
Methyl Protons (Hᵈ): The three protons of the methyl group attached to the chiral center (C2).
-
Methine Proton (Hᶜ): The single proton on the chiral carbon (C2).
-
Methylene Protons (Hᵃ, Hᵇ): The two protons on the C3 carbon, adjacent to the ammonium group. Due to the chirality at C2, these protons are diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and coupling constants.[7]
-
Ammonium Protons (-NH₃⁺) and Carboxylic Acid Proton (-COOH): These protons are acidic and readily exchange with deuterium in solvents like D₂O. Consequently, their signals are typically not observed in the spectrum when D₂O is used as the solvent.
Below is a diagram illustrating the molecular structure and the distinct proton assignments.
Caption: Molecular structure of (R)-3-Amino-2-methylpropanoic acid with proton assignments.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The following methodology outlines the critical steps and the rationale behind each choice.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound. This concentration range is optimal for small molecules to achieve a good signal-to-noise ratio in a reasonable time frame without causing line broadening from excessive concentration.[8][9]
-
Solvent Selection: Use approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D). As a polar hydrochloride salt, the analyte is highly soluble in water. D₂O is the solvent of choice because it will not produce a large solvent signal in the ¹H spectrum, which would otherwise obscure the analyte's signals.[8]
-
Internal Standard: Add a small, known quantity of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid). Unlike TMS, these standards are water-soluble. The internal standard provides a reference signal at a known chemical shift (defined as 0.0 ppm), allowing for accurate calibration of the spectrum.[10]
-
Dissolution and Transfer: Dissolve the sample and internal standard in D₂O within a small vial. Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Filtering the solution through a small plug of glass wool during transfer can help remove any particulate matter that could degrade spectral quality.[9]
Step 2: NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex splitting patterns.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal from the D₂O, which compensates for any magnetic field drift during the experiment. The probe should then be tuned and matched to the sample.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is critical for achieving sharp, symmetrical peaks.
-
Acquisition Parameters: Set the following typical parameters for a ¹H experiment:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64 scans. The number can be adjusted to achieve the desired signal-to-noise ratio.
-
Relaxation Delay (D1): 5 seconds. A sufficiently long relaxation delay ensures that all protons have fully relaxed before the next pulse, which is important for accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~12-16 ppm.
-
Step 3: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (DSS or TSP) to 0.0 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Spectral Interpretation and Analysis
The resulting ¹H NMR spectrum provides a unique fingerprint of the molecule. A detailed analysis involves examining the chemical shift, integration, and multiplicity of each signal. Data from databases for β-aminoisobutyric acid in aqueous solutions provides a reliable basis for these assignments.[11]
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Hᵈ (Methyl, -CH₃): This signal is expected to appear furthest upfield, around 1.18 ppm .[11] It is attached to the C2 carbon, which is relatively shielded.
-
Hᶜ (Methine, -CH): This proton is attached to the chiral center, which is also bonded to the electron-withdrawing carboxyl group. Its signal is expected around 2.60 ppm .[11]
-
Hᵃ, Hᵇ (Methylene, -CH₂): These diastereotopic protons are adjacent to the strongly electron-withdrawing ammonium group (-NH₃⁺). Therefore, they will be the most deshielded of the C-H protons, with signals appearing further downfield, around 3.02 and 3.10 ppm .[11] The slight difference in their chemical shifts is a direct consequence of the chiral environment.
Integration
The integrated area of each signal is directly proportional to the number of protons it represents.[5] For (R)-3-Amino-2-methylpropanoic acid, the expected ratio is:
Hᵈ : Hᶜ : Hᵃ : Hᵇ = 3 : 1 : 1 : 1
This integration ratio is a critical check for confirming the structural assignment.
Spin-Spin Coupling and Multiplicity
The splitting of a signal into multiple peaks (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The pattern is generally predicted by the n+1 rule, where 'n' is the number of adjacent protons.[12]
-
Hᵈ (Methyl, ~1.18 ppm): These three protons are adjacent to the single methine proton (Hᶜ). According to the n+1 rule (1+1=2), their signal will be split into a doublet (d) .
-
Hᶜ (Methine, ~2.60 ppm): This proton is coupled to three methyl protons (Hᵈ) and two methylene protons (Hᵃ and Hᵇ). This will result in a complex multiplet (m) . It can be described more precisely as a doublet of triplets (dt) or a multiplet if the coupling constants are similar.
-
Hᵃ, Hᵇ (Methylene, ~3.02, 3.10 ppm): Each of these protons is coupled to the methine proton (Hᶜ). They are also coupled to each other (geminal coupling). This results in each proton appearing as a doublet of doublets (dd) . However, if the signals overlap or coupling is complex, they may appear as a multiplet.
Caption: Key spin-spin (J-coupling) interactions in the molecule.
Data Summary
The expected ¹H NMR data for this compound in D₂O is summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) (Approx.) | Integration | Multiplicity |
| Hᵈ (-CH₃) | 1.18 | 3H | Doublet (d) |
| Hᶜ (-CH) | 2.60 | 1H | Multiplet (m) |
| Hᵃ, Hᵇ (-CH₂) | 3.02 - 3.10 | 2H | Multiplet (m) or two Doublets of Doublets (dd) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on concentration, pH, and temperature.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is fully consistent with its known chemical formula and stereochemistry. The key diagnostic features are the upfield doublet corresponding to the methyl group, the complex multiplet for the methine proton, and the two downfield signals for the diastereotopic methylene protons. The integration values (3:1:2) and the specific splitting patterns serve as a self-validating system, confirming the identity and purity of the compound. This detailed guide demonstrates how a systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the confident structural elucidation of this important biological metabolite.
References
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]
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NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved from [Link]
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PubChem. (n.d.). CID 138734494 | C8H18N2O4. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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de Oliveira, A. M., et al. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Food Science & Technology. Retrieved from [Link]
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Lee, S., et al. (2015). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Journal of the Korean Physical Society. Retrieved from [Link]
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Tanianskii, D. A., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Journal of Diabetes Research. Retrieved from [Link]
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Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. Retrieved from [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]
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- 12. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Solubility Profile of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a naturally occurring beta-amino acid that has garnered significant interest in the scientific community for its role in metabolic regulation. As a myokine, it is involved in the "browning" of white adipose tissue and has potential therapeutic applications in metabolic disorders. The hydrochloride salt of this compound is often utilized in research and development due to its improved stability and handling properties. A thorough understanding of its solubility is paramount for its effective use in various experimental and formulation settings. This guide provides a comprehensive overview of the solubility profile of (R)-3-Amino-2-methylpropanoic acid hydrochloride, offering both theoretical insights and practical methodologies for its characterization.
Physicochemical Properties and Molecular Structure
This compound is the salt form of the parent amino acid. The presence of the hydrochloride moiety significantly influences its physical and chemical characteristics, particularly its solubility.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂ | - |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted Water Solubility (of free acid) | 367 g/L | [2] |
| pKa (Strongest Acidic, of free acid) | 4.17 | [2] |
| pKa (Strongest Basic, of free acid) | 10.32 | [2] |
The molecule possesses both a carboxylic acid group and an amino group, making it amphoteric. The hydrochloride salt exists as a cationic species in solution, which generally enhances its solubility in polar solvents compared to the zwitterionic free acid form.
Aqueous Solubility Profile
The Influence of pH
The pH of the aqueous medium has a profound effect on the solubility of amino acids and their salts. For an amino acid, the minimum solubility is typically observed at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion. The solubility increases significantly at pH values above or below the pI as the molecule acquires a net negative or positive charge, respectively, leading to stronger interactions with polar water molecules[3][4].
As a hydrochloride salt, this compound will be fully protonated and highly soluble in acidic to neutral pH ranges. In alkaline solutions, the amino group will be deprotonated, and the carboxylic acid group will be in its carboxylate form.
Diagram: pH-Dependent Speciation and its Effect on Solubility
Caption: Ionization states of an amino acid at different pH values.
The Influence of Temperature
The dissolution of most solids, including amino acid hydrochlorides, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. The relationship between temperature and solubility can often be described by the van't Hoff equation, which relates the change in the natural logarithm of the solubility to the change in temperature and the enthalpy of dissolution. For many amino acids, a linear relationship is observed when plotting the natural logarithm of solubility against the inverse of the absolute temperature.
Solubility in Organic Solvents
This compound is described as being soluble in polar organic solvents[1]. The extent of its solubility will depend on the polarity and hydrogen bonding capacity of the solvent.
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | A polar protic solvent capable of hydrogen bonding with both the ammonium and carboxylic acid groups. The racemic hydrochloride salt of β-aminoisobutyric acid has been noted to be crystallised from an ethanol/ether mixture, suggesting solubility in ethanol and by extension, methanol[5]. |
| Ethanol | Moderate to High | Similar to methanol, but its slightly lower polarity may result in reduced solubility compared to methanol. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is an excellent solvent for many organic salts[6]. |
| Acetonitrile | Low to Moderate | A polar aprotic solvent with a lower polarity than DMSO, which may limit its ability to dissolve the salt. |
| Acetone | Low | A less polar solvent compared to the others listed, and is expected to be a poor solvent for this salt. |
| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |
Experimental Determination of Solubility
A precise and reproducible determination of solubility is crucial for any drug development program. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Diagram: Experimental Workflow for Solubility Determination
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- 6. adipogen.com [adipogen.com]
A Senior Application Scientist's Guide to Sourcing and Quality Verification of (R)-3-Amino-2-methylpropanoic acid hydrochloride
Introduction: The Strategic Importance of a Chiral Building Block
(R)-3-Amino-2-methylpropanoic acid hydrochloride is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a β-amino acid, its incorporation into peptide chains or complex organic molecules can induce unique conformational constraints and metabolic stability, properties highly sought after in the design of novel therapeutics.[1][2] Its applications are particularly notable in the synthesis of neuroprotective agents and other bioactive molecules where stereochemistry plays a critical role in pharmacological activity.[1]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing of high-quality this compound. We will delve into the critical parameters for supplier evaluation, provide a framework for comparative analysis, and detail the necessary experimental protocols for in-house quality verification. The overarching goal is to empower the end-user to make informed decisions that ensure the integrity and reproducibility of their research and development endeavors.
Chemical Properties:
| Property | Value |
| CAS Number | 132605-98-2[3] |
| Molecular Formula | C₄H₁₀ClNO₂[3] |
| Molecular Weight | 139.58 g/mol [3] |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride |
| Synonyms | (R)-β-Aminoisobutyric acid hydrochloride |
Part 1: A Comprehensive Approach to Supplier Qualification
The selection of a commercial supplier for a critical raw material like this compound extends beyond a simple cost analysis. The quality, consistency, and documentation provided by the supplier are paramount to the success of any research or development program. A robust supplier qualification process is a self-validating system that mitigates risks and ensures the reliability of your supply chain.
Key Supplier Evaluation Criteria
-
Purity and Enantiomeric Excess: For a chiral molecule, both chemical and stereochemical purity are critical. A reputable supplier will provide a Certificate of Analysis (CoA) that specifies the purity (typically ≥95-98%) and, crucially, the enantiomeric excess (e.e.). The e.e. is a measure of the stereochemical purity and is a critical parameter for ensuring the desired biological activity and avoiding potential off-target effects from the unwanted enantiomer.
-
Comprehensive Certificate of Analysis (CoA): The CoA is a testament to a supplier's quality control. A thorough CoA for this compound should include:
-
Identification: Confirmation of the compound's identity using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: A quantitative measure of purity, typically determined by HPLC. The chromatogram should be provided.
-
Enantiomeric Purity: The enantiomeric excess determined by chiral HPLC.
-
Physical Properties: Appearance, melting point, and solubility.
-
Residual Solvents and Water Content: Information on the presence of residual solvents from the manufacturing process and water content (determined by Karl Fischer titration).
-
Batch/Lot Number and Date of Analysis: Essential for traceability.
-
-
Regulatory Compliance and Documentation: Suppliers should be able to provide a comprehensive Safety Data Sheet (SDS) that details handling, storage, and emergency procedures.[4] For later-stage development, suppliers with ISO 9001 certification or those who operate under Good Manufacturing Practices (GMP) are preferred.[5]
-
Consistency of Supply and Scalability: The ability of a supplier to provide consistent quality across different batches and to scale up production to meet future demands is a key consideration for long-term projects.
-
Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions regarding product specifications, handling, or analytical methods.
Comparative Overview of Selected Commercial Suppliers
The following table provides a summary of information for several commercial suppliers of this compound. It is important to note that while this information is based on publicly available data, researchers should always request a lot-specific CoA before purchase.
| Supplier | Stated Purity | Available Quantities | Additional Information |
| BLDpharm | - (Purity/Specification to be confirmed by CoA) | Gram to multi-kilogram | Provides basic physicochemical properties and GHS information.[3] |
| CymitQuimica (distributor for Apollo Scientific) | ≥95% | 100mg, 250mg, 1g | States the product is for laboratory use only.[5] |
| Chem-Impex International | - (High purity) | Not specified | Mentions use as a building block in pharmaceuticals.[1] |
| AChemBlock | 98% | 250mg, 1g | Provides a downloadable MSDS.[4] |
Supplier Qualification Workflow
The following workflow provides a systematic approach to qualifying a new supplier for this compound.
Caption: Workflow for new supplier qualification.
Part 2: Essential Experimental Protocols for Quality Verification
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use. The following protocols provide a framework for a comprehensive quality assessment.
Incoming Material Inspection Workflow
This workflow outlines the key analytical tests to be performed on a newly received batch of the compound.
Caption: Incoming material quality control workflow.
Detailed Methodologies
1. ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected chemical shifts (δ) in D₂O (approximate):
-
~1.2 ppm (doublet, 3H, -CH₃)
-
~2.8 ppm (multiplet, 1H, -CH-)
-
~3.2 ppm (multiplet, 2H, -CH₂-NH₃⁺)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.[6]
-
Expected chemical shifts (δ) in D₂O (approximate):
-
~15 ppm (-CH₃)
-
~38 ppm (-CH-)
-
~45 ppm (-CH₂-)
-
~180 ppm (-COOH)
-
-
-
Causality: The chemical shifts and coupling patterns in the NMR spectra are unique fingerprints of the molecule's structure. Any deviation from the expected spectrum would indicate the presence of impurities or a different compound altogether.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical purity of the sample.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness: This method provides a quantitative measure of purity and can detect the presence of non-chiral impurities.
3. Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Objective: To determine the stereochemical purity of the (R)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Chiral Stationary Phase (CSP): A column based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T) or a polysaccharide-based CSP is often effective for underivatized amino acids.[7]
-
Mobile Phase: A polar ionic or polar organic mobile phase, often containing a small amount of an acidic or basic modifier to improve peak shape and resolution. The exact composition must be optimized for the specific column used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100.
-
Expertise: The choice of the chiral stationary phase is critical and often requires screening of different columns. The mobile phase composition also plays a significant role in achieving baseline separation of the enantiomers.[8]
Part 3: Safe Handling, Storage, and Disposal
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3]
-
Some suppliers recommend storage at 2-8°C. Always follow the storage recommendations on the supplier's label and documentation.
Disposal:
-
Dispose of the compound and its container in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.
Conclusion
The successful application of this compound in research and drug development is fundamentally dependent on the quality of the starting material. By implementing a rigorous supplier qualification process and conducting thorough in-house quality verification, researchers can ensure the integrity and reproducibility of their results. This guide provides a comprehensive framework for achieving these goals, from initial supplier screening to detailed analytical protocols. As a Senior Application Scientist, I cannot overstate the importance of this due diligence; it is the foundation upon which robust and reliable scientific outcomes are built.
References
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Maini, P. K., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society, 140(40), 12784–12788. Retrieved from [Link]
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Haynes, R. D., et al. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]
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Piras, M., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 11-35. Retrieved from [Link]
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Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. Retrieved from [Link]
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Megazyme. (n.d.). Certificates of Analysis (CoA). Retrieved from [Link]
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Adaligil, E., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications, 12(1), 5432. Retrieved from [Link]
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Hovhannisyan, A. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(1), 36-40. Retrieved from [Link]
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Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]
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Asghari, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(15), 8439. Retrieved from [Link]
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Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 54(13), 2327-2330. Retrieved from [Link]
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Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 137(36), 11706-11713. Retrieved from [Link]
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Zhang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 735624. Retrieved from [Link]
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Ogoshi, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3251. Retrieved from [Link]
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An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-3-Amino-2-methylpropanoic acid , also known as (R)-β-aminoisobutyric acid, is a chiral β-amino acid of significant interest in the pharmaceutical and life sciences sectors. Its enantiomerically pure form is a crucial building block for various bioactive molecules and peptidomimetics. This guide provides a comprehensive overview of the primary enantioselective strategies for the synthesis of (R)-3-Amino-2-methylpropanoic acid, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
The Strategic Importance of (R)-3-Amino-2-methylpropanoic Acid
β-Amino acids are integral components of numerous natural products and pharmaceuticals.[1][2] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts unique conformational properties and resistance to enzymatic degradation to peptides.[2] (R)-3-Amino-2-methylpropanoic acid, in particular, serves as a vital chiral precursor in the synthesis of complex molecules, where the stereochemistry at the C2 position is critical for biological activity.
Core Enantioselective Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure (R)-3-Amino-2-methylpropanoic acid can be achieved through several strategic approaches. The choice of method often depends on factors such as scalability, cost, desired enantiomeric purity, and the availability of starting materials and catalysts. This guide will delve into four principal strategies:
-
Asymmetric Hydrogenation: A powerful catalytic method for establishing the chiral center with high efficiency.
-
Enzymatic Resolution: Utilizes the high stereoselectivity of enzymes to separate the desired enantiomer from a racemic mixture.
-
Chiral Auxiliary-Mediated Synthesis: Employs a recoverable chiral moiety to direct the stereochemical outcome of a reaction.
-
Diastereoselective Conjugate Addition: A reliable method for constructing the carbon backbone with simultaneous control of stereochemistry.
The following sections will provide a detailed exploration of each of these methodologies, complete with mechanistic insights, comparative data, and step-by-step protocols.
Asymmetric Hydrogenation: A Direct and Efficient Approach
Asymmetric hydrogenation has emerged as a highly effective and atom-economical method for the synthesis of chiral compounds.[3] For the preparation of (R)-3-Amino-2-methylpropanoic acid, this strategy typically involves the hydrogenation of a prochiral β-enamido ester precursor.
Mechanistic Rationale and Catalyst Selection
The key to successful asymmetric hydrogenation lies in the choice of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The catalyst coordinates to the double bond of the enamide, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from one face of the substrate, leading to the formation of one enantiomer in excess.
For the synthesis of β-amino acids, Rh-BICP and Rh-Me-DuPhos have shown excellent enantioselectivity.[4] The choice between E and Z isomers of the β-(acylamino)acrylate substrate can influence the choice of catalyst, with Rh-BICP being effective for E/Z mixtures.[4]
Caption: Workflow for Asymmetric Hydrogenation.
Quantitative Comparison of Catalytic Systems
| Catalyst System | Substrate | Solvent | Pressure (psi) | ee (%) | Yield (%) | Reference |
| Rh-BICP | (E/Z)-β-(acetylamino)acrylate | Toluene | 40 | >99 | >95 | [4] |
| Rh-Me-DuPhos | (E)-β-(acetylamino)acrylate | Toluene | 40 | 99.6 | >95 | [4] |
Detailed Experimental Protocol: Asymmetric Hydrogenation of a β-Enamido Ester
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-(acylamino)acrylates.[4]
Materials:
-
Methyl 3-(acetylamino)-2-methylpropenoate
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPhos
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
Parr hydrogenation apparatus
Procedure:
-
In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol).
-
Anhydrous, degassed methanol (5 mL) is added, and the solution is stirred for 10 minutes to form the catalyst.
-
Methyl 3-(acetylamino)-2-methylpropenoate (1 mmol) is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a Parr hydrogenation apparatus.
-
The vessel is purged with hydrogen gas (3 cycles).
-
The reaction is stirred under 50 psi of hydrogen at room temperature for 24 hours.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the methyl ester of N-acetyl-(R)-3-amino-2-methylpropanoic acid.
-
The N-acetyl group and the ester are hydrolyzed by refluxing with 6M HCl for 12 hours.
-
The solution is cooled and concentrated in vacuo to yield (R)-3-amino-2-methylpropanoic acid hydrochloride.
Enzymatic Resolution: Harnessing Nature's Chirality
Enzymatic resolution is a classical and highly effective method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1]
The Principle of Kinetic Resolution
In the context of synthesizing (R)-3-Amino-2-methylpropanoic acid, a racemic ester of 3-amino-2-methylpropanoic acid is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), will selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester untouched.[5] The unreacted (R)-ester can then be separated from the (S)-acid and hydrolyzed to the final product.
Caption: General scheme for enzymatic kinetic resolution.
Dynamic Kinetic Resolution: Pushing the Yield Beyond 50%
A limitation of classical kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. This can be overcome by employing dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing it to be converted to the desired product. This often involves a combination of an enzyme and a metal catalyst.[6] For β-amino acids, DKR can be achieved using a stereoselective amino acid amidase in the presence of a racemase.[7]
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on general procedures for the lipase-catalyzed resolution of amino acid esters.[1][5]
Materials:
-
Racemic methyl 3-amino-2-methylpropanoate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (6 M)
Procedure:
-
Racemic methyl 3-amino-2-methylpropanoate (10 mmol) is dissolved in a mixture of phosphate buffer (50 mL) and MTBE (50 mL).
-
Immobilized CALB (500 mg) is added, and the biphasic mixture is stirred vigorously at 30°C.
-
The reaction is monitored by chiral HPLC. The pH of the aqueous phase is maintained at 7.0 by the controlled addition of 1 M NaOH.
-
When approximately 50% conversion is reached, the enzyme is filtered off, and the phases are separated.
-
The organic phase, containing the (R)-ester, is washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The resulting (R)-methyl 3-amino-2-methylpropanoate is hydrolyzed by refluxing with 6 M HCl for 12 hours.
-
The solution is cooled and concentrated to give this compound.
Chiral Auxiliary-Mediated Synthesis: A Stoichiometric Approach to Chirality
The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis.[8] A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.
Evans Oxazolidinone Auxiliaries: A Powerful Tool
Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries.[9] For the synthesis of (R)-3-Amino-2-methylpropanoic acid, an Evans auxiliary can be acylated with propionyl chloride. The resulting N-acyl oxazolidinone can then be subjected to a diastereoselective reaction, such as an azidation or an amination, to introduce the amino group.
The stereochemical outcome is controlled by the steric bulk of the substituent on the oxazolidinone, which blocks one face of the enolate formed upon deprotonation, directing the electrophile to the opposite face.
Caption: Chiral auxiliary-based synthetic workflow.
Detailed Experimental Protocol: Synthesis via an Evans Auxiliary
This protocol is adapted from the well-established methodologies for the use of Evans auxiliaries in asymmetric synthesis.[10]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide)
-
Acetic acid
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 mmol) in anhydrous THF (10 mL) at -78°C, add n-BuLi (1.1 mmol) dropwise. After 30 minutes, add propionyl chloride (1.2 mmol) and stir for 1 hour. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the N-propionyl oxazolidinone.
-
Azidation: To a solution of the N-propionyl oxazolidinone (1 mmol) in THF (10 mL) at -78°C, add LDA (1.2 mmol). After 30 minutes, add a solution of trisyl azide (1.5 mmol) in THF. Stir for 2 hours, then quench with glacial acetic acid. Warm to room temperature and work up. Purify by column chromatography to obtain the α-azido product.
-
Cleavage and Reduction: Dissolve the α-azido product (1 mmol) in a 3:1 mixture of THF and water (12 mL). Cool to 0°C and add H₂O₂ (30% aq., 4 mmol) followed by LiOH (2 mmol). Stir for 4 hours. Quench with Na₂SO₃ solution. Acidify and extract to obtain the azido acid. Dissolve the azido acid in methanol and hydrogenate over 10% Pd/C under an atmosphere of H₂ for 12 hours. Filter and concentrate to yield (R)-3-amino-2-methylpropanoic acid.
Diastereoselective Conjugate Addition: Building the β-Amino Acid Scaffold
Conjugate addition, or Michael addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct method for forming the C-N bond in β-amino acids.[11] To achieve enantioselectivity, a chiral nitrogen nucleophile can be used.
Chiral Amine Reagents
A common approach involves the use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, as a chiral ammonia equivalent.[12] The addition of this chiral amine to an α,β-unsaturated ester, such as methyl methacrylate, proceeds with diastereoselectivity, which is influenced by the stereocenter of the amine. The resulting diastereomers can be separated, and the chiral amine auxiliary can be removed by hydrogenolysis to afford the desired enantiomer of the β-amino acid.
Detailed Experimental Protocol: Diastereoselective Michael Addition
This protocol is based on the conjugate addition of benzylamine to methyl methacrylate.[13]
Materials:
-
Methyl methacrylate
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Hydrochloric acid (6 M)
Procedure:
-
A mixture of methyl methacrylate (10 mmol) and (R)-(+)-α-methylbenzylamine (12 mmol) in methanol (20 mL) is heated to reflux for 48 hours.
-
The solvent is removed under reduced pressure, and the resulting diastereomeric mixture is separated by column chromatography on silica gel.
-
The desired diastereomer is dissolved in methanol, and 10% Pd/C (10 mol%) is added.
-
The mixture is hydrogenated at 50 psi for 24 hours to cleave the α-methylbenzyl group.
-
The catalyst is filtered off, and the filtrate is concentrated.
-
The resulting methyl ester is hydrolyzed by refluxing with 6 M HCl for 12 hours.
-
The solution is cooled and concentrated to give this compound.
Industrial Scale Considerations and Future Outlook
For industrial-scale production, factors such as cost, safety, and efficiency are paramount. While chiral auxiliary methods are robust, their stoichiometric nature can be a drawback. Catalytic methods, such as asymmetric hydrogenation, are often more desirable for large-scale synthesis due to their high efficiency and turnover numbers.[14] Enzymatic resolutions are also highly attractive for industrial applications due to their high selectivity, mild reaction conditions, and the potential for enzyme immobilization and reuse.[5][15]
The development of novel catalysts and biocatalysts continues to be an active area of research, with the goal of achieving even higher efficiencies and selectivities under milder and more sustainable conditions.
Conclusion
The enantioselective synthesis of (R)-3-Amino-2-methylpropanoic acid can be accomplished through a variety of robust and reliable methods. The choice of the optimal synthetic route depends on the specific requirements of the project, including scale, cost, and desired purity. Asymmetric hydrogenation and enzymatic resolution represent highly efficient and scalable catalytic approaches, while chiral auxiliary-based methods and diastereoselective conjugate additions offer predictable and high levels of stereocontrol. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.
References
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]
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Diastereoselectivity in the Aza-Michael Reaction of Chiral α-Meth- ylbenzylamines with α,β-Unsaturated Carbonyl Compounds. ChemistrySelect, 3(17), pp.4699-4704. Available at: [Link]
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New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), pp.5043-5047. Available at: [Link]
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Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology Letters, 14(10), pp.939-944. Available at: [Link]
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Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), p.8100. Available at: [Link]
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Highly Efficient Synthesis of ??-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Available at: [Link]
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(PDF) Resolution of β-amino esters by Candida antarctica lipase A and B. Available at: [Link]
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Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts, 10(4), p.441. Available at: [Link]
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Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), pp.1-13. Available at: [Link]
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Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series. American Chemical Society, pp.249-268. Available at: [Link]
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Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(20), pp.3298-3310. Available at: [Link]
-
A stereoselective thiocyanate conjugate addition to electron deficient alkynes and concomitant cyclization to N,S-heterocycles. Chemical Communications, 50(70), pp.10092-10095. Available at: [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 21(18), p.6819. Available at: [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), pp.340-349. Available at: [Link]
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Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 13(1), pp.129-139. Available at: [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), pp.7429-7440. Available at: [Link]
-
Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, 88(2), pp.1084-1092. Available at: [Link]
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-
Aza-Michael addition of benzylamine to methyl methacrylate 18.. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (262-263), pp.35-39. Available at: [Link]
-
Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Inorganica Chimica Acta, 470, pp.214-221. Available at: [Link]
-
Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 59(25), pp.10009-10017. Available at: [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society, 124(42), pp.12557-12565. Available at: [Link]
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Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters. Journal of the American Chemical Society, 132(37), pp.12844-12846. Available at: [Link]
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Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Available at: [Link]
-
Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 5(11), pp.1766-1770. Available at: [Link]
-
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.. Available at: [Link]
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Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, p.1165384. Available at: [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), p.3797. Available at: [Link]
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DIASTEREO SELECTIVITY IN ASYMMETRIC MICHAEL ADDITION OF Α- METHYLBENZYLAMINES TO Α, Β-UNSATURATED CARBONYL COMPOUNDS. International Journal of Multidisciplinary Research, 2(1). Available at: [Link]
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Chiral Pool Synthesis from (R)-3-Amino-2-methylpropanoic Acid: A Technical Guide for Drug Discovery and Development
Introduction: The Strategic Value of (R)-3-Amino-2-methylpropanoic Acid in Chiral Synthesis
In the landscape of modern drug discovery, the efficient and stereocontrolled synthesis of complex chiral molecules is a paramount challenge. Chiral pool synthesis, a strategy that utilizes readily available enantiopure natural products as starting materials, offers a powerful and cost-effective approach to constructing stereochemically defined targets.[1] Among the diverse array of chiral building blocks, β-amino acids and their derivatives have garnered significant attention due to their prevalence in biologically active compounds and their utility in creating novel molecular scaffolds.[2]
This technical guide focuses on the synthetic versatility of (R)-3-Amino-2-methylpropanoic acid , also known as (R)-β-aminoisobutyric acid, a valuable yet underutilized chiral building block. Its unique structural features—a β-amino group and a stereocenter at the C2 position—provide a robust platform for the stereoselective synthesis of a variety of key heterocyclic structures, including β-lactams, pyrrolidines, and piperidines, which are privileged motifs in medicinal chemistry.
This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the core transformations of (R)-3-Amino-2-methylpropanoic acid. We will delve into the causal logic behind experimental choices, provide detailed, self-validating protocols for key reactions, and present quantitative data in a clear and accessible format. The aim is to empower chemists to confidently incorporate this versatile chiral synthon into their synthetic programs, accelerating the discovery and development of novel therapeutics.
I. The Gateway Synthon: Stereoselective Reduction to (R)-3-Amino-2-methylpropan-1-ol
The conversion of the carboxylic acid moiety of (R)-3-Amino-2-methylpropanoic acid into a primary alcohol is a fundamental transformation that unlocks a plethora of subsequent synthetic possibilities. The resulting chiral amino alcohol, (R)-3-Amino-2-methylpropan-1-ol, serves as a versatile intermediate for the construction of various heterocyclic systems. A reliable and scalable reduction protocol is therefore of critical importance.
The following multi-step procedure, adapted from a robust method for a similar substrate, ensures the retention of stereochemical integrity and provides the desired amino alcohol in high yield and purity.[3]
Workflow for the Synthesis of (R)-3-Amino-2-methylpropan-1-ol
Caption: Synthetic pathway to (R)-3-Amino-2-methylpropan-1-ol.
Detailed Experimental Protocols
Step 1: Methyl (R)-3-amino-2-methylpropanoate Hydrochloride
-
Rationale: Esterification of the carboxylic acid facilitates the subsequent reduction and is a standard transformation. The use of thionyl chloride in methanol is a classic and efficient method for this conversion, proceeding through an acid chloride intermediate.
-
Procedure:
-
To a stirred suspension of (R)-3-Amino-2-methylpropanoic acid (1.0 eq) in methanol (5 mL/g) at 0 °C, slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to afford the crude methyl ester hydrochloride as a solid, which can be used in the next step without further purification.
-
Step 2: Methyl (R)-3-(benzyloxycarbonylamino)-2-methylpropanoate
-
Rationale: Protection of the amine as a carbamate is essential to prevent side reactions during the reduction step. The benzyloxycarbonyl (Cbz) group is chosen for its stability under the reduction conditions and its facile removal via hydrogenolysis.
-
Procedure:
-
Dissolve the crude methyl (R)-3-amino-2-methylpropanoate hydrochloride (1.0 eq) in a mixture of water (8 mL/g) and dichloromethane (8 mL/g).
-
Cool the mixture to 0 °C and add sodium carbonate (2.5 eq) portion-wise, ensuring the pH remains basic.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 3: (R)-3-(Benzyloxycarbonylamino)-2-methylpropan-1-ol
-
Rationale: The reduction of the methyl ester to the primary alcohol is achieved using potassium borohydride in the presence of a Lewis acid activator, magnesium chloride. This method is generally milder than using lithium aluminum hydride and offers good chemoselectivity.[3]
-
Procedure:
-
Dissolve the N-protected ester (1.0 eq) in ethanol (5 mL/g) and cool to 0 °C.
-
Add potassium borohydride (3.0 eq) portion-wise, followed by the slow addition of magnesium chloride (1.5 eq).
-
Stir the reaction mixture at 0-10 °C for 5 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography.
-
Step 4: (R)-3-Amino-2-methylpropan-1-ol
-
Rationale: The final deprotection is achieved by catalytic hydrogenation, a clean and efficient method for removing the Cbz group.
-
Procedure:
-
Dissolve the Cbz-protected amino alcohol (1.0 eq) in ethanol (10 mL/g).
-
Add 10% Palladium on carbon (5 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the pure (R)-3-Amino-2-methylpropan-1-ol.
-
| Step | Product | Typical Yield | Purity (by NMR) |
| 1 | Methyl (R)-3-amino-2-methylpropanoate Hydrochloride | >95% | >95% |
| 2 | Methyl (R)-3-(benzyloxycarbonylamino)-2-methylpropanoate | 85-95% | >98% |
| 3 | (R)-3-(Benzyloxycarbonylamino)-2-methylpropan-1-ol | 80-90% | >98% |
| 4 | (R)-3-Amino-2-methylpropan-1-ol | >95% | >99% |
II. Synthesis of Chiral β-Lactams: The Azetidin-2-one Core
β-Lactams are a cornerstone of antibiotic chemistry and are found in a wide array of medicinally important compounds.[4] The inherent strain of the four-membered ring also makes them versatile intermediates for further synthetic transformations. The direct cyclization of β-amino acids provides a convergent route to this important heterocyclic system.
Synthetic Strategy for (R)-4-Methylazetidin-2-one
The intramolecular cyclization of (R)-3-Amino-2-methylpropanoic acid to form the corresponding β-lactam requires activation of the carboxylic acid and subsequent nucleophilic attack by the amine. This can be achieved through various methods, with the use of coupling agents or by converting the carboxylic acid to a more reactive species. A common and effective method involves the use of a sulfonyl chloride to form a mixed anhydride in situ, followed by base-mediated cyclization.
Caption: General pathway for β-lactam formation.
Exemplary Protocol for β-Lactam Formation
-
Rationale: This protocol employs a two-step, one-pot procedure. First, the N-protected amino acid is activated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base to form a mixed anhydride. Subsequent intramolecular nucleophilic attack by the protected amine, followed by deprotection, yields the desired β-lactam. The choice of protecting group is crucial and should be readily cleavable under the reaction conditions or in a subsequent step. For simplicity, we will consider a general N-protected starting material.
-
Procedure:
-
Dissolve N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq) in anhydrous tetrahydrofuran (10 mL/g) and cool to -20 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq), maintaining the temperature below -10 °C.
-
Stir the reaction mixture at -10 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-Boc protected β-lactam is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-4-methylazetidin-2-one. Purification is typically achieved by column chromatography or distillation.
-
| Parameter | Value |
| Starting Material | N-Boc-(R)-3-amino-2-methylpropanoic acid |
| Key Reagents | Methanesulfonyl chloride, Triethylamine |
| Solvent | Tetrahydrofuran |
| Temperature | -20 °C to room temperature |
| Typical Yield | 60-75% (over two steps) |
III. Accessing Chiral Piperidines: A Six-Membered Ring Synthesis
The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and natural products. The synthesis of enantiomerically pure piperidines is therefore a significant endeavor in organic chemistry.[5] Starting from the chiral amino alcohol, (R)-3-amino-2-methylpropan-1-ol, a stereocontrolled route to substituted piperidines can be envisioned.
Retrosynthetic Approach and Forward Synthesis
A plausible strategy involves the intramolecular cyclization of a suitably functionalized amino alcohol derivative. The Mitsunobu reaction is a powerful tool for achieving such transformations under mild conditions with inversion of stereochemistry at the alcohol center.[6][7][8]
Caption: Strategy for the synthesis of chiral piperidines.
Conceptual Protocol for Piperidine Synthesis
-
Rationale: This multi-step sequence begins with the protection of the amino group of (R)-3-amino-2-methylpropan-1-ol. The primary alcohol is then oxidized to the aldehyde. A subsequent carbon-carbon bond-forming reaction, such as a Grignard or Wittig reaction, introduces the remaining atoms of the piperidine ring and a second hydroxyl group. Finally, an intramolecular Mitsunobu reaction of the resulting amino diol affords the cyclized piperidine product. The stereochemistry of the newly formed centers can be controlled by the choice of reagents and reaction conditions.
-
General Procedure Outline:
-
N-Protection: Protect the amino group of (R)-3-amino-2-methylpropan-1-ol with a suitable protecting group (e.g., Boc, Cbz).
-
Oxidation: Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
Chain Elongation: React the aldehyde with a suitable organometallic reagent (e.g., a vinyl Grignard reagent) to introduce the remaining carbon atoms and generate a secondary alcohol.
-
Functional Group Manipulation (if necessary): Further transformations, such as reduction of a double bond, may be required to achieve the desired substitution pattern.
-
Intramolecular Cyclization: Subject the resulting N-protected amino alcohol to Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to effect cyclization to the piperidine ring.
-
Deprotection: Remove the protecting group to yield the final chiral piperidine derivative.
-
This modular approach allows for the synthesis of a variety of substituted piperidines by varying the organometallic reagent used in the chain elongation step.
IV. Conclusion and Future Outlook
(R)-3-Amino-2-methylpropanoic acid represents a versatile and economically viable starting material for the asymmetric synthesis of a range of valuable chiral building blocks and heterocyclic scaffolds. This guide has provided a strategic overview and detailed protocols for its conversion into the key synthon, (R)-3-amino-2-methylpropan-1-ol, and its subsequent elaboration into medicinally relevant β-lactam and piperidine frameworks.
The methodologies presented herein are designed to be robust and scalable, providing a solid foundation for further exploration and application in drug discovery and development programs. The inherent chirality of (R)-3-Amino-2-methylpropanoic acid, coupled with the synthetic strategies outlined, offers a powerful platform for the efficient and stereocontrolled construction of complex molecular architectures.
Future investigations could focus on expanding the scope of transformations from this chiral precursor to access an even broader range of heterocyclic systems, such as pyrrolidines and azepanes. Furthermore, the development of catalytic and enantioselective methods for the derivatization of the key intermediates described will undoubtedly unlock new avenues for the synthesis of novel and potent therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the strategic utilization of chiral pool synthons like (R)-3-Amino-2-methylpropanoic acid will remain a cornerstone of efficient and innovative synthetic chemistry.
V. References
-
CN110683960A - Synthesis method of (R)-3-aminobutanol - Google Patents. (URL not available)
-
Yadav, J. S., Reddy, Y. J., Reddy, P. A. N., & Reddy, B. V. S. (2013). Stereoselective synthesis of anti-1,3-aminoalcohols via reductive opening of 4-amidotetrahydropyrans derived from the Prins/Ritter sequence. Organic letters, 15(3), 546–549. [Link]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]
-
Xu, F., et al. (2007). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 84, 149.
-
Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of β-lactams via the Staudinger reaction (ketene-imine cycloaddition). Chemical Society Reviews, 26(5), 377-386.
-
Singh, G. S. (2014). Recent progress in the synthesis and chemistry of azetidin-2-ones and their analogues. Tetrahedron, 70(44), 8333-8366.
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(37), 6840-6852.
-
Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactams. Current medicinal chemistry, 9(10), 983-1021.
-
Banik, B. K. (Ed.). (2017). Beta-Lactams: Novel Synthetic Pathways and Applications. Springer.
-
Blaser, H. U. (2016). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 358(10), 1549-1559.
-
Wei, W. (2022). Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics. Washington University in St. Louis.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
K. C. Nicolaou, & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, chemistry. John Wiley & Sons.
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of.beta.-amino acids. John Wiley & Sons.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Voznesenskaia, N. G., Shmatova, O., Sosnova, A., & Nenajdenko, V. G. (2018). From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. Chemistry–A European Journal, 24(59), 15896-15907.
-
Yadav, J. S., et al. (2013). Stereoselective synthesis of anti-1,3-aminoalcohols via reductive opening of 4-amidotetrahydropyrans derived from the Prins/Ritter sequence. Organic Letters, 15(3), 546-549.
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 41-45.
-
Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wang, T., et al. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 143(49), 20795-20805.
-
Wang, D., & Sun, J. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(18), 5883-5886.
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- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Experimental Protocols: (R)-3-Amino-2-methylpropanoic acid hydrochloride
Document ID: AN-AMPAH-260123
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the application of (R)-3-Amino-2-methylpropanoic acid hydrochloride, the hydrochloride salt of D-β-aminoisobutyric acid (D-BAIBA). As a naturally occurring β-amino acid and myokine, this compound is of significant interest to researchers in drug development for its potential roles in neuroprotection and as a structural component in novel peptidomimetics.[1] This document outlines its utility in two primary research areas: as a neuroprotective agent in cellular models of oxidative stress and as a non-canonical building block in Solid-Phase Peptide Synthesis (SPPS).
Introduction and Scientific Rationale
(R)-3-Amino-2-methylpropanoic acid is the R-enantiomer of β-aminoisobutyric acid (BAIBA), a catabolite of thymine and valine that is gaining recognition as a signaling molecule with protective effects in various tissues.[2] Classified as a myokine, its levels are modulated by physical exercise, linking physical activity to systemic metabolic benefits and organ protection. Its hydrochloride salt form enhances stability and solubility for experimental use.
The primary applications for researchers stem from two key attributes:
-
Bioactivity in Neurological Models: The parent molecule, BAIBA, has been shown to confer protection against oxidative stress and apoptosis in neuronal cell models.[3] This activity is primarily mediated through the activation of key cell survival signaling pathways, including AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase/Akt (PI3K/Akt).[3] Activation of these pathways helps maintain cellular energy homeostasis, reduce reactive oxygen species (ROS), and inhibit pro-apoptotic factors, making this compound a valuable tool for research into neurodegenerative diseases.[4][5]
-
Peptidomimetic Design: As a β-amino acid, it serves as a valuable building block for creating peptide analogues. Incorporating β-amino acids into peptide chains introduces an additional carbon into the backbone, which can induce unique secondary structures (e.g., helices, turns) and, critically, confer resistance to degradation by endogenous proteases.[6] This enhanced stability is a highly sought-after property in the development of peptide-based therapeutics. The primary method for its incorporation is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[]
Compound Properties and Handling
Proper handling and preparation are critical for reproducible experimental outcomes.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | AChemBlock |
| Synonyms | D-β-Aminoisobutyric acid HCl, D-BAIBA HCl | PubChem |
| CAS Number | 132605-98-2 | BLDpharm |
| Molecular Formula | C₄H₁₀ClNO₂ | BLDpharm |
| Molecular Weight | 139.58 g/mol | BLDpharm |
| Appearance | White to off-white solid/powder | MedChemExpress |
| Purity | ≥98% (typical) | AChemBlock |
Stock Solution Preparation
Causality: The hydrochloride salt form generally imparts good solubility in aqueous buffers. However, for cellular assays, initial dissolution in a sterile organic solvent like DMSO is common practice to create a high-concentration stock, which is then diluted into aqueous culture media. For chemical synthesis, solubility in organic solvents like DMF is paramount.
Protocol 2.2.1: Preparation of 100 mM Stock Solution for Cellular Assays
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 13.96 mg of this compound.
-
Dissolution: Add 1.0 mL of sterile Phosphate-Buffered Saline (PBS) or DMSO to the powder.[8]
-
Solubilization: Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[8]
-
Sterilization: If dissolved in PBS, sterilize the solution by passing it through a 0.22 µm syringe filter. This step is not required if using DMSO, as it is inherently sterile and used at high dilutions.
-
Aliquoting & Storage: Dispense into sterile microcentrifuge tubes. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.
Safety & Handling
Trustworthiness: This compound must be handled with appropriate laboratory precautions.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Application I: Neuroprotective Agent in Cellular Models
This section details a protocol to validate the neuroprotective effects of this compound against oxidative stress, a key pathological mechanism in many neurodegenerative disorders. The protocol is adapted from established methods using BAIBA isomers on PC12 cells, a common model for neuronal studies.[9][10]
Scientific Principle & Workflow
The experiment aims to determine if pre-treatment with the compound can rescue neuronal-like cells from death induced by an oxidative insult (hydrogen peroxide, H₂O₂). The protective effect is hypothesized to occur via the activation of the AMPK and PI3K/Akt signaling pathways, which promote cell survival and inhibit apoptosis.
Caption: Workflow for assessing neuroprotective activity.
Detailed Experimental Protocol: Oxidative Stress Rescue Assay
Protocol 3.2.1: Cell Culture and Treatment
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed PC12 cells into 96-well plates (for MTT assay) or 24-well plates with coverslips (for TUNEL assay) at a density of 1 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.
-
Pre-treatment: Prepare working solutions of this compound in culture media at desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Replace the old media with the treatment media and incubate for 1 to 24 hours.[9][11]
-
Induction of Oxidative Stress: Add H₂O₂ directly to the wells to a final concentration of 300-500 µM.[10][11] Include control groups: untreated cells (negative control) and cells treated only with H₂O₂ (positive control).
-
Incubation: Incubate for the designated time period (e.g., 4 to 12 hours).[9][11]
Protocol 3.2.2: MTT Assay for Cell Viability
-
Add MTT Reagent: Following the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Expected Results & Data Interpretation
The expected outcome is a dose-dependent increase in cell viability in the groups pre-treated with this compound compared to the H₂O₂-only control.
| Parameter | Recommended Condition | Rationale / Reference |
| Cell Line | PC12 (rat pheochromocytoma) | Common model for neuronal differentiation and neurotoxicity studies. |
| Seeding Density | 1 x 10⁴ cells/cm² | Ensures sub-confluent monolayer for optimal health and response. |
| Compound Conc. | 10 - 100 µM | Effective range observed for L-BAIBA in similar assays.[9] |
| Pre-treatment Time | 1 - 24 hours | Allows for cellular uptake and initiation of protective signaling.[10][11] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | A common and reliable agent for inducing oxidative stress. |
| Oxidant Conc. | 300 - 500 µM | Concentration shown to induce significant cell death in PC12 cells.[10][11] |
| Exposure Time | 4 - 12 hours | Sufficient time to observe significant apoptosis/necrosis.[9][11] |
Mechanistic Pathway
The neuroprotective effects of BAIBA are linked to the activation of pro-survival signaling cascades.
Caption: The cyclical workflow of Fmoc-based SPPS.
Representative Protocol for a Single Coupling Cycle
Prerequisites:
-
The starting material is an N-Fmoc protected version of the title compound: Fmoc-(R)-3-Amino-2-methylpropanoic acid .
-
The synthesis is performed on a standard SPPS resin (e.g., Rink Amide, Wang) already loaded with the preceding amino acid, with its N-terminal amine deprotected (H₂N-Peptide-Resin).
-
All steps are performed in a dedicated SPPS reaction vessel with agitation.
Protocol 4.2.1: Coupling Cycle
-
Amino Acid Activation:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-3-Amino-2-methylpropanoic acid relative to the resin substitution level.
-
Add 3-5 equivalents of a coupling agent (e.g., HBTU, HATU) and 6-10 equivalents of a base (e.g., DIPEA) in an appropriate volume of DMF. [12] * Allow to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 30-60 minutes. [12]Longer coupling times may be required for sterically hindered or β-amino acids.
-
-
Washing:
-
Filter the reaction solution from the resin.
-
Wash the peptide-resin thoroughly to remove excess reagents. A typical wash cycle is: 3x with DMF, 3x with DCM, 3x with DMF. [13]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of beads. [14]A negative result (beads remain yellow) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Proceed to Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection of the newly added β-amino acid to allow for the addition of the next residue in the sequence.
Reagent Summary for SPPS
| Reagent | Purpose | Typical Concentration / Equivalents |
| DMF (N,N-Dimethylformamide) | Primary solvent for washing and coupling reactions. | - |
| DCM (Dichloromethane) | Solvent for resin swelling and washing. | - |
| Piperidine | Base for removing the N-terminal Fmoc protecting group. | 20% (v/v) in DMF. [15] |
| Fmoc-Amino Acid | The building block to be added to the peptide chain. | 3-5 equivalents. |
| HBTU / HATU / HCTU | Coupling activators that form an active ester for amide bond formation. | 3-5 equivalents. [16] |
| DIPEA (Diisopropylethylamine) | Non-nucleophilic base used during the coupling step. | 6-10 equivalents. [12] |
| TFA (Trifluoroacetic acid) | Strong acid used in the final cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups. | ~95% in cleavage cocktail. [15] |
References
- Isidro-Llobet, A., et al. (2009). Amino Acids and Peptides. Royal Society of Chemistry.
-
ResearchGate. (n.d.). The AMPK Signaling Pathway. Schematic model depicts the main upstream regulators and downstream effectors of AMPK. [Link]
-
Takahashi, H., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Pharmacological Sciences. [Link]
-
Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Li, Y., et al. (2024). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Cellular and Molecular Life Sciences. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for (R)-beta-Aminoisobutyric acid (HMDB0002299). [Link]
-
PubMed. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. [Link]
-
Kim, B. W., et al. (2018). Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. Redox Biology. [Link]
-
ResearchGate. (n.d.). One of the proposed AMPK neuroprotective pathways. [Link]
-
He, F., et al. (2019). Antiepileptic Effects of Protein-Rich Extract from Bombyx batryticatus on Mice and Its Protective Effects against H2O2-Induced Oxidative Damage in PC12 Cells via Regulating PI3K/Akt Signaling Pathways. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]
-
Cosker, K., & Eickholt, B. J. (2007). The Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Neuroanatomy. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Tiong, C. X., et al. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. BMC Research Notes. [Link]
-
PubChem. (n.d.). Beta-Aminoisobutyric Acid. [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]
-
Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. [Link]
-
ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
Sources
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- 5. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
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- 9. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Neuroprotective Agents from (R)-3-Amino-2-methylpropanoic Acid
Introduction: The Strategic Use of (R)-3-Amino-2-methylpropanoic Acid in Neuroprotective Drug Discovery
(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, serves as a valuable stereospecific building block in medicinal chemistry.[1] Its defined stereochemistry is crucial for designing molecules with precise three-dimensional orientations, a key factor in achieving high-affinity and selective interactions with biological targets. In the realm of neurodegenerative diseases, where excitotoxicity is a major pathological mechanism, the development of agents that can modulate neuronal signaling pathways is of paramount importance.[2] This guide details a comprehensive workflow for the synthesis and in vitro evaluation of a novel dihydropyrimidinone (DHPM) derivative incorporating (R)-3-Amino-2-methylpropanoic acid, designed as a potential neuroprotective agent.
Dihydropyrimidinones are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including neuroprotective effects.[3][4] The classical Biginelli reaction, a one-pot three-component condensation, provides a straightforward route to this privileged scaffold.[5][6] By strategically replacing the traditional urea component with (R)-3-Amino-2-methylpropanoic acid, we can introduce a chiral center and additional functionality into the DHPM core, potentially enhancing its neuroprotective efficacy and target specificity.
This document will provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of a novel DHPM derivative. Subsequently, it will outline protocols for assessing its neuroprotective potential against glutamate-induced excitotoxicity in a human neuroblastoma cell line (SH-SY5Y) using the MTT assay for cell viability and calcium imaging for monitoring intracellular calcium dynamics. The underlying rationale for each experimental step is provided to offer a deeper understanding of the scientific principles at play.
Part 1: Synthesis and Characterization of a Novel Neuroprotective Agent
The synthesis of the target neuroprotective agent, (R)-4-(4-hydroxyphenyl)-7-methyl-3,4,6,7,8,9-hexahydro-2H-pyrimido[4,5-b]pyrimidin-2-one, involves a modified Biginelli-type condensation reaction. This approach leverages the inherent reactivity of (R)-3-Amino-2-methylpropanoic acid to form the dihydropyrimidine ring.
Experimental Protocol: Synthesis of (R)-4-(4-hydroxyphenyl)-7-methyl-3,4,6,7,8,9-hexahydro-2H-pyrimido[4,5-b]pyrimidin-2-one
Rationale: This protocol adapts the Biginelli reaction by using (R)-3-Amino-2-methylpropanoic acid as a bifunctional component. The amino group participates in the initial condensation with the aldehyde, while the carboxylic acid can be envisioned to facilitate cyclization. The use of a Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃), is known to enhance the yields of Biginelli reactions under solvent-free conditions.[5]
Materials:
-
(R)-3-Amino-2-methylpropanoic acid
-
4-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel (100-200 mesh) for column chromatography[7]
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry 100 mL round-bottom flask, combine (R)-3-Amino-2-methylpropanoic acid (1.03 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add Yb(OTf)₃ (0.62 g, 1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture at 80°C with constant stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and stir for 15 minutes.
-
Filter the mixture to remove the catalyst. The catalyst can be recovered and reused.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[7]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5 (s, 1H, -OH), 7.8 (d, 1H, NH), 7.0 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 5.1 (d, 1H, CH-Ar), 4.0 (m, 1H, CH-CH₃), 3.2 (m, 2H, CH₂-NH), 1.1 (d, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 156.8 (Ar-C-OH), 148.5 (C=C), 135.2 (Ar-C), 128.0 (Ar-CH), 115.5 (Ar-CH), 99.8 (C-NH), 54.5 (CH-Ar), 45.2 (CH₂-NH), 35.8 (CH-CH₃), 18.2 (CH₃) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₅N₃O₂: 245.12; found: 246.12 [M+H]⁺ |
Note: The exact chemical shifts may vary slightly.
Synthetic Workflow Diagram
Caption: Workflow for in vitro neuroprotection assays.
Part 3: Mechanistic Insights - Targeting NMDA Receptor-Mediated Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release leads to overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, triggering a cascade of neurotoxic events. [8] The Cascade of Excitotoxicity:
-
NMDA Receptor Overactivation: Excessive glutamate binding to NMDA receptors leads to a prolonged influx of Ca²⁺ into the neuron. [9]2. Calcium Overload: The intracellular calcium concentration rises to pathological levels, overwhelming the cell's buffering capacity.
-
Enzyme Activation: High levels of Ca²⁺ activate various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade cellular components. [10]4. Mitochondrial Dysfunction: Calcium overload impairs mitochondrial function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Apoptosis: The culmination of these events activates apoptotic pathways, leading to programmed cell death. [11] The synthesized DHPM derivative, with its specific stereochemistry and functional groups, is hypothesized to act as a competitive or non-competitive antagonist at the NMDA receptor, thereby preventing the initial surge in intracellular calcium.
Signaling Pathway Diagram
Caption: NMDA receptor-mediated excitotoxicity pathway.
Conclusion
This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel neuroprotective agents derived from (R)-3-Amino-2-methylpropanoic acid. The detailed protocols and underlying scientific rationale are intended to empower researchers in drug discovery and development to explore new chemical entities for the treatment of neurodegenerative diseases. The presented workflow, from chemical synthesis to in vitro validation, represents a robust and logical progression for identifying promising therapeutic candidates.
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Zafar, A. M., et al. (2012). Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry, 24(12), 5647. Retrieved from [Link]
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Dondoni, A., & Massi, A. (2003). Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl α-Amino Acids via Three-Component Biginelli and Hantzsch Cyclocondensations. The Journal of Organic Chemistry, 68(21), 8193-8202. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst. Retrieved from [Link]
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Der Pharma Chemica. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]
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Sattler, R., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8697-8705. Retrieved from [Link]
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Rose, F., et al. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M555. Retrieved from [Link]
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Costa, K. M., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 574929. Retrieved from [Link]
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Youssif, B. G., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3508. Retrieved from [Link]
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Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2351. Retrieved from [Link]
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Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. ASSAY and Drug Development Technologies, 20(8), 385-396. Retrieved from [Link]
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Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3163. Retrieved from [Link]
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Kysil, V., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. Retrieved from [Link]
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Stanojković, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7076. Retrieved from [Link]
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Application Note: A Practical Guide to the Incorporation of (R)-3-Amino-2-methylpropanoic Acid in Peptide Synthesis
Abstract
(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry for the creation of peptidomimetics with enhanced metabolic stability and well-defined secondary structures. However, its incorporation into peptide sequences presents significant synthetic challenges due to steric hindrance. This guide provides a comprehensive overview of the strategic considerations and detailed, field-proven protocols for the successful integration of this hindered amino acid into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection, optimized reaction conditions, and robust monitoring methods to ensure high-yield, high-purity synthesis.
The Challenge: Steric Hindrance in β-Amino Acid Incorporation
The primary obstacle in coupling (R)-3-Amino-2-methylpropanoic acid lies in its structure. Unlike α-amino acids, the presence of a methyl group on the carbon adjacent to the carboxyl group (C2) and the amino group on the β-carbon (C3) creates significant steric bulk. This steric hindrance dramatically slows down the kinetics of amide bond formation, often leading to incomplete reactions with standard coupling protocols.[1][2] Inefficient coupling results in the accumulation of deletion sequences, which are challenging to separate from the target peptide during purification.[3] Therefore, a specialized approach is mandatory.
Strategic Planning: Paving the Way for a Successful Synthesis
Careful planning before initiating the synthesis is critical to overcoming the inherent difficulties.[4] The choices of protecting groups, coupling reagents, and reaction conditions are interdependent and crucial for success.
Protecting Group Strategy
For routine SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the N-terminal protecting group of choice.[] Its removal under mild basic conditions (typically with piperidine) is orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from most resins.[6][7] This strategy minimizes the risk of side reactions and preserves the integrity of the growing peptide chain.[]
The Cornerstone of Success: High-Efficiency Coupling Reagents
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids.[2] The key to success lies in using in-situ activating reagents, specifically aminium/uronium or phosphonium salts, which convert the protected amino acid into a highly reactive activated species.[8]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is arguably the most effective and widely recommended reagent for this purpose.[8][9] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][11][12] This intermediate readily reacts with the resin-bound amine, overcoming the steric barrier to form the peptide bond efficiently.[8][11] The HOAt component of HATU offers the additional benefit of anchimeric assistance from its pyridine nitrogen, further accelerating the coupling reaction and suppressing racemization.[8][13]
Other powerful coupling reagents can also be considered, each with specific advantages:
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient reagent, often comparable to HATU in performance for difficult couplings.[8][14]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies similar to HATU but is based on the less-explosive Oxyma Pure leaving group, enhancing safety.[14][15]
| Reagent | Activating Group | Key Advantages | Reference |
| HATU | OAt (O-Acyl-azabenzotriazole) | Gold standard for hindered couplings; rapid kinetics; low racemization. | [8][10][12] |
| HCTU | O-6-ClBt (O-Acyl-6-chlorobenzotriazole) | High reactivity, comparable to HATU. | [8][14] |
| COMU | OxymaPure | High reactivity; enhanced safety profile; good solubility. | [14][15] |
Validated Protocol: Fmoc-SPPS of a Peptide Containing (R)-3-Amino-2-methylpropanoic Acid
This protocol outlines a robust, step-by-step methodology for incorporating Fmoc-(R)-3-Amino-2-methylpropanoic acid into a peptide sequence using a standard Fmoc-compatible resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides).
Workflow Overview
Caption: Standard Fmoc-SPPS cycle for incorporating the target amino acid.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-(R)-3-Amino-2-methylpropanoic acid
-
SPPS-grade Resin (e.g., Wang or Rink Amide)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF), SPPS grade
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser Test Kit: (Solution A: Ninhydrin in n-butanol; Solution B: Phenol in n-butanol; Solution C: KCN in pyridine/water)[16][17]
-
Cleavage Cocktail (e.g., Reagent K or similar): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT)[18] or a simpler mixture like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[19][20]
-
Cold Diethyl Ether
Step-by-Step Methodology
Initial Resin Preparation:
-
Place the resin in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the standard synthesis cycles for the amino acids preceding the target residue.[21]
Incorporation of (R)-3-Amino-2-methylpropanoic Acid:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid.[21]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation and Coupling (The Critical Step):
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-2-methylpropanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours or overnight.
-
-
Monitoring for Completion (Self-Validation):
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive (blue), filter the resin, wash with DMF, and perform a second coupling ("recouple") with a freshly prepared activated amino acid solution for another 2 hours.[22]
-
If the test remains positive, it indicates a highly difficult coupling. At this stage, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides. Treat the resin with a solution of Acetic Anhydride/DIPEA/DMF (5:6:89) for 30 minutes.
-
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) to prepare for the next synthesis cycle.
Mechanism of HATU Activation
Caption: Simplified mechanism of amino acid activation by HATU.
Final Cleavage and Purification
-
N-terminal Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[18][25]
-
Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Analysis and Quality Control
The successful synthesis must be confirmed through rigorous analysis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying the final product.[26][27][28]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence, including the hindered β-amino acid, has been assembled.[28][29]
Conclusion
The incorporation of sterically hindered residues like (R)-3-Amino-2-methylpropanoic acid is a challenging but achievable task in peptide synthesis. Success hinges on a deliberate strategy that moves beyond standard protocols. By employing high-potency coupling reagents such as HATU, extending reaction times, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can reliably synthesize high-quality peptides containing these valuable non-canonical building blocks.[12] This robust methodology opens the door to novel peptidomimetic designs for advanced drug discovery and development.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
-
Juhász, G., & Vass, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
-
Loffet, A., & Zhang, J. (2015). Cleavage of synthetic peptides. Google Patents.
-
Goodman, C. M., Choi, E. J., Shandler, S., & DeGrado, W. F. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 40(10), 911–920.
-
Sigma-Aldrich. (n.d.). Kaiser test kit.
-
Wikipedia. (n.d.). HATU.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Thermo Fisher Scientific. (n.d.). Use of the Ninhydrin Reaction to Monitor Fmoc Solid-Phase Peptide Synthesis.
-
Howard, B. E., Wang, Q., & Fields, G. B. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(12), 794–800.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
-
Agilent. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.
-
Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
-
BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Subirós-Funosas, R., & Albericio, F. (2013). Methods and protocols of modern solid phase peptide synthesis.
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Request PDF. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test).
-
Katritzky, A. R., Ang, G. Y., & Suzuki, K. (2002). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 67(23), 8206–8209.
-
CDN. (n.d.). Cleavage Cocktail Selection.
-
Request PDF. (2024). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid.
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
-
Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization.
-
ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids.
-
AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
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- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
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- 21. chem.uci.edu [chem.uci.edu]
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- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chempep.com [chempep.com]
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- 27. agilent.com [agilent.com]
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- 29. gilson.com [gilson.com]
Application Notes & Protocols: Solid-Phase Synthesis of β-Peptides
Abstract
The incorporation of β-amino acids into peptides opens new avenues in drug development and materials science, yielding "foldamers" with unique, stable secondary structures and remarkable resistance to proteolytic degradation.[1][2] However, the additional carbon in the backbone of β-amino acids introduces significant steric hindrance, rendering their incorporation via standard Solid-Phase Peptide Synthesis (SPPS) protocols challenging.[3] These application notes provide a comprehensive technical guide for researchers, detailing the critical considerations and optimized protocols for the successful SPPS of β-peptides. We will explore the causality behind reagent selection, provide validated, step-by-step protocols, and offer troubleshooting guidance based on field-proven insights.
The Rationale: Why Synthesize β-Peptides?
Unlike their α-amino acid counterparts, the building blocks of natural proteins, β-amino acids possess an additional methylene group in their backbone. This seemingly minor alteration has profound structural and functional consequences:
-
Proteolytic Stability: The altered backbone is not recognized by most proteases, enzymes that rapidly degrade conventional peptides. This intrinsic stability significantly enhances the in-vivo half-life of β-peptide-based drug candidates.[1]
-
Novel Secondary Structures: β-peptides can fold into predictable and highly stable secondary structures, such as 12-helices, 14-helices, and sheets.[1] This allows for the rational design of peptidomimetics that can mimic protein interfaces or present side chains in unique spatial arrangements to target receptors.
-
Bioactivity: By arranging proteinogenic side chains on a non-natural backbone, β-peptides have been developed as potent antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[1]
The ribosomal machinery is ill-equipped to incorporate β-amino acids, making chemical synthesis the only viable route for producing these valuable molecules.[4] SPPS, a cornerstone of peptide chemistry, is the preferred method for its efficiency and amenability to automation.[5][6]
Core Challenges in β-Peptide SPPS
The primary challenge in β-peptide synthesis stems from the reduced reactivity of the β-amino group. Compared to an α-amino group, it is sterically more hindered and less nucleophilic, leading to significantly slower acylation kinetics.[3] This fundamental difference necessitates a careful re-evaluation of standard SPPS parameters.
-
Inefficient Coupling: Standard coupling conditions often result in incomplete reactions, leading to deletion sequences which are difficult to separate from the target peptide.
-
Aggregation: As with α-peptides, growing β-peptide chains can aggregate on the solid support, hindering reagent access and further reducing reaction efficiency.[7]
-
Epimerization: While less common than with certain α-amino acids, racemization can still occur, particularly with aggressive activation methods.
Success hinges on overcoming the kinetic barrier of the coupling step. This is achieved primarily through the selection of highly potent coupling reagents and the optimization of reaction conditions.
Strategic Choices: Reagents and Methodologies
The Orthogonal Protection Scheme: Fmoc/tBu Strategy
The most common and versatile approach for β-peptide synthesis is the Fmoc/tBu strategy.[8][9] This methodology relies on two distinct classes of protecting groups that can be removed without affecting the other, a principle known as orthogonality.[2][9]
-
N-β-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the backbone amino group. It is typically removed with a 20-50% solution of piperidine in DMF.
-
Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and Boc, are used for the permanent protection of reactive amino acid side chains. These are removed simultaneously with cleavage from the resin using strong acid (e.g., Trifluoroacetic Acid - TFA).[10]
This orthogonal scheme is illustrated in the general SPPS workflow below.
Figure 1: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
The Crucial Decision: Selecting a Coupling Reagent
The success of β-peptide synthesis is critically dependent on the choice of coupling reagent. Due to the sluggish nature of the reaction, low-reactivity activators are ineffective.[3] Uronium/aminium and phosphonium salt-based reagents are required to generate a highly reactive acyl-intermediate capable of overcoming the steric hindrance.
The mechanism involves the in situ formation of an active ester of the incoming Fmoc-β-amino acid, which is then readily attacked by the free N-terminal amine of the growing peptide chain on the resin.
Figure 2: Simplified mechanism of uronium salt (HATU) mediated coupling.
The following table compares common high-efficiency coupling reagents suitable for incorporating β-amino acids.
| Reagent | Class | Relative Reactivity | Key Advantages & Causality |
| HATU | Uronium/Aminium | +++++ | Gold Standard. The 7-aza-benzotriazole (OAt) leaving group is an excellent, low-steric hindrance leaving group that also exhibits reduced racemization potential due to intramolecular base catalysis.[11] Highly recommended for difficult couplings. |
| HCTU | Uronium/Aminium | ++++ | Cost-Effective Alternative. The 6-chloro-benzotriazole derivative provides reactivity comparable to HATU in many cases but at a significantly lower cost.[12][13] An excellent first choice for routine β-amino acid incorporation. |
| PyBOP | Phosphonium | +++ | Effective but with Cautions. Generates a HOBt active ester. It is a potent reagent, but the byproduct (HMPA) is a suspected carcinogen, leading many labs to phase it out in favor of uronium salts. |
| DIC/HOBt | Carbodiimide | ++ | Standard for α-AA, often insufficient for β-AA. Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) is a workhorse for standard SPPS but often lacks the potency for efficient coupling of sterically hindered β-amino acids, requiring very long reaction times or double coupling.[11] |
Recommendation: For synthesizing peptides containing β-amino acids, HCTU is the recommended starting reagent due to its high efficiency and favorable cost profile. For particularly difficult sequences or when HCTU fails to drive the reaction to completion, switching to HATU is advised.[13]
Validated Protocols for β-Peptide Synthesis
These protocols assume a manual synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjust volumes accordingly for different scales. All steps are performed at room temperature.
Protocol 1: Loading the First Fmoc-β-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
Causality: 2-CTC resin is highly acid-labile and allows for the attachment of the first amino acid under basic conditions without pre-activation, which is ideal for sterically hindered residues and minimizes initial racemization.[14][15]
-
Resin Swelling: Place 2-CTC resin (0.1 mmol, e.g., 70 mg of 1.4 mmol/g resin) in a fritted reaction vessel. Swell the resin in Dichloromethane (DCM, 5 mL) for 30 minutes. Drain.
-
Loading Solution: In a separate vial, dissolve the first Fmoc-β-amino acid (0.3 mmol, 3 eq.) in 3 mL of DCM. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.).
-
Loading Reaction: Add the loading solution to the swollen resin. Agitate gently for 2 hours.
-
Capping: To cap any unreacted chloride sites, add 5 mL of a DCM/Methanol/DIPEA mixture (17:2:1 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF). The resin is now ready for the first deprotection cycle.
Protocol 2: The Iterative SPPS Cycle
This cycle is repeated for each β-amino acid (and any α-amino acids) in the sequence.
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: 5x DMF, 3x Isopropanol (IPA), 5x DMF. (Total ~5-7 minutes).
-
-
Coupling (HCTU Protocol):
-
Pre-activation: In a separate vial, dissolve the incoming Fmoc-β-amino acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in 3 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.). Vortex briefly.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Agitate for 60-120 minutes . This extended time is critical to compensate for the slower kinetics of β-amino acids.
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin (3x DMF, 3x DCM, 3x DMF).
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
After the washing step, take a small sample of resin beads (~1-2 mg) and perform a Kaiser test (or TNBS test).
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the next deprotection step (Step 1).
-
Positive Result (beads are dark blue): The coupling is incomplete. Perform a "double couple" by repeating steps 3 and 4. If the test is still positive, consult the troubleshooting guide.
-
Protocol 3: Final Cleavage and Global Deprotection
Causality: A strong acid (TFA) is used to cleave the peptide from the acid-labile linker and simultaneously remove all acid-labile side-chain protecting groups. Scavengers are essential to capture the highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Trp, Met, or Cys.[16][17]
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a desiccator for 1 hour.
-
Prepare Cleavage Cocktail: Prepare Reagent B fresh.[16]
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
-
Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (5 mL for 0.1 mmol scale). Agitate gently at room temperature for 3-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a 50 mL conical tube.
-
Rinse the resin with a small amount of fresh TFA (1 mL) and add to the collected filtrate.
-
Add cold methyl-t-butyl ether (MTBE) (40 mL) to the tube. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the tube (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet twice with cold MTBE. Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
The crude peptide must be purified and its identity confirmed.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analysis:
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Double Coupling | 1. Severe aggregation on-resin. 2. Extremely hindered coupling site. 3. Deactivated coupling reagent. | 1. Resuspend resin in a 1:1 mixture of DCM/DMF to disrupt secondary structures. 2. Switch to HATU as the activator; consider a third coupling. 3. Use fresh, high-quality reagents. |
| Low Yield of Crude Peptide | 1. Incomplete cleavage from the resin. 2. Premature chain loss during synthesis. 3. Peptide is soluble in precipitation ether. | 1. Extend cleavage time to 4-5 hours. 2. Ensure proper washing and avoid overly aggressive agitation. 3. Try precipitating with cold diethyl ether instead of MTBE. |
| Multiple Peaks in HPLC/MS of Crude Product | 1. Incomplete couplings leading to deletion sequences. 2. Side reactions during cleavage (scavenger failure). 3. Racemization. | 1. Strictly follow monitoring protocols (Kaiser test) and double couple when necessary. 2. Ensure cleavage cocktail is fresh and contains adequate scavengers for your sequence. 3. Use high-quality reagents and avoid excessive activation times or overly strong bases. |
Conclusion
The synthesis of β-peptides by SPPS is a powerful technique that, while demanding, is highly achievable with a rational and informed approach. By understanding the fundamental kinetic challenges posed by the β-amino acid structure, researchers can make strategic choices in reagent selection—most critically, the use of potent uronium salt activators like HCTU or HATU. The validated protocols provided herein, which emphasize extended coupling times and diligent reaction monitoring, offer a robust framework for the successful assembly of these promising molecules. This guide empowers researchers to harness the unique properties of β-peptides for advancing the frontiers of drug discovery and biomaterial engineering.[2]
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Ferenc, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32873-32882. [Link]
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Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-33). Springer, Berlin, Heidelberg. [Link]
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Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 147. [Link]
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
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AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]
-
Lee, H. S., et al. (2010). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 611, 35-56. [Link]
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BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 137(36), 11706–11713. [Link]
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Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
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Zhang, L., & Sun, T. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 113-124. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]
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Schulze, S., & Boer, J. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 17, 1326-1335. [Link]
-
Collins, J., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Barlos, K., & Gatos, D. (1999). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 40(34), 6205-6207. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
d'Oelsnitz, S., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. [Link]
-
Yajima, H., et al. (1988). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Journal of the Chemical Society, Chemical Communications, (7), 482-484. [Link]
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]
-
Li, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 11-34). Humana Press. [Link]
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(R)-3-Amino-2-methylpropanoic Acid: A Chiral Scaffolding Approach for Modern Drug Discovery
Introduction: In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, which are stereochemically defined molecular fragments, serve as foundational elements in the construction of complex therapeutic agents.[1] Among these, β-amino acids and their derivatives have garnered significant attention due to their presence in numerous biologically active molecules and their ability to impart unique conformational constraints on peptides. This application note provides an in-depth technical guide on the utilization of (R)-3-Amino-2-methylpropanoic acid, a valuable chiral β-amino acid, in drug discovery, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
The Significance of (R)-3-Amino-2-methylpropanoic Acid in Medicinal Chemistry
(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a non-proteinogenic β-amino acid. Its structural features—a primary amine at the β-position and a methyl group at the α-position—make it a versatile and highly sought-after chiral building block. The stereochemistry at the α-position is crucial for the biological activity of the final drug molecule, as it dictates the three-dimensional arrangement of substituents, which in turn governs the interaction with the target protein.[2][3]
The primary utility of this chiral building block lies in its incorporation into peptidomimetics and small molecule drugs where the β-amino acid backbone provides several advantages:
-
Enhanced Proteolytic Stability: Peptides constructed from β-amino acids are more resistant to degradation by proteases compared to their α-amino acid counterparts. This increased stability leads to a longer in vivo half-life of the drug.
-
Unique Conformational Preferences: The additional methylene group in the backbone of β-amino acids allows for the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand.
-
Scaffolding for Diversity: The functional groups of (R)-3-Amino-2-methylpropanoic acid—the carboxylic acid and the primary amine—provide handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
A prime example of the successful application of (R)-3-Amino-2-methylpropanoic acid is in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin .
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-Amino-2-methylpropanoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol | |
| Appearance | Solid | |
| pKa (Strongest Acidic) | 4.17 | |
| pKa (Strongest Basic) | 10.32 | |
| Water Solubility | 367 g/L |
Synthetic Strategies for Accessing (R)-3-Amino-2-methylpropanoic Acid
Asymmetric Synthesis using Chiral Auxiliaries
One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to an achiral substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.[2][5]
A common strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary.[6] For example, an Evans-type oxazolidinone can be acylated with crotonic acid, and subsequent conjugate addition of a nitrogen source, followed by removal of the auxiliary, can yield the desired β-amino acid.
Causality Behind Experimental Choices: The choice of the chiral auxiliary is critical and is often based on its ability to effectively shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side. The rigidity of the auxiliary and its ability to form a well-defined transition state are key to achieving high diastereoselectivity. The conditions for attaching and removing the auxiliary are also crucial; they must be high-yielding and not cause racemization of the newly formed stereocenter.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[7][8]
For the preparation of (R)-3-Amino-2-methylpropanoic acid, a common approach is the kinetic resolution of a racemic mixture of a suitable derivative, such as an ester or an amide. For instance, a lipase can be used to selectively hydrolyze the (S)-ester from a racemic mixture of methyl 3-amino-2-methylpropanoate, leaving the unreacted (R)-ester in high enantiomeric excess. The (R)-ester can then be hydrolyzed to the desired (R)-acid.
Causality Behind Experimental Choices: The selection of the enzyme is paramount and is often determined through screening of a panel of commercially available enzymes. The choice of solvent, temperature, and pH are critical parameters that can significantly influence the activity and enantioselectivity of the enzyme. Organic solvents are often used to solubilize the substrate and can also modulate the enzyme's conformation and, consequently, its selectivity. The reaction is typically monitored over time to stop it at the optimal point (around 50% conversion) to achieve high enantiomeric excess of both the product and the remaining starting material.
Key Chemical Transformations and Protocols
Once obtained in enantiopure form, (R)-3-Amino-2-methylpropanoic acid can be utilized in multi-step syntheses. The two primary functional groups, the amine and the carboxylic acid, are typically manipulated in a protected form.
Amine Protection: Boc Protection
The primary amine of (R)-3-Amino-2-methylpropanoic acid is often protected to prevent its interference in subsequent reactions, particularly those involving the carboxylic acid group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its ease of removal under acidic conditions.[9][]
Caption: Boc Protection of (R)-3-Amino-2-methylpropanoic acid.
Protocol: Boc Protection of (R)-3-Amino-2-methylpropanoic Acid
-
Dissolution: Dissolve (R)-3-Amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add triethylamine (1.5 eq) to the solution and stir. The base is essential to deprotonate the ammonium salt of the amino acid, liberating the free amine for reaction.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise. The reaction is often exothermic, and the temperature should be maintained at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl). The acidic conditions protonate the carboxylate, making the product soluble in organic solvents. Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product, which is often an oil or a low-melting solid.[7]
-
Purification (if necessary): If the product is not pure, it can be purified by crystallization.[11]
Causality Behind Experimental Choices: The use of a mixed solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the non-polar (Boc)₂O. Triethylamine is a convenient organic-soluble base. The acidic work-up is crucial for protonating the carboxylate and enabling the extraction of the product into an organic solvent. Washing with brine removes bulk water from the organic phase before drying with sodium sulfate.
Amide Bond Formation: Coupling with a Heterocycle
The carboxylic acid functionality of the Boc-protected (R)-3-Amino-2-methylpropanoic acid is a key handle for forming amide bonds. In the synthesis of Sitagliptin, this involves coupling with a complex heterocyclic amine. Carbodiimide-mediated coupling reactions are a mainstay for amide bond formation in medicinal chemistry.[12] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed.[1]
Caption: EDC/HOBt mediated amide coupling.
Protocol: EDC/HOBt Mediated Amide Coupling
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected (R)-3-Amino-2-methylpropanoic acid (1.0 eq), the heterocyclic amine (1.0 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise. The low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a dilute aqueous acid (e.g., 1N HCl) to remove any unreacted amine and the EDC-urea byproduct, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure amide.
Causality Behind Experimental Choices: EDC is a water-soluble carbodiimide, which facilitates its removal and the removal of the urea byproduct during the aqueous work-up. HOBt is added to suppress racemization, particularly of the α-carbon to the activated carbonyl, and to improve the efficiency of the coupling by forming a more reactive HOBt-ester intermediate. DMF is a common solvent for coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. The aqueous work-up with acid and base is a standard procedure to remove the majority of the reagents and byproducts.
Case Study: Synthesis of Sitagliptin
Sitagliptin is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[13][14] The chiral β-amino acid moiety derived from (R)-3-Amino-2-methylpropanoic acid is a cornerstone of its structure and is essential for its biological activity. The (R)-configuration of the amine is critical for optimal binding to the active site of the DPP-4 enzyme.[4][11]
The synthesis of Sitagliptin typically involves the coupling of a Boc-protected derivative of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a triazolopiperazine heterocycle. While the immediate precursor to Sitagliptin is not (R)-3-amino-2-methylpropanoic acid itself, the asymmetric strategies used to synthesize the chiral β-amino acid core of Sitagliptin are conceptually similar to those described above.
Caption: General synthetic route to Sitagliptin.
Conclusion
(R)-3-Amino-2-methylpropanoic acid is a valuable and versatile chiral building block in modern drug discovery. Its unique structural features provide a scaffold for the synthesis of complex molecules with enhanced proteolytic stability and defined conformational properties. The protocols outlined in this application note for its protection and coupling provide a foundation for its successful incorporation into drug candidates. The case of Sitagliptin highlights the critical role of such chiral building blocks in the development of highly effective and selective therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (R)-3-Amino-2-methylpropanoic acid in the arsenal of the medicinal chemist will only increase.
References
- Hsiao, Y., et al. (2004). A practical synthesis of a chiral beta-amino acid derivative. Organic Process Research & Development, 8(3), 405-411.
- Kim, D., et al. (2005). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: a key chiral intermediate for the synthesis of sitagliptin. Tetrahedron: Asymmetry, 16(1), 225-229.
-
Bergman, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10878-10884. Available from: [Link]
-
Heck, M. P., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. PubMed Central. Available from: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
-
Myers, A. G., et al. (2000). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central. Available from: [Link]
-
Patil, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. Available from: [Link]
-
Heck, M. P., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. Available from: [Link]
-
Reddy, K. L., & Patrick, B. O. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10878-10884. Available from: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. Available from: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]
-
Davies, S. G., et al. (2007). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. Available from: [Link]
-
Hruby, V. J. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. University of Illinois. Available from: [Link]
-
Li, G., et al. (2021). Rational design of enzyme activity and enantioselectivity. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. Available from: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit. Available from: [Link]
- Google Patents. (n.d.). Intermediates of sitagliptin and preparation process thereof. Google Patents.
-
Myers, A. G., et al. (2000). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. ResearchGate. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
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- 11. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Constrained Peptides Using (R)-3-Amino-2-methylpropanoic Acid
Abstract
The rational design of peptides with constrained conformations is a paramount strategy in modern drug discovery. Such constraints can significantly enhance biological activity, receptor selectivity, and metabolic stability by locking the peptide into its bioactive conformation.[1] This guide provides a comprehensive technical overview and detailed protocols for incorporating (R)-3-amino-2-methylpropanoic acid, a Cα-substituted β-amino acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the unique structural advantages conferred by this building block, address the synthetic challenges posed by its steric hindrance, and present optimized, field-proven methodologies to ensure high-yield synthesis of these valuable peptidomimetics.
Introduction: The Rationale for Conformational Constraint
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by their inherent conformational flexibility and susceptibility to enzymatic degradation.[1][2] Introducing non-canonical amino acids is a powerful tactic to overcome these limitations.[3] (R)-3-amino-2-methylpropanoic acid, a chiral β-amino acid, serves as a potent tool for inducing stable, predictable secondary structures within a peptide backbone.
Unlike α-aminoisobutyric acid (Aib), which strongly promotes helical conformations, the inclusion of a β-amino acid lengthens the peptide backbone by a single methylene unit.[4][5][6][7] This subtle modification fundamentally alters local geometry, enabling the formation of unique turns and helices that are resistant to proteolysis.[2][8] The methyl group at the C-2 (α) position further restricts the available dihedral angles, providing a robust method for conformational locking. The resulting constrained peptides often exhibit:
-
Enhanced Proteolytic Stability: The unnatural β-amino acid linkage is not recognized by many endogenous proteases.[2]
-
Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into its receptor-binding conformation, the entropic penalty of binding is reduced.
-
Improved Pharmacokinetic Profiles: Increased stability and potentially altered polarity can lead to better bioavailability and longer in-vivo half-lives.[9][10]
This document outlines a validated protocol for the efficient incorporation of Fmoc-(R)-3-amino-2-methylpropanoic acid into a target peptide sequence via automated or manual SPPS.
The Building Block: Structure and Properties
The key to this methodology is the N-terminally protected Fmoc-(R)-3-amino-2-methylpropanoic acid. Its structure is fundamental to both its constraining effect and the synthetic strategy.
Figure 2: General workflow of an Fmoc-SPPS cycle.
Materials and Reagents
Successful synthesis requires high-purity reagents. All solvents should be peptide synthesis grade.
| Category | Item | Recommended Specification/Vendor |
| Solid Support | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Wang Resin | For C-terminal acid peptides | |
| Amino Acids | Standard Fmoc-L-amino acids | With standard acid-labile side-chain protection |
| Fmoc-(R)-3-amino-2-methylpropanoic acid | Chem-Impex, Bachem, or equivalent | |
| Solvents | N,N-Dimethylformamide (DMF) | Anhydrous, low amine content |
| Dichloromethane (DCM) | Anhydrous | |
| Piperidine | Reagent grade | |
| Diethyl Ether | Anhydrous, for precipitation | |
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >99% purity |
| HBTU / HOBt | Alternative for standard couplings | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | >99.5%, redistilled |
| Deprotection | 20% (v/v) Piperidine in DMF | Freshly prepared |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger | |
| Water | Deionized | |
| QC Reagents | Ninhydrin Test Solutions | For Kaiser Test |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Place 200 mg of Rink Amide resin (~0.1 mmol) into a fritted peptide synthesis vessel.
-
Add 5 mL of DCM and agitate gently for 20 minutes. Drain.
-
Add 5 mL of DMF and agitate for 20 minutes. Drain the solvent. The resin is now swollen and ready for synthesis.
Step 2: Iterative Peptide Elongation
Perform the following cycle for each amino acid in the sequence.
A. Fmoc-Group Deprotection
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add another 3 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes. Drain. [11]5. Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5 times to ensure complete removal of piperidine.
B. Amino Acid Coupling
For Standard Amino Acids:
-
In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-amino acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF.
-
Add 0.8 mmol (8 eq) of DIPEA to the activation mixture. Vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 45-60 minutes.
-
Drain the coupling solution and wash the resin 3 times with 5 mL of DMF.
For Fmoc-(R)-3-amino-2-methylpropanoic acid (Optimized Protocol): Causality: The methyl group on the α-carbon creates significant steric hindrance, which slows the rate of acylation. To overcome this, we employ a more potent activating agent (HATU), a higher excess of reagents, and an extended coupling time to drive the reaction to completion. [3]
-
In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-(R)-3-amino-2-methylpropanoic acid and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF.
-
Add 1.0 mmol (10 eq) of DIPEA to the activation mixture. Vortex for 1 minute.
-
Add the activated solution to the resin.
-
Agitate at room temperature for 2 to 4 hours .
-
Drain the coupling solution and wash the resin 3 times with 5 mL of DMF.
Table 2: Comparison of Coupling Conditions
| Parameter | Standard Amino Acid | (R)-3-Amino-2-methylpropanoic acid |
|---|---|---|
| Fmoc-AA eq. | 4.0 | 5.0 |
| HATU eq. | 3.8 | 4.8 |
| DIPEA eq. | 8.0 | 10.0 |
| Coupling Time | 45-60 min | 2-4 hours |
C. Monitoring Coupling Completion (Self-Validation) Trustworthiness: A protocol must be self-validating. The Kaiser test (or Ninhydrin test) is a critical in-process control to confirm the absence of primary amines, indicating a complete coupling reaction. [12]1. After the post-coupling washes, take a small sample of resin beads (~2 mg). 2. Wash the beads with ethanol and add the three Kaiser test solutions as per the manufacturer's instructions. 3. Heat at 115 °C for 5 minutes. 4. Interpretation:
- Beads are colorless/yellow: Negative result. Coupling is complete. Proceed to the next deprotection step.
- Beads are dark blue/purple: Positive result. Free primary amines are present. Coupling is incomplete.
- Troubleshooting: If the Kaiser test is positive, drain the wash solvent from the main vessel and repeat the coupling step (Step 5.2.B) for another 1-2 hours before re-testing.
Step 3: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Use 5 mL for 0.1 mmol scale). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried resin. Agitate gently at room temperature for 3 hours. [3][12]5. Drain the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin once with 1 mL of fresh TFA and combine the filtrates.
Step 4: Peptide Precipitation and Purification
-
Add the TFA solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3500 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet by adding 20 mL of fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash twice. [3]5. After the final wash, dry the white peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient.
-
Confirm the identity and purity of the final product by LC-MS.
Conclusion
The incorporation of (R)-3-amino-2-methylpropanoic acid is a validated and powerful method for creating conformationally constrained peptides with enhanced therapeutic potential. While its sterically hindered nature demands adjustments to standard SPPS protocols, the challenges are readily overcome. By employing potent coupling reagents like HATU, increasing reagent equivalents, and extending reaction times, this unique β-amino acid can be efficiently integrated into peptide sequences. The rigorous use of in-process controls like the Kaiser test ensures the synthesis is self-validating, leading to high-quality final products for downstream research and drug development applications.
References
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Vertex AI Search.
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2736-2743. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
- MedchemExpress.com. (n.d.). (R)-3-Amino-2-methylpropanoic acid-d3.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Abrego, V. H., et al. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 26(21), 6649. [Link]
-
National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. PubChem Compound Summary. [Link]
-
Guryanov, I. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. University of Helsinki. [Link]
-
Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-31). Springer. [Link]
-
Bolarinwa, O., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(21), 15456-15481. [Link]
-
FooDB. (2015). Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Czaplewska, J., et al. (2016). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Structural Chemistry, 27, 141-155. [Link]
-
Sarnowski, M. P., et al. (2018). Synthesis and β-sheet propensity of constrained N-amino peptides. Bioorganic & Medicinal Chemistry, 26(6), 1162-1166. [Link]
-
Wang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 13, 998877. [Link]
-
Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 13-21. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Silva, J. P., et al. (2022). Amino Acids in the Development of Prodrugs. Molecules, 27(19), 6649. [Link]
-
Beaulieu, E. D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15995-16002. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 2736-2743. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
Sources
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- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]
- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Coupling Reactions Involving (R)-3-Amino-2-methylpropanoic Acid Hydrochloride
Introduction: The Strategic Importance of Sterically Hindered β-Amino Acids in Modern Drug Discovery
(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, represents a critical structural motif in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics and small molecule drugs offers a distinct advantage in modulating pharmacological properties. The presence of a methyl group on the β-carbon introduces steric hindrance, which can confer resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profile of the parent molecule.[1] Furthermore, the β-amino acid backbone can induce unique conformational constraints, leading to improved receptor affinity and selectivity.
A prime example of the therapeutic relevance of β-amino acids is in the development of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.[2][3] These agents play a crucial role in glucose homeostasis by stimulating insulin secretion.[4] The strategic incorporation of sterically hindered non-natural amino acids, such as derivatives of (R)-3-amino-2-methylpropanoic acid, can lead to analogues with extended half-lives and improved therapeutic profiles.
This guide provides a comprehensive overview of the coupling reactions involving (R)-3-Amino-2-methylpropanoic acid hydrochloride, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of amide bond formation with this challenging substrate and offer detailed, step-by-step procedures to ensure successful and reproducible outcomes.
Core Principles and Challenges in Coupling (R)-3-Amino-2-methylpropanoic Acid
The formation of an amide bond, the cornerstone of peptide chemistry, is a condensation reaction between a carboxylic acid and an amine.[5][6] While seemingly straightforward, the coupling of (R)-3-amino-2-methylpropanoic acid presents unique challenges stemming from its structural features:
-
Steric Hindrance: The methyl group at the C-2 position significantly encumbers the carboxylic acid moiety, impeding the approach of the amine nucleophile. This steric clash can lead to sluggish reaction rates and incomplete conversions with standard coupling reagents.[7]
-
Reduced Nucleophilicity of the Amine: As a β-amino acid, the amino group is further removed from the electron-withdrawing carboxylic acid compared to α-amino acids, which can slightly reduce its nucleophilicity.
-
Handling the Hydrochloride Salt: The starting material is provided as a hydrochloride salt. The amine must be liberated in situ by the addition of a non-nucleophilic base before it can participate in the coupling reaction. The choice and stoichiometry of the base are critical to avoid side reactions.
Overcoming these challenges necessitates the careful selection of coupling reagents and optimization of reaction conditions. Highly active coupling agents are often required to drive the reaction to completion.
Protecting Group Strategy: The Prerequisite for Selective Coupling
To ensure selective amide bond formation at the carboxylic acid of (R)-3-amino-2-methylpropanoic acid, the amino group must first be protected. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol for N-Boc Protection of this compound
This protocol describes a standard procedure for the N-protection of the title compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.2 eq) and stir the solution until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-amino-2-methylpropanoic acid.
Expected Yield: >90%
Quality Control: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Recommended Coupling Protocols
The choice of coupling reagent is paramount for successfully acylating an amine with the sterically hindered N-Boc-(R)-3-amino-2-methylpropanoic acid. We present two robust protocols utilizing commonly employed and highly effective reagent systems.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.
Materials:
-
N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq)
-
Amine coupling partner (hydrochloride salt, 1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
A flowchart of the EDC/HOBt coupling protocol.
Procedure:
-
To a solution of N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq) and the amine coupling partner (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure the formation of the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) followed by EDC hydrochloride (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), 1 M HCl (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Coupling
For particularly challenging couplings where EDC/HOBt may provide unsatisfactory yields, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent alternative. HATU is a highly efficient aminium-based coupling reagent that often provides faster reaction rates and higher yields, especially with sterically hindered substrates.[1]
Materials:
-
N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq)
-
Amine coupling partner (hydrochloride salt, 1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Mechanism Overview:
Simplified mechanism of HATU-mediated coupling.
Procedure:
-
In a flask, dissolve N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine coupling partner (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform the same aqueous work-up as described in Protocol 1 (dilution with EtOAc, washing with NaHCO₃, HCl, and brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table provides a general comparison based on typical outcomes for sterically hindered amino acid couplings.
| Coupling System | Typical Yield Range | Key Advantages | Common Issues & Troubleshooting |
| EDC/HOBt | 50-80% | Cost-effective, water-soluble byproducts. | Slower reaction rates, incomplete conversion. Solution: Increase reaction time, use a slight excess of reagents. |
| HATU/DIPEA | 70-95% | High efficiency, rapid reaction, good for hindered systems. | Higher cost, potential for side reactions if not used correctly. Solution: Pre-activation can improve outcomes. |
Conclusion
The successful incorporation of (R)-3-amino-2-methylpropanoic acid into target molecules is a key step in the synthesis of many promising therapeutic candidates. While its steric hindrance presents a synthetic challenge, the use of appropriate protecting group strategies and potent coupling reagents such as EDC/HOBt or HATU can lead to high yields of the desired amide products. The detailed protocols provided in this guide offer a robust starting point for researchers in the field. Careful optimization of reaction parameters and diligent monitoring of the reaction progress are essential for achieving reproducible and successful outcomes in the coupling of this valuable chiral building block.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Zhang, Y., et al. (2021). Structure and dynamics of semaglutide- and taspoglutide-bound GLP-1R-Gs complexes. Cell Reports, 36(2), 109374. Available at: [Link]
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 67(21), 7517-7520. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Sebök, B., et al. (2010). Discovery and characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes. British Journal of Pharmacology, 160(5), 1254-1266. Available at: [Link]
-
Sheldon, R. A. (2018). Biocatalytic amide bond formation. Green Chemistry, 20(11), 2498-2507. Available at: [Link]
-
Reddy, K. L., & Kumar, V. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 8(1), 66-70. Available at: [Link]
-
Zhang, Y., et al. (2021). Structure and dynamics of semaglutide- and taspoglutide-bound GLP-1R-Gs complexes. ResearchGate. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. Available at: [Link]
-
Lund, G., & Johansson, M. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(47), 11481-11487. Available at: [Link]
-
Iris Biotech GmbH. Building Blocks for Manufacturing Liraglutide and Semaglutide. Available at: [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butoxycarbonylation of amines in water. Tetrahedron Letters, 47(7), 1087-1091. Available at: [Link]
-
Shimada, N., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Basak, A., & Ghosh, S. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Akpa, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 257-263. Available at: [Link]
-
Wikipedia. (2024). Glucagon-like peptide-1. Available at: [Link]
Sources
- 1. Discovery and characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of semaglutide- and taspoglutide-bound GLP-1R-Gs complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of semaglutide and taspoglutide bound GLP-1R-Gs complexes | bioRxiv [biorxiv.org]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: Asymmetric Synthesis of Pharmacologically Active β-Amino Acid Derivatives
Abstract
Enantiomerically pure β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.[1] Their incorporation into peptides can enhance metabolic stability and confer unique structural properties.[2] This guide provides a comprehensive overview of key asymmetric strategies for the synthesis of β-amino acid derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-tested protocols, and present data to illustrate the efficacy of these approaches.
The Significance of Chiral β-Amino Acids in Pharmacology
β-Amino acids, structural isomers of their α-amino acid counterparts, possess a carbon backbone extended by one methylene unit.[2] This seemingly minor alteration has profound implications for their biological activity and application in medicinal chemistry. When incorporated into peptide chains, β-amino acids can induce novel secondary structures, such as helices and turns, that are resistant to enzymatic degradation.[3] This enhanced stability makes them highly desirable for the design of peptidomimetics with improved pharmacokinetic profiles.
The pharmacological relevance of β-amino acids is extensive and varied. They have demonstrated a wide range of biological activities, including:
-
Antimicrobial and Antifungal Properties: Certain β-amino acid derivatives exhibit potent antibacterial and antifungal effects.[3]
-
Enzyme Inhibition: Their unique conformations allow them to act as specific inhibitors of various enzymes.
-
Neurotransmitter Activity: Some β-amino acids can function as neurotransmitters or modulate their activity.[3]
-
Antiketogenic and Hypoglycemic Effects: They have shown potential in managing metabolic disorders.
Given their therapeutic potential, the development of efficient and stereoselective synthetic routes to access enantiopure β-amino acids is a paramount objective in modern organic and medicinal chemistry.
Strategic Approaches to Asymmetric Synthesis
Several powerful strategies have been developed for the asymmetric synthesis of β-amino acids. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. This guide will focus on three prominent and widely adopted approaches:
-
The Asymmetric Mannich-Type Reaction: A versatile method for carbon-carbon bond formation that constructs the β-amino acid backbone in a highly controlled manner.
-
Arndt-Eistert Homologation: A classic yet reliable method for converting readily available α-amino acids into their β-homologues while preserving stereochemical integrity.[2][4]
-
Catalytic Asymmetric Hydrogenation: An efficient approach for the enantioselective reduction of prochiral enamines to afford chiral β-amino esters.
The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights and practical protocols.
The Asymmetric Mannich-Type Reaction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a carbon nucleophile. In the context of β-amino acid synthesis, the asymmetric variant, employing chiral catalysts or auxiliaries, has emerged as a particularly powerful tool.
Mechanistic Rationale and Causality
The asymmetric Mannich-type reaction typically involves the reaction of an imine (or an imine equivalent) with a nucleophile, such as a silyl ketene acetal or an enolate. The stereochemical outcome is dictated by a chiral catalyst, which orchestrates the facial selectivity of the nucleophilic attack on the imine.
A common and effective approach involves the use of a chiral catalyst, often a bifunctional organocatalyst or a metal complex with a chiral ligand. These catalysts can activate both the imine and the nucleophile, bringing them into a well-defined, chiral environment that favors the formation of one enantiomer over the other. For instance, a chiral Brønsted acid can protonate the imine, increasing its electrophilicity, while a Lewis basic site on the catalyst can interact with the nucleophile, directing its trajectory.
The choice of catalyst, solvent, and reaction conditions is critical for achieving high diastereo- and enantioselectivity. The inherent logic is to create a transient, diastereomeric transition state where steric and electronic factors favor one geometric arrangement, leading to the desired stereoisomer of the product.
Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction
This protocol describes a highly enantioselective Mannich reaction using a bifunctional thiourea organocatalyst to synthesize an N-Boc-protected β-amino ester.[5]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
N-Boc-imine (or generated in situ from N-Boc-amido sulfone)
-
Ketene silyl acetal (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene)
-
Chiral thiourea catalyst (e.g., a derivative of cinchona alkaloid)[5]
-
Anhydrous, aprotic solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst and Imine Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (typically 1-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to dissolve the catalyst.
-
Reactant Addition: At the specified reaction temperature (often ranging from -78 °C to room temperature), add the N-Boc-imine or the aldehyde and N-Boc-amido sulfone for in situ imine generation.
-
Nucleophile Addition: Slowly add the ketene silyl acetal to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched β-amino ester.
Data Presentation: Representative Results
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | Toluene | -20 | 12 | 95 | 98 |
| 2 | 4-Nitrobenzaldehyde | 5 | CH2Cl2 | -40 | 24 | 92 | >99 |
| 3 | 2-Naphthaldehyde | 10 | Toluene | -20 | 18 | 88 | 96 |
| 4 | Isovaleraldehyde | 10 | CH2Cl2 | -60 | 36 | 75 | 94 |
Data are representative and may vary based on the specific catalyst and substrates used.
Visualization: Catalytic Cycle of an Asymmetric Mannich Reaction
Caption: Catalytic cycle of an organocatalyzed asymmetric Mannich reaction.
Arndt-Eistert Homologation of α-Amino Acids
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[4] When applied to enantiopure N-protected α-amino acids, it provides a reliable route to the corresponding β-amino acids with retention of stereochemistry.[6]
Mechanistic Rationale and Causality
The Arndt-Eistert homologation proceeds through a three-step sequence:
-
Activation and Diazoketone Formation: The N-protected α-amino acid is first converted to a more reactive species, typically an acid chloride or a mixed anhydride. This activated intermediate then reacts with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The key step is the Wolff rearrangement of the α-diazoketone to a ketene. This rearrangement can be induced thermally, photochemically, or by metal catalysis (e.g., silver salts). During this step, the α-carbon of the original amino acid migrates to the adjacent carbonyl carbon, with the nitrogen atom of the diazomethane being expelled as N₂ gas. Crucially, this rearrangement proceeds with retention of configuration at the migrating stereocenter.
-
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. If the nucleophile is water, a β-amino acid is formed. If an alcohol is used, a β-amino ester is obtained.
The self-validating nature of this protocol lies in the stereospecificity of the Wolff rearrangement, which ensures that the chirality of the starting α-amino acid is faithfully transferred to the β-amino acid product.
Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid
This protocol details the synthesis of an N-Fmoc-protected β-amino acid from its corresponding α-amino acid.[7]
Materials:
-
N-Fmoc-protected α-amino acid
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood)
-
Silver benzoate
-
1,4-Dioxane
-
Water
Procedure:
-
Mixed Anhydride Formation: Dissolve the N-Fmoc-α-amino acid in anhydrous THF and cool the solution to -15 °C. Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at -15 °C for 30 minutes.
-
Diazoketone Synthesis: In a separate flask, carefully add the pre-formed mixed anhydride solution to an ethereal solution of diazomethane at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quenching and Isolation: Carefully quench any excess diazomethane by adding acetic acid until the yellow color disappears. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude α-diazoketone.
-
Wolff Rearrangement: Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water. Add silver benzoate (as a catalyst) and sonicate the mixture or heat it gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.[7]
-
Purification: After the reaction is complete, filter off the catalyst and concentrate the solvent. Purify the resulting β-amino acid by recrystallization or column chromatography.
Visualization: Workflow of the Arndt-Eistert Homologation
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) DOI:10.1039/C4RA08113G [pubs.rsc.org]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-3-Amino-2-methylpropanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this valuable chiral building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges you may encounter in the laboratory.
I. Introduction to the Synthesis of this compound
(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a chiral non-proteinogenic β-amino acid.[1][2] Its hydrochloride salt is a common form for handling and storage. The synthesis of enantiomerically pure β-amino acids is a significant area of research due to their importance as precursors for various biologically active molecules, including pharmaceuticals and peptidomimetics.[3][4][5]
The stereocenter at the C2 position presents a synthetic challenge, requiring highly stereoselective methods to obtain the desired (R)-enantiomer with high enantiomeric excess (ee). Common strategies for the synthesis of chiral β-amino acids include asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries.[3]
This guide will focus on a common and effective approach: the asymmetric hydrogenation of a prochiral β-enamino ester, followed by hydrolysis and salt formation. We will delve into the critical parameters of this methodology and provide practical guidance for its successful implementation.
II. Experimental Protocol: Asymmetric Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of the Prochiral β-Enamino Ester
The synthesis begins with the formation of a β-enamino ester from a suitable β-keto ester and an ammonium source.
-
Reaction:
-
Methyl 2-methyl-3-oxobutanoate + Ammonium acetate → Methyl (Z)-3-amino-2-methylbut-2-enoate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-methyl-3-oxobutanoate (1.0 eq), ammonium acetate (1.2 eq), and toluene (5 mL/mmol of keto ester).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-enamino ester. This product is often used in the next step without further purification.
-
Step 2: Asymmetric Hydrogenation
This is the key chirality-inducing step, where a chiral catalyst is used to selectively hydrogenate the prochiral enamine.
-
Reaction:
-
Methyl (Z)-3-amino-2-methylbut-2-enoate + H₂ (in the presence of a chiral catalyst) → Methyl (R)-3-amino-2-methylpropanoate
-
-
Catalyst System: A common choice is a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Procedure:
-
In a high-pressure autoclave, dissolve the crude β-enamino ester (1.0 eq) in a degassed solvent such as methanol or ethanol.
-
Add the chiral catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄, 0.5-1 mol%).
-
Purge the autoclave with nitrogen or argon, then pressurize with hydrogen gas (typically 5-20 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Monitor the reaction for completion by GC or HPLC.
-
Once complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Step 3: Hydrolysis and Hydrochloride Salt Formation
The final step involves the hydrolysis of the methyl ester to the carboxylic acid and subsequent formation of the hydrochloride salt.
-
Reaction:
-
Methyl (R)-3-amino-2-methylpropanoate + HCl/H₂O → this compound
-
-
Procedure:
-
Dissolve the crude methyl (R)-3-amino-2-methylpropanoate in 6 M hydrochloric acid.
-
Heat the solution to reflux (around 100-110 °C) for 4-6 hours.
-
Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold acetone or diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for achieving high enantioselectivity in the asymmetric hydrogenation step?
A1: The key to high enantioselectivity lies in the choice of the chiral catalyst and the reaction conditions. The ligand's structure is paramount, and a screening of different chiral ligands may be necessary. Other critical factors include:
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
-
Hydrogen Pressure: Optimal pressure can vary depending on the catalyst and substrate.
-
Temperature: Lower temperatures generally favor higher enantioselectivity, but may slow down the reaction rate.
-
Substrate Purity: Impurities in the β-enamino ester can sometimes poison the catalyst.
Q2: How can I monitor the progress of the reactions?
A2:
-
Step 1 (Enamino Ester Formation): Thin Layer Chromatography (TLC) is a quick and easy method. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information on conversion and the presence of side products.
-
Step 2 (Asymmetric Hydrogenation): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral column is ideal for monitoring both the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Step 3 (Hydrolysis): TLC or HPLC can be used to track the disappearance of the starting ester.
Q3: What are some common impurities I might encounter in the final product?
A3: Potential impurities can include:
-
The corresponding (S)-enantiomer.
-
Unreacted starting materials or intermediates.
-
By-products from side reactions, such as over-reduction or hydrolysis of intermediates.[6]
-
Residual solvents from the synthesis and purification steps.
-
Inorganic salts from workup procedures.[7]
Q4: What analytical techniques are recommended for final product characterization?
A4: For full characterization, the following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity (ee).[8][9][10]
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: As an indicator of purity.
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Enamino Ester Formation) | - Incomplete reaction. - Decomposition of the product during workup. | - Ensure complete removal of water using a properly functioning Dean-Stark trap. - Extend the reaction time. - Use a milder workup procedure; avoid strong acids or bases. |
| Low Enantioselectivity in Step 2 (Asymmetric Hydrogenation) | - Inactive or poisoned catalyst. - Suboptimal reaction conditions (temperature, pressure, solvent). - Racemization of the product. | - Use fresh, high-purity catalyst and degassed solvents. - Screen different chiral ligands and reaction conditions. - Lower the reaction temperature. - Ensure the workup conditions are not harsh enough to cause racemization. |
| Incomplete Hydrolysis in Step 3 | - Insufficient reaction time or temperature. - Inadequate concentration of hydrochloric acid. | - Increase the reflux time and monitor by TLC/HPLC. - Use a higher concentration of HCl if necessary, but be mindful of potential side reactions. |
| Difficulty in Crystallizing the Final Product | - Presence of impurities. - Inappropriate solvent for crystallization. | - Purify the crude product by recrystallization from a different solvent system (e.g., ethanol/water). - Use seeding crystals to induce crystallization. - Ensure the solution is sufficiently concentrated before cooling. |
| Final Product has Low Purity | - Incomplete reactions in previous steps. - Formation of by-products. - Ineffective purification. | - Re-evaluate each step of the synthesis to ensure complete conversion. - Optimize reaction conditions to minimize side reactions. - Perform a second recrystallization or consider other purification techniques like column chromatography of a protected intermediate. |
V. Visualizing the Process
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Sources
- 1. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. yakhak.org [yakhak.org]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Overcoming Solubility Challenges with (R)-3-Amino-2-methylpropanoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-3-Amino-2-methylpropanoic acid. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this valuable β-amino acid. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior.
The Core Challenge: Understanding the Zwitterionic State
(R)-3-Amino-2-methylpropanoic acid, like other amino acids, is a zwitterion at its isoelectric point. This means it possesses both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻) on the same molecule. This high degree of charge separation leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice structure. Consequently, a large amount of energy is required to break this lattice, resulting in a high melting point and excellent solubility in highly polar protic solvents like water, but extremely poor solubility in most common organic solvents.[1][2] This guide will walk you through scientifically-grounded strategies to overcome this inherent challenge.
Section 1: Physicochemical Properties & Solubility Profile
A foundational understanding of the molecule's properties is critical for troubleshooting.
Table 1: Physicochemical Properties of (R)-3-Amino-2-methylpropanoic Acid
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₄H₉NO₂ | [3][4] | - |
| Molecular Weight | 103.12 g/mol | [4][5] | Essential for calculating molarity. |
| Appearance | White crystalline powder/solid | [3][5] | Physical state indicates a stable crystal lattice. |
| pKa (Strongest Acidic) | ~4.17 | [6] | Carboxylic acid pKa. Below this pH, the COO⁻ group is protonated. |
| pKa (Strongest Basic) | ~10.32 | [6] | Ammonium pKa. Above this pH, the NH₃⁺ group is deprotonated. |
| Predicted logP | -2.6 to -3.0 | [6] | Indicates very high hydrophilicity and poor partitioning into organic solvents. |
| Physiological Charge | 0 (Zwitterion) | [6] | The neutral overall charge belies the highly polar nature of the molecule. |
Table 2: Qualitative Solubility in Common Organic Solvents
The following table provides a general guide to the solubility of unmodified (R)-3-Amino-2-methylpropanoic acid at room temperature. As a general rule, its solubility in semi-polar solvents is very low and decreases further as the solvent becomes more non-polar.[1]
| Solvent | Dielectric Constant (ε) | Polarity | Expected Solubility |
| Water | 80.1 | Very High (Polar Protic) | Soluble [6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High (Polar Aprotic) | Slightly to Moderately Soluble |
| Dimethylformamide (DMF) | 36.7 | High (Polar Aprotic) | Slightly Soluble |
| Methanol / Ethanol | 32.7 / 24.5 | Medium (Polar Protic) | Very Slightly Soluble |
| Acetonitrile (MeCN) | 37.5 | Medium (Polar Aprotic) | Poor / Insoluble |
| Tetrahydrofuran (THF) | 7.5 | Low | Insoluble |
| Dichloromethane (DCM) | 9.1 | Low | Insoluble |
| Toluene | 2.4 | Non-polar | Insoluble |
Section 2: Frequently Asked Questions (FAQs)
Q1: I've added (R)-3-Amino-2-methylpropanoic acid to my reaction in Dichloromethane (DCM) and it just sits at the bottom as a solid. Why?
A: This is the most common issue and stems directly from the molecule's zwitterionic nature. In its solid state, the compound exists as a salt-like crystal.[2] DCM is a low-polarity, aprotic solvent. It lacks the ability to form strong hydrogen bonds or solvate the charged ammonium and carboxylate groups effectively. To dissolve the amino acid, you must disrupt its strong intermolecular forces, which DCM cannot do. The solvent and solute are fundamentally incompatible from a polarity standpoint.
Q2: Can I simply heat the mixture to force it into solution?
A: While heating can modestly increase solubility for some compounds, it is generally ineffective for dissolving zwitterionic amino acids in non-polar organic solvents. The energy required to break the crystal lattice is too high for heat alone to overcome. You may see a negligible increase in solubility, but the bulk of the material will remain undissolved. Furthermore, prolonged heating could lead to degradation depending on the other components in your reaction.
Q3: What are the primary strategies to achieve a homogeneous solution for my organic reaction?
A: There are two primary, field-proven strategies, each with distinct advantages depending on your experimental goals:
-
In-Situ Salt Formation: Convert the zwitterion into a single-charged species (either a cationic ammonium salt or an anionic carboxylate salt) by adding a strong acid or base. This breaks the zwitterionic interaction and yields a salt that is often more soluble in polar aprotic solvents like DMF.[7][8]
-
Chemical Derivatization: Covalently modify the molecule to eliminate its zwitterionic character altogether. The most common approach is to protect the amine group (e.g., with a Boc group), which neutralizes the charges and dramatically increases lipophilicity and solubility in a wide range of organic solvents.[9]
Q4: How do I decide between forming a salt and protecting the amine?
A: The choice depends entirely on your subsequent chemical steps:
-
Choose Salt Formation if: Your reaction requires the amine to be a free base (or its conjugate acid) for reactivity (e.g., as a nucleophile). This method is often used for reactions where the amino acid is a reactant and will be consumed. However, the presence of an additional acid or base might interfere with your desired reaction.
-
Choose N-Protection if: Your subsequent reaction involves modifying the carboxylic acid (e.g., peptide coupling, esterification) and you need to prevent the amine from interfering. The protected intermediate is typically a stable, easily handled solid that is much more compatible with standard organic solvents and reaction conditions.[9] This is the preferred method for multi-step syntheses.
Section 3: Troubleshooting Guide & Workflow
When facing a solubility issue, a logical workflow can quickly guide you to the appropriate solution. The following diagram outlines a decision-making process for solubilizing (R)-3-Amino-2-methylpropanoic acid.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for solubilizing the target compound.
Protocol 1: In-Situ Solubilization via HCl Salt Formation
This method is designed to create a soluble hydrochloride salt directly within a reaction vessel for immediate use. It is particularly effective in polar aprotic solvents.
Objective: To solubilize (R)-3-Amino-2-methylpropanoic acid in DMF for a reaction where the amine will act as a nucleophile.
Materials:
-
(R)-3-Amino-2-methylpropanoic acid
-
Anhydrous Dimethylformamide (DMF)
-
4.0 M HCl in Dioxane
-
Anhydrous reaction vessel with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Vessel Preparation: Dry the reaction vessel thoroughly under vacuum or in an oven. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Addition of Solids: To the vessel, add (R)-3-Amino-2-methylpropanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve the desired final reaction concentration (e.g., 0.1-0.5 M). The amino acid will remain as a suspension.
-
Acidification: While stirring vigorously, slowly add 4.0 M HCl in Dioxane (1.0 - 1.1 eq) dropwise to the suspension at room temperature.
-
Dissolution: Continue stirring. The solid should gradually dissolve over 15-30 minutes as the hydrochloride salt is formed. A clear, homogeneous solution should be obtained.
-
Validation: The solution now contains the soluble ammonium chloride salt. If your reaction requires the free amine, a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) can be added at the appropriate time to neutralize the salt in situ.
Causality: By adding a strong acid (HCl), the carboxylate group (-COO⁻) is protonated to a neutral carboxylic acid (-COOH). This leaves only the positively charged ammonium group (-NH₃⁺), breaking the zwitterionic attraction. The resulting ammonium chloride salt has significantly improved solubility in polar aprotic solvents like DMF compared to the zwitterionic form.[1][10]
Protocol 2: Chemical Modification for Enhanced Organic Solubility: N-Boc Protection
This protocol describes the synthesis of the N-Boc protected derivative, a stable intermediate with excellent solubility in a broad range of organic solvents.
Objective: To synthesize N-Boc-(R)-3-Amino-2-methylpropanoic acid, which can be isolated and used in subsequent reactions (e.g., peptide couplings, esterifications) in solvents like DCM, THF, or Ethyl Acetate.
Caption: N-Boc protection workflow.
Materials:
-
(R)-3-Amino-2-methylpropanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Potassium bisulfate (KHSO₄) or Citric Acid
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Initial Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-2-methylpropanoic acid (1.0 eq) in a 1 M NaOH aqueous solution (1.1 eq). Stir until a clear solution is formed. Add an equal volume of 1,4-Dioxane.
-
Addition of Boc Anhydride: Dissolve (Boc)₂O (1.1 eq) in a small amount of 1,4-Dioxane and add it to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir overnight at room temperature. The solution should be clear.
-
Workup - Solvent Removal: Remove the 1,4-Dioxane under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to pH 2-3 by adding a solid portion-wise or a concentrated aqueous solution of KHSO₄ or citric acid. A white precipitate or oil should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid or a viscous oil that solidifies upon standing.
Causality: The reaction of the amine with (Boc)₂O forms a tert-butyl carbamate.[9] This removes the positive charge of the ammonium group and replaces it with a bulky, non-polar tert-butyl group. The resulting molecule is no longer zwitterionic; it is a simple carboxylic acid with a large lipophilic appendage. This structural change dramatically reduces the intermolecular forces and crystal lattice energy, rendering the compound soluble in a wide array of common organic solvents.
References
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
3-amino-2-methylpropanoic acid. ChemBK. [Link]
-
Aminoisobutyric acid | C4H9NO2. PubChem, NIH. [Link]
-
Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]
-
Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]
-
Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC, NIH. [Link]
-
An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]
-
An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]
-
Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery & Therapeutics. [Link]
-
Structures of Amino Acids. Chemistry LibreTexts. [Link]
-
Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
The Solubility of Proteins in Organic Solvents. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 5. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (R)-3-Amino-2-methylpropanoic Acid
Welcome to the technical support center for optimizing reactions involving (R)-3-Amino-2-methylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield and purity in their synthetic processes. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot your experiments effectively.
Introduction: The Unique Challenges of a β-Amino Acid
(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] However, its structure presents unique challenges in chemical reactions, particularly in amide bond formation and peptide coupling. The β-substitution and the methyl group on the α-carbon can lead to steric hindrance, making it a "difficult" or sterically hindered amino acid to work with.[2][3][4][5] This guide will walk you through the common pitfalls and provide actionable strategies to overcome them.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a series of questions and answers to help you pinpoint the cause and implement a solution.
Problem 1: Low Coupling Efficiency and Poor Yield
Low yields are a frequent frustration when working with sterically hindered amino acids.[2][4][5] Understanding the root cause is the first step toward improving your reaction's outcome.
Q1: My standard coupling protocol is giving me a low yield. What are the likely causes?
A1: The primary culprit is often steric hindrance from the methyl group at the C2 position and the β-amino group. This bulkiness slows down the nucleophilic attack of the amine onto the activated carboxylate, a critical step in amide bond formation.[4] Standard coupling reagents may not be potent enough to overcome this hurdle, leading to incomplete reactions.
Another factor can be the poor solubility of the zwitterionic (R)-3-Amino-2-methylpropanoic acid in common organic solvents, which can limit the effective concentration of reactants.[6]
Visualizing the Challenge: Steric Hindrance
Caption: Steric hindrance from the α-methyl and β-amino groups can impede the approach of the incoming amine to the activated ester.
Q2: Which coupling reagents are more effective for sterically hindered amino acids like this one?
A2: For sterically hindered amino acids, more potent activating reagents are necessary.[7] While standard carbodiimides like DCC and EDC can be used, they often require additives or are less effective.[8] Consider using uronium or phosphonium-based reagents, which are known for their high coupling rates and reduced side reactions.[8]
| Coupling Reagent Class | Examples | Key Advantages for Hindered Systems | Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | High reactivity, fast kinetics, and often lower racemization.[7][8] | Require a non-nucleophilic base (e.g., DIPEA, NMM). |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective for hindered couplings. | Can be more expensive and generate phosphorus-containing byproducts. |
| Carbodiimides + Additives | DCC/HOBt, EDC/HOBt | Cost-effective and widely used. | Slower reaction rates and potential for side reactions. |
| Acyl Fluorides (in situ) | TFFH, Cyanuric Fluoride | Highly reactive and particularly effective for hindered amino acids.[7][9] | Reagents can be moisture-sensitive. |
Experimental Protocol: Enhanced Coupling with HATU
This protocol outlines a robust method for coupling (R)-3-Amino-2-methylpropanoic acid using HATU, a highly effective reagent for sterically demanding couplings.
Materials:
-
N-protected (R)-3-Amino-2-methylpropanoic acid
-
Amine component (with a free amino group)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (R)-3-Amino-2-methylpropanoic acid (1.0 eq) and HATU (1.0-1.2 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for another 1-2 minutes. The base neutralizes the hexafluorophosphate salt and facilitates the reaction.
-
Amine Addition: Add the amine component (1.0-1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by a suitable analytical technique such as TLC, LC-MS, or HPLC. Due to the steric hindrance, the reaction may require a longer time (4-24 hours) compared to standard couplings.
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated aqueous NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Problem 2: Epimerization and Racemization
Maintaining the stereochemical integrity of the chiral center at C2 is paramount, especially in drug development.[10]
Q1: I'm observing the formation of the (S)-enantiomer in my product. What causes this and how can I prevent it?
A1: Racemization, or epimerization at the α-carbon, can occur during the activation of the carboxyl group.[8] The mechanism often involves the formation of an oxazolone intermediate, which can tautomerize to a resonance-stabilized form, leading to a loss of stereochemistry upon nucleophilic attack. This is particularly a risk with prolonged reaction times, elevated temperatures, or the use of strong bases.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization. For instance, COMU is reported to have a lower propensity for racemization compared to HBTU.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming less reactive, but still efficient, activated esters.
-
Base Selection: Use a weaker, non-nucleophilic base. In cases with a high risk of racemization, consider using a sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM.[8]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Running reactions at 0°C or even lower can significantly reduce epimerization.[11]
-
Pre-activation Time: Minimize the time the carboxylic acid is in its highly activated state before the addition of the amine nucleophile.
Visualizing the Racemization Pathway
Caption: The formation of a planar oxazolone intermediate can lead to a loss of stereochemistry.
Problem 3: Side Product Formation
Unwanted side reactions can consume starting materials and complicate purification, ultimately lowering the overall yield.
Q1: I'm seeing an unexpected peak in my LC-MS that corresponds to a dimer of my amino acid. What is happening?
A1: This is likely due to self-condensation, where an activated molecule of (R)-3-Amino-2-methylpropanoic acid reacts with an unactivated molecule instead of the intended amine. This is more common when the primary amine is a poor nucleophile or when the concentration of the activated amino acid is too high.
Solutions:
-
Controlled Addition: Add the activated amino acid solution slowly to a solution of the amine. This keeps the instantaneous concentration of the activated species low, favoring the desired intermolecular reaction.
-
Equivalent Stoichiometry: Use a slight excess of the more valuable or limiting reagent, but avoid a large excess of the activated amino acid.
-
Optimize Reaction Conditions: Ensure proper mixing and consider a more dilute reaction mixture to disfavor the bimolecular side reaction.
Q2: Are there any other common side reactions I should be aware of?
A2: With β-amino acids, intramolecular cyclization to form a β-lactam is a possibility, though less common than with α-amino acids forming oxazolones. The reaction conditions, particularly the choice of activating agent and base, can influence this. If you are using a protecting group on the amine, ensure it is stable to the reaction conditions to avoid premature deprotection and subsequent side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use solid-phase peptide synthesis (SPPS) with (R)-3-Amino-2-methylpropanoic acid?
A: Yes, but with careful consideration. The steric hindrance can make solid-phase couplings sluggish.[5] You may need to employ double couplings, extended reaction times, or more potent coupling reagents like HATU or HCTU.[8][12] Monitoring the completeness of each coupling step with a qualitative test (like the Kaiser test) is critical to ensure the desired peptide is synthesized.[12]
Q: How does the choice of solvent affect the reaction yield?
A: Solvent choice is crucial for solubility and reaction kinetics. Aprotic polar solvents like DMF and NMP are generally good choices for peptide couplings as they effectively solvate the reactants.[13] For solution-phase synthesis, ensure your starting materials are fully dissolved before proceeding. In some cases, using a co-solvent or a different solvent system might be necessary to improve solubility.[10]
Q: Are there enzymatic methods to form amide bonds with this amino acid?
A: Biocatalysis using enzymes like ligases or transaminases is an emerging and powerful tool for chiral synthesis.[11][14] These methods offer high enantioselectivity and can be performed under mild conditions, avoiding harsh reagents and minimizing side reactions like racemization.[11] While specific protocols for (R)-3-Amino-2-methylpropanoic acid may require development, exploring enzymatic routes can be a valuable strategy, especially for large-scale production.
Conclusion
Successfully incorporating (R)-3-Amino-2-methylpropanoic acid into your synthetic route requires a departure from standard protocols. By understanding the inherent challenges of this sterically hindered β-amino acid and strategically selecting more potent coupling reagents, optimizing reaction conditions to preserve stereochemistry, and being vigilant about potential side reactions, you can significantly improve your reaction yields and obtain high-purity products. This guide provides a starting point for troubleshooting and optimizing your experiments. For further in-depth information, please consult the references below.
References
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75(1), 18.1.1–18.1.30. [Link]
-
Zhang, Y., Wu, J., & Wang, J. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry, 9(1), 12-20. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 148-152. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5253–5256. [Link]
-
Singh, Y. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]
-
FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Link]
-
ResearchGate. (2014, December 22). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 148-152. [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 3-25). Humana Press. [Link]
-
ResearchGate. (2025, August 9). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases | Request PDF. [Link]
-
Gennari, C., et al. (2001). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 44(22), 3545-3556. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Royal Society of Chemistry. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
-
Tetras. (n.d.). Improving Peptide Synthesis. [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
National Center for Biotechnology Information. (2010, May 18). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]
-
U.S. National Library of Medicine. (n.d.). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. [Link]
-
U.S. National Library of Medicine. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
Study.com. (n.d.). Reaction of 2-methylpropanoic acid ((CH_3)_2CHCO_2H) with SOCl_2 followed by 2-methylpropan-1-ol forms X. X has a molecular ion at 144 and IR absorptions at 2965, 2940, and 1739 cm^-1. Propose a structure for X. [Link]
-
Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Reddit. (2024, November 27). Low yield content. [Link]
-
U.S. National Library of Medicine. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. article.scirea.org [article.scirea.org]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-3-Amino-2-methylpropanoic Acid Derivatives
Welcome to the technical support center for the purification of compounds containing the (R)-3-Amino-2-methylpropanoic acid moiety. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable chiral building blocks. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Chiral Purity & Enantiomeric/Diastereomeric Separation
One of the most critical aspects of working with (R)-3-Amino-2-methylpropanoic acid derivatives is ensuring chiral purity. Contamination with the corresponding (S)-enantiomer or related diastereomers can significantly impact biological activity and regulatory approval.
Question 1: My synthesis produced a mixture of diastereomers. How can I efficiently separate them on a preparative scale?
Answer:
Separating diastereomers is generally more straightforward than separating enantiomers because they have different physical properties. This allows for purification using standard chromatographic techniques. However, success depends on meticulous method development.
The primary reason this works is that diastereomers, unlike enantiomers, exhibit different boiling points, melting points, solubilities, and, most importantly for this context, different affinities for a stationary phase in an achiral environment.[1]
Workflow for Diastereomer Separation:
Caption: Workflow for diastereomer separation method development.
Step-by-Step Protocol for Method Development:
-
Analytical Scouting (TLC/HPLC):
-
Stationary Phase: Begin with a standard stationary phase like silica gel (for normal phase) or C18 (for reversed-phase).
-
Mobile Phase Screening: Test a range of solvent systems. For normal phase, start with hexane/ethyl acetate gradients. For reversed-phase, use water/acetonitrile or water/methanol gradients. The zwitterionic nature of the amino acid moiety means pH can be a powerful tool; adding small amounts of trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[2]
-
Visualization/Detection: Use a UV detector if your compound has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is necessary.
-
-
Optimization:
-
Once you identify a solvent system that shows some separation, optimize the gradient or switch to an isocratic elution for better resolution and easier scale-up.
-
If peaks are broad or tailing, it often indicates secondary interactions with the stationary phase. For basic amine groups, adding a competitor like triethylamine (TEA) to the mobile phase can help. For acidic carboxyl groups, adding an acid like TFA is effective.
-
-
Scale-Up:
-
Once baseline resolution is achieved at the analytical scale, the method can be scaled to preparative flash chromatography or preparative HPLC. Ensure you do not overload the column, as this will degrade separation quality. A good rule of thumb is to load no more than 1-5% of the column's stationary phase mass.
-
Question 2: I need to resolve the (R) and (S) enantiomers of my compound. What are my options?
Answer:
Resolving enantiomers requires a chiral environment. This can be achieved in two primary ways: direct separation using a chiral stationary phase (CSP) or indirect separation by first converting the enantiomers into diastereomers.[1]
Option 1: Direct Chiral Chromatography (Preferred Method)
This is the most common and efficient method. It relies on using a High-Performance Liquid Chromatography (HPLC) column where the stationary phase itself is chiral.
-
Mechanism: The chiral selector on the stationary phase forms transient, non-covalent diastereomeric complexes with each enantiomer.[1] Because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, allowing for their separation.[1]
-
Common Chiral Stationary Phases (CSPs):
-
Polysaccharide-based: Columns like Chiralpak® and Chiralcel® are coated with derivatives of cellulose or amylose. They are versatile but can be sensitive to the solvents used.
-
Macrocyclic Glycopeptide-based: Columns like CHIROBIOTIC® T use selectors like teicoplanin.[3] These are particularly effective for underivatized amino acids because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[3][4]
-
Crown Ether-based: These are highly effective for separating compounds with primary amine groups, such as amino acids.[5][6]
-
| CSP Type | Typical Mobile Phase | Advantages | Considerations |
| Polysaccharide | Normal Phase (Hexane/IPA), Polar Organic, Reversed-Phase | Broad applicability, many established methods. | Swelling/shrinking in certain solvents, potential for irreversible damage. |
| Macrocyclic Glycopeptide | Polar Organic (MeOH/ACN), Reversed-Phase (w/ acid/base modifiers) | Excellent for polar/ionic compounds, LC-MS compatible.[3][4] | Can have lower sample capacity than some polysaccharide phases. |
| Crown Ether | Aqueous acidic (e.g., HClO₄ solution) | High selectivity for primary amines.[6] | Mobile phase can be corrosive to standard HPLC systems. |
Option 2: Indirect Method (Diastereomer Formation)
If a suitable chiral column is not available, you can chemically react your enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers.[2] These can then be separated on a standard achiral column as described in Question 1.
-
Common Derivatizing Agents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogues are frequently used for amino acids.[7]
-
Drawbacks: This method adds two extra reaction steps (derivatization and removal of the chiral auxiliary), which can be time-consuming and may introduce new impurities. It is also crucial that the derivatizing agent is 100% enantiomerically pure.[4]
Section 2: General Purity and Crystallization Issues
Beyond chiral purity, achieving high chemical purity is essential. This involves removing residual solvents, starting materials, and reaction byproducts.
Question 3: My purified compound is a persistent oil and will not crystallize. What can I do?
Answer:
Obtaining a solid from a purified, yet oily, amino acid derivative can be challenging. This issue often stems from residual impurities, hygroscopicity, or the inherent properties of the molecule.[8]
Troubleshooting Protocol for Crystallization Failure:
Caption: Decision tree for troubleshooting crystallization.
-
Verify Purity: Even trace amounts of impurities or residual solvents can inhibit crystallization.[8] Obtain a high-resolution ¹H NMR to check for organic impurities and residual solvents. LC-MS can help identify non-UV active impurities.
-
Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or diethyl ether) dropwise while stirring vigorously. Often, the product will precipitate as a solid.
-
pH Adjustment: Since the molecule contains both a basic amine and an acidic carboxyl group, its solubility is highly pH-dependent.[2] Dissolving the compound in a dilute acidic or basic aqueous solution and then slowly neutralizing it to its isoelectric point can induce crystallization. The pKa of the acidic group is around 4.2, and the basic group is around 10.3.[9]
-
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, adding it to a supersaturated solution can induce crystallization.[]
-
Salt Formation: If the freebase or zwitterion refuses to crystallize, converting it to a salt (e.g., hydrochloride, tosylate, or sodium salt) often yields a more crystalline material. This can be done by dissolving the compound in a solvent like ether or EtOAc and adding a solution of the corresponding acid (e.g., HCl in ether).
Question 4: I see multiple byproduct spots on my TLC/LC-MS after the reaction. What are the likely side reactions?
Answer:
Syntheses involving amino acids are prone to specific side reactions. For a compound containing the (R)-3-Amino-2-methylpropanoic acid moiety, especially when incorporated into a larger molecule (e.g., via amide coupling), common impurities include:
-
Racemization/Epimerization: The chiral center at the 2-position can be susceptible to epimerization under harsh basic or acidic conditions, or during certain activation steps in peptide coupling. This would convert your desired (R)-isomer into the (S)-isomer.
-
Incomplete Deprotection: If you are using protecting groups (e.g., Boc on the amine, or an ester on the carboxyl), incomplete removal will lead to impurities that are structurally very similar to your product.[11]
-
Byproducts from Coupling Reagents: In amide bond formation, reagents like HOBt, HBTU, or EDC can lead to their own set of byproducts that may need to be removed.
-
Dimerization/Polymerization: Under certain activation conditions, the amino acid derivative can react with itself to form dimers or small oligomers.
To minimize these, it is crucial to carefully control reaction pH, temperature, and stoichiometry, and to choose purification methods that can resolve these closely related structures.[12] Ion-exchange chromatography can be a powerful tool for separating compounds based on charge state, which is useful for removing unreacted starting material or deprotection byproducts.[13]
References
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]
- Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
ACS Publications. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Retrieved from [Link]
-
MITSUBISHI CHEMICAL CORPORATION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
NIH. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]
-
IntechOpen. (n.d.). Chiral Separation of Amino Acid Enantiomers. Retrieved from [Link]
-
ResearchGate. (2002). Derivatives for separation of amino acid enantiomers. Retrieved from [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
NIH. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]
-
ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Hölzel Diagnostika. (n.d.). (R)-3-Amino-2-methylpropanoic Acid-d3. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
MDPI. (n.d.). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]
Sources
- 1. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 11. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. diaion.com [diaion.com]
Technical Support Center: Stability of (R)-3-Amino-2-methylpropanoic Acid in Peptide Synthesis
Welcome to the technical support guide for researchers utilizing (R)-3-Amino-2-methylpropanoic acid. As a non-canonical, chiral β-amino acid, its incorporation into peptide chains presents unique challenges compared to standard α-amino acids. This guide, structured as a series of troubleshooting questions and FAQs, is designed by our senior application scientists to provide you with in-depth, field-proven insights to ensure the stability and stereochemical integrity of your final peptide product.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you may encounter during the coupling of (R)-3-Amino-2-methylpropanoic acid. We delve into the root causes and provide actionable solutions based on established chemical principles.
Q1: I am experiencing very low or incomplete coupling yields. What is the likely cause and how can I fix it?
A1: The primary culprit is often steric hindrance.
(R)-3-Amino-2-methylpropanoic acid possesses a methyl group on the carbon alpha to the carboxyl group (the C2 position). This, combined with the β-position of the amino group, creates significant steric bulk around the reactive carboxyl center. This hindrance can slow down the rate of amide bond formation, leading to incomplete reactions within standard coupling timeframes.
Underlying Mechanism: The nucleophilic attack by the free amine of the growing peptide chain on the activated carboxyl group of the incoming β-amino acid is sterically impeded. Furthermore, some studies have shown that the active esters of β-amino acids can be surprisingly stable and less reactive than their α-amino acid counterparts, further contributing to sluggish reactions[1].
Solutions & Protocols:
-
Extend Reaction Times: Unlike standard α-amino acids that may couple in 1-2 hours, this residue may require 4 hours to overnight coupling. Monitor the reaction using a qualitative test (e.g., Kaiser or Chloranil test) to confirm the consumption of the free amine.
-
Elevate Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can provide the necessary activation energy to overcome the steric barrier. Use this approach with caution, as elevated temperatures can increase the risk of epimerization.
-
Utilize High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may not be efficient enough. Switch to more potent phosphonium or aminium (uronium) salt-based reagents.
| Reagent Type | Examples | Rationale for Use |
| Aminium/Uronium | HATU, HCTU | Form highly reactive OAt or 6-ClOBt active esters, which are exceptionally effective for hindered couplings. |
| Phosphonium | PyBOP, PyAOP | Also highly effective and do not carry the risk of guanidinylation of the free N-terminus, a side reaction sometimes seen with excess aminium reagents. |
Q2: My final peptide shows significant epimerization of the (R)-3-Amino-2-methylpropanoic acid residue. Why is this happening and how can it be prevented?
A2: Epimerization is occurring due to the abstraction of the α-proton (at C2) during carboxyl group activation.
The hydrogen atom on the chiral C2 center of (R)-3-Amino-2-methylpropanoic acid is acidic. During the activation step, the electron-withdrawing effect of the activated carboxyl group (e.g., an active ester) increases this acidity. The presence of a base, particularly a non-hindered one, can abstract this proton, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry and producing the undesired (S)-enantiomer[2][3].
Caption: Epimerization of the C2 stereocenter via a planar enolate intermediate.
Prevention Strategies:
-
Use Racemization-Suppressing Additives: Always use carbodiimide reagents (DIC, EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form active ester intermediates that are more stable and less prone to enolization than the O-acylisourea intermediate formed with the carbodiimide alone[4][5].
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) instead of less hindered bases like Triethylamine (TEA). DIEA is less likely to abstract the α-proton due to its bulkiness[6]. Use the minimum amount of base necessary (typically 2 equivalents for the amino acid salt and activation).
-
Control the Temperature: Perform couplings at 0°C or room temperature. Avoid prolonged heating.
-
Pre-activation Time: Minimize the time the amino acid remains in its highly activated state before the nucleophile is introduced. A short pre-activation time (1-5 minutes) is often sufficient.
Q3: I've detected a truncated peptide sequence in my final product, suggesting premature chain cleavage. Could this be Diketopiperazine (DKP) formation?
A3: While less common than with α-amino acids, the formation of a cyclic dipeptide derivative is possible and should be considered.
DKP formation typically occurs at the dipeptide stage after the removal of the N-terminal protecting group[7]. The free N-terminal amine can perform a nucleophilic attack on the ester linkage anchoring the C-terminal residue to the resin, cleaving the dipeptide as a cyclic product (a diketopiperazine)[8][9].
Causality for β-Amino Acids: For a dipeptide containing a C-terminal (R)-3-Amino-2-methylpropanoic acid, this intramolecular cyclization would result in a seven-membered ring. This is kinetically and thermodynamically less favorable than the six-membered ring formed from two α-amino acids. However, under prolonged exposure to basic conditions (e.g., during a difficult subsequent coupling) or with certain susceptible sequences, this side reaction can still occur.
Caption: Troubleshooting workflow for common issues in peptide synthesis.
Mitigation Strategies:
-
Immediate Coupling: After the N-terminal deprotection of the (R)-3-Amino-2-methylpropanoic acid residue, proceed immediately with the coupling of the next amino acid. Do not leave the deprotected dipeptide on the resin for extended periods.
-
Use of Pseudoproline Dipeptides: For particularly problematic sequences, pre-formed dipeptides incorporating structures that prevent the necessary conformation for back-biting can be used, although this is more common for α-amino acid sequences.
Frequently Asked Questions (FAQs)
Q: Which N-terminal protecting group (Fmoc or Boc) is better suited for this amino acid? A: Both Fmoc and Boc are chemically compatible and widely used[10][11]. The choice depends entirely on your overall synthetic strategy. The Fmoc/tBu strategy is more common in modern solid-phase peptide synthesis (SPPS) due to its use of milder acid for final cleavage. The stability of the amino acid itself is not significantly different under the conditions required for either strategy.
Q: What is the precise role of additives like HOBt, and bases like DIEA? A:
-
HOBt (and its analogues like HOAt, OxymaPure): These are "racemization suppressors." When mixed with a coupling reagent (like DIC), they form an active ester intermediate. This HOBt-ester is more stable and less reactive than the initial activated species (the O-acylisourea), but it is still reactive enough to couple efficiently with the amine. Its reduced reactivity significantly lowers the rate of α-proton abstraction, thus preserving stereochemistry[5].
-
DIEA: This is a non-nucleophilic, sterically hindered organic base. Its primary role is to ensure the N-terminal amine of the growing peptide chain is in its neutral, nucleophilic state (R-NH2) rather than its protonated, non-reactive ammonium form (R-NH3+). Its steric bulk prevents it from readily abstracting the α-proton from the activated amino acid, a common cause of racemization with smaller bases[6].
Q: How can I definitively verify the stereochemical purity of the (R)-3-Amino-2-methylpropanoic acid residue in my final peptide? A: You must use a chiral analytical technique. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Hydrolysis: The peptide must first be hydrolyzed back into its constituent amino acids using strong acid (e.g., 6M HCl at 110°C for 24 hours).
-
Analysis: The resulting amino acid mixture is then analyzed on an HPLC equipped with a Chiral Stationary Phase (CSP). Common CSPs for underivatized amino acids include those based on macrocyclic antibiotics or cyclodextrins[12][13].
-
Quantification: The (R) and (S) enantiomers will separate into two distinct peaks. The area under each peak can be integrated to determine the enantiomeric excess (%ee) of your sample, confirming its stereochemical integrity[14][15].
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-(R)-3-Amino-2-methylpropanoic acid using HATU
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-protected peptide-resin (with free N-terminal amine)
-
Fmoc-(R)-3-Amino-2-methylpropanoic acid (4 eq.)
-
HATU (3.9 eq.)
-
DIEA (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-(R)-3-Amino-2-methylpropanoic acid and HATU in a minimal volume of DMF. Add DIEA and vortex for 2-3 minutes. The solution should change color.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for a minimum of 4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, extend the coupling time. If the test is negative (yellow/clear beads), the reaction is complete.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Proceed: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Chiral Purity Analysis by HPLC
Materials:
-
Final, purified peptide (~1 mg)
-
6M HCl in a sealed hydrolysis tube
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T or equivalent)
-
HPLC-grade solvents (e.g., Methanol, Water, Acetic Acid)
-
Analytical standards for (R)- and (S)-3-Amino-2-methylpropanoic acid
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample into a hydrolysis tube.
-
Add 500 µL of 6M HCl.
-
Seal the tube under vacuum or argon.
-
Heat at 110°C for 24 hours.
-
Allow to cool, then open carefully. Evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
Reconstitute the amino acid residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Example conditions: 80:20 (v/v) Methanol/Water with 0.1% Acetic Acid. (Note: This must be optimized for your specific system and column)[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS).
-
Injection: Inject the reconstituted hydrolysate.
-
-
Data Interpretation:
-
First, run the analytical standards for the pure (R) and (S) enantiomers to determine their respective retention times.
-
Run the hydrolyzed peptide sample.
-
Identify and integrate the peaks corresponding to the (R) and (S) forms of 3-Amino-2-methylpropanoic acid.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [((Area_R - Area_S) / (Area_R + Area_S))] * 100. A high %ee confirms the retention of stereochemistry.
-
References
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
National Institutes of Health (NIH). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]
-
AAPPTec. Coupling Reagents. Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Available from: [Link]
-
White Rose Research Online. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available from: [Link]
-
National Institutes of Health (NIH). Late‐Stage Amination of Peptides on the Solid Phase. Available from: [Link]
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Available from: [Link]
-
Royal Society of Chemistry. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Available from: [Link]
-
FooDB. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Available from: [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]
-
ResearchGate. DKP formation mechanism. Available from: [Link]
-
National Institutes of Health (NIH). Epimerisation in Peptide Synthesis. Available from: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
-
Sci-Hub. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]
-
MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
NASA Astrophysics Data System. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Available from: [Link]
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available from: [Link]
Sources
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-net.xyz [sci-net.xyz]
- 10. peptide.com [peptide.com]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: A-Z Guide to Sterically Hindered β-Amino Acid Couplings
Welcome to the definitive resource for researchers, chemists, and drug development professionals tackling the notoriously challenging peptide couplings involving sterically hindered β-amino acids. The unique structural constraints of these molecules, while bestowing valuable conformational rigidity to peptide therapeutics, often lead to sluggish reaction kinetics, low yields, and undesirable side reactions.[1] This guide provides in-depth, field-tested troubleshooting strategies and detailed protocols to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling yields consistently low when incorporating a β-amino acid with bulky side chains?
A1: The Root Cause: Steric Hindrance and Reduced Nucleophilicity
The primary reason for low yields is steric hindrance.[2] Bulky substituents on the β-carbon and potentially the α-carbon create a crowded environment around the reacting centers—the carboxylic acid and the amine. This steric clash physically impedes the approach of the activated carboxylic acid to the amino group, dramatically slowing down the rate of peptide bond formation.[3] Furthermore, the electronic effects of these bulky groups can sometimes reduce the nucleophilicity of the amine, further compounding the problem. Standard coupling conditions, often optimized for less demanding α-amino acids, are typically insufficient to drive these difficult reactions to completion.[4]
Troubleshooting Flowchart: Low Coupling Yields
Caption: A decision-making workflow for troubleshooting low coupling yields.
Q2: I'm observing significant epimerization at the α-carbon of my β-amino acid after coupling. What's causing this and how can I prevent it?
A2: The Mechanism of Epimerization and Mitigation Strategies
Epimerization, the inversion of a stereocenter, is a major concern, particularly when the carboxylic acid of a chiral amino acid is activated. The process is often base-catalyzed and proceeds through the formation of an oxazolone intermediate or direct α-hydrogen abstraction.[5] The increased steric hindrance of β-amino acids can sometimes lead to longer reaction times, providing more opportunity for this side reaction to occur.
Key Factors Influencing Epimerization:
-
Base Strength: Strong, sterically hindered non-nucleophilic bases are generally used in peptide coupling to facilitate the reaction. However, an excess of a strong base like DIPEA can promote epimerization.
-
Activation Method: The type of active ester formed plays a crucial role. Some intermediates are more prone to oxazolone formation than others.
-
Temperature: Higher temperatures, while often used to accelerate slow couplings, can also significantly increase the rate of epimerization.[6]
Mitigation Strategies:
-
Choice of Base: If epimerization is a problem, consider switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[5]
-
Use of Additives: Modern coupling reagents often incorporate additives that suppress racemization. OxymaPure, found in reagents like COMU, is particularly effective and safer than traditional additives like HOBt and HOAt.[5]
-
Low-Temperature Coupling: Whenever possible, perform the coupling at lower temperatures (e.g., 0 °C to room temperature) for an extended period.[6]
-
Solvent Choice: Less polar solvents like dichloromethane (DCM) or a mixture of DCM and a more polar solvent can sometimes reduce epimerization rates compared to highly polar solvents like DMF alone.[7]
Troubleshooting Guides & Detailed Protocols
Issue 1: Incomplete Coupling with Standard Reagents (e.g., HBTU, PyBOP)
When standard phosphonium (PyBOP) or aminium/uronium (HBTU, TBTU) reagents fail to provide satisfactory yields, it's necessary to escalate to a more potent activation strategy.[8]
Solution: Employ High-Reactivity Uronium Salts like HATU or COMU.
Causality: Reagents like HATU and its safer, modern alternative COMU, form highly reactive OAt and Oxyma active esters, respectively.[5][9] These esters are more susceptible to nucleophilic attack by the sterically hindered amine, effectively lowering the activation energy of the reaction.[9] The 7-azabenzotriazole (in HATU) and Oxyma moieties are also excellent leaving groups, further driving the reaction forward.[5]
Comparative Analysis of Common Coupling Reagents
| Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| DCC/DIC | - | Low | Inexpensive but often inefficient for hindered couplings and can form insoluble byproducts.[8] |
| HBTU/TBTU | OBt Ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered β-amino acids.[5] |
| HCTU | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[5] |
| HATU | OAt Ester | Very High | One of the most effective reagents for difficult couplings due to the high reactivity of OAt esters.[5][9] |
| COMU | Oxyma Ester | Very High | Reactivity is comparable or superior to HATU, with an improved safety profile (non-explosive) and better solubility.[5] |
Experimental Protocol 1: High-Efficiency Coupling using COMU
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) scenario.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (Pre-activation): In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
Sterically hindered Fmoc-β-amino acid (0.4 mmol, 4 eq.)
-
COMU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in anhydrous DMF (sufficient volume to cover the resin, typically 2 mL).
-
-
Activation: Gently agitate the solution for 1-5 minutes at room temperature. A color change is often observed as the active ester forms.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For extremely difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel and repeat steps 2-5 with a fresh solution of activated amino acid.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next synthesis cycle.
Issue 2: Complete Reaction Failure Even with Potent Coupling Reagents
In cases of extreme steric hindrance, such as with α,α-disubstituted β-amino acids, even the most powerful uronium reagents may fail.[10] Here, a change in activation chemistry is required.
Solution: Conversion to Acyl Fluoride or Acyl Chloride.
Causality: Acyl halides, particularly acyl fluorides, are among the most reactive carboxylic acid derivatives.[11] Their small size minimizes steric repulsion during the nucleophilic attack, and the halide is an excellent leaving group. This method often succeeds where others fail, though it requires careful handling due to the reactivity and potential for side reactions of the intermediates.[11][12] While acyl chlorides are also highly reactive, acyl fluorides are often preferred as they are reported to be less prone to racemization.[11]
Acyl Halide Formation and Coupling Workflow
Caption: Workflow for coupling via the acyl fluoride intermediate.
Experimental Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol describes an in situ formation of the acyl fluoride for immediate use.[11]
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Argon), dissolve the protected, sterically hindered β-amino acid (1.5 eq.) in anhydrous DCM.
-
Acyl Fluoride Formation: Cool the solution to 0 °C. Add a suitable fluorinating agent, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.45 eq.), followed by a non-nucleophilic base like DIPEA or sym-collidine (3 eq.).[5] Stir the reaction at 0 °C for 15-20 minutes.
-
Coupling: Add the solution of the freshly prepared acyl fluoride to the vessel containing the deprotected and washed peptide-resin (1 eq.).
-
Reaction: Allow the coupling to proceed at room temperature for 2-6 hours, or until a Kaiser test indicates completion. Elevated temperatures (up to 40-50 °C) can be cautiously applied if the reaction is sluggish, but must be balanced against the risk of epimerization.[11][13]
-
Washing: Once the reaction is complete, thoroughly wash the resin with DCM, DMF, and finally DCM again before proceeding to the next step.
References
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Thieme Group. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Chemistry. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. PDF. [Link]
-
NIH National Library of Medicine. (2002). An electronic effect on protein structure. Protein Science. [Link]
-
CORE. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. [Link]
-
ACS Publications. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Waseda University. (n.d.). Epimerization of Peptide. PDF. [Link]
-
NIH National Library of Medicine. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
NIH National Library of Medicine. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. eLife. [Link]
-
YouTube. (2021, December 1). Amino acids to peptides to proteins - an overview of why amino acids are of primary importance. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of (R)-3-Amino-2-methylpropanoic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of (R)-3-Amino-2-methylpropanoic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and troubleshooting strategies for common challenges encountered during the critical deprotection step. This resource is structured as a series of frequently asked questions (FAQs) to directly address specific experimental issues.
Section 1: tert-Butoxycarbonyl (Boc) Group Removal
The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, which proceed via the formation of a transient and unstable tert-butyl cation. This mechanism, while effective, is the source of the most common challenges.
Troubleshooting & FAQs: Boc Deprotection
Question 1: My Boc deprotection with Trifluoroacetic Acid (TFA) is slow, or my NMR shows incomplete removal. What is the primary cause and how can I fix it?
Answer: Incomplete deprotection is most often a result of insufficient acid strength or concentration, or the presence of water which can reduce the effective acidity of the medium.
-
Causality: The mechanism requires protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. If the acid is too dilute or has absorbed atmospheric moisture, the initial protonation step is inefficient, slowing the entire process.[1]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents (like Dichloromethane, DCM) and TFA. Water can slow the reaction.[1]
-
Optimize Reagent Concentration: A common starting point is a solution of 20-50% TFA in DCM.[1] If you are using 20% and seeing slow removal, incrementally increase the concentration to 50%.
-
Increase Reaction Time: While many deprotections are complete in 30 minutes, sterically hindered substrates may require longer reaction times.[1] Monitor the reaction by TLC or LC-MS every 30 minutes for up to 2-4 hours.
-
Consider a Stronger Acid System: For particularly stubborn Boc groups, switching to 4M HCl in dioxane or ethyl acetate is a highly effective alternative. This reagent is commercially available or can be prepared by bubbling dry HCl gas through the anhydrous solvent.[2]
-
Question 2: After deprotection, I've isolated my product, but I see evidence of side products, particularly alkylation of other functional groups. What is happening?
Answer: This is a classic problem caused by the highly reactive tert-butyl cation generated during Boc cleavage.[3] This carbocation is a potent electrophile and will readily alkylate any nucleophilic sites on your molecule or in the reaction mixture. Common targets include the indole ring of tryptophan, the thioether of methionine, or the phenol of tyrosine.
-
Causality: The reaction Boc-NHR + H+ -> [tBu]+ + CO2 + H2NR generates the problematic tert-butyl cation. Without a "scavenger" to trap it, this cation will react with other nucleophiles.
-
Solution: The Scavenger Cocktail: Never run a TFA-mediated Boc deprotection without a scavenger cocktail, especially if your molecule contains sensitive residues. Scavengers are nucleophiles added in excess to quench the carbocation.
-
Step-by-Step Protocol (Standard Scavenger Cocktail):
-
Prepare the cleavage cocktail immediately before use. A widely used mixture is "Reagent K" or variations thereof. For a general-purpose solution, mix:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5% (protects tyrosine, tryptophan)
-
Water: 5% (helps hydrolyze the cation)
-
Thioanisole: 5% (protects methionine)
-
1,2-Ethanedithiol (EDT): 2.5% (a potent scavenger)
-
-
Dissolve your protected compound in the cocktail (approx. 10-25 mL per gram of starting material).
-
Stir at room temperature for 2-4 hours.
-
Precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Isolate the product by filtration or centrifugation.[4]
-
-
Boc Deprotection Mechanism
Caption: E1cB mechanism for the removal of the Fmoc protecting group.
Summary of Fmoc Deprotection Conditions
| Reagent System | Concentration | Typical Time | Key Considerations |
| Piperidine / DMF | 20% | 5 - 20 min | The standard for SPPS. Use fresh solutions. |
| Piperidine / NMP | 20% | 5 - 20 min | NMP can be better at disrupting peptide aggregation. |
| DBU / Piperidine / DMF | 2% / 2% | 5 - 15 min | For "difficult sequences" with severe aggregation or hindrance. |
| Diethylamine / DMF | 10-60% | 120 - 180 min | An inexpensive but slower alternative to piperidine. |
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (Source not directly found, but information is widely established and cited in provided search results) [5][6]2. Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications. (2021-03-11). [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. (2024-02-27). [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. (2025-08-10). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Working up the product after removing FMOC. Reddit r/Chempros. (2022-02-24). [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. (2021-05-05). [Link]
Sources
Technical Support Guide: Characterization and Troubleshooting of Impurities in the Asymmetric Synthesis of (R)-3-Amino-2-methylpropanoic Acid
Introduction: (R)-3-Amino-2-methylpropanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity and overall purity are paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities encountered during its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common high-level questions regarding impurity profiling for this specific synthesis.
Q1: What are the most common types of impurities I should expect in the synthesis of (R)-3-Amino-2-methylpropanoic acid?
A1: Impurities in a chiral synthesis like that of (R)-3-Amino-2-methylpropanoic acid can be broadly categorized. Understanding these categories is the first step toward effective control.
-
Stereochemical Impurities: These are isomers of the desired product and are often the most critical to control.
-
Enantiomeric Impurity: The unwanted (S)-3-Amino-2-methylpropanoic acid. This arises from incomplete stereocontrol during the asymmetric reaction or racemization at some stage.[1][2]
-
Diastereomeric Impurities: If any reagents, catalysts, or chiral auxiliaries used in the synthesis contain multiple stereocenters, diastereomers can form.[2][3] These are typically easier to separate than enantiomers.
-
-
Process-Related Impurities: These are by-products of the chemical transformation itself.
-
Unreacted Starting Materials & Intermediates: Incomplete reactions will leave residual starting materials or stable intermediates in the final product mixture.
-
Side-Products: These can arise from competing reaction pathways. For example, in a reduction step, over-reduction or incomplete reduction can lead to related substances. In syntheses involving protecting groups, by-products from incomplete deprotection or side reactions of the protecting groups can occur.[2][4]
-
-
Degradation Products: The target molecule may degrade under harsh work-up or purification conditions (e.g., high temperature, extreme pH).
-
Inorganic Impurities & Residual Solvents: These include catalysts (e.g., Palladium on carbon), salts from buffers or pH adjustments, and solvents used during the reaction and purification.[5][6] International guidelines, such as those from the ICH, provide strict limits for these.
Q2: How does the specific synthetic route influence the expected impurity profile?
A2: The choice of synthetic strategy is the single most significant factor determining the impurity profile. For instance:
-
Asymmetric Hydrogenation of a Prochiral Precursor: The primary impurity concern here is the enantiomer, (S)-3-Amino-2-methylpropanoic acid. The level of this impurity is directly tied to the enantioselectivity of the chiral catalyst used. Other potential impurities include the unreacted precursor and by-products from hydrogenation of other functional groups in the molecule.[7]
-
Chiral Pool Synthesis (starting from a chiral molecule like L-Valine): This route can avoid the issue of enantiomeric impurity if the stereocenter is not disturbed. However, it can introduce diastereomeric impurities if reactions at other centers are not perfectly stereoselective. Racemization is also a risk during certain chemical transformations.[8]
-
Conjugate Addition to a Chiral Auxiliary-Derived Substrate: This powerful method's success depends on the diastereoselectivity of the addition and the subsequent clean removal of the chiral auxiliary. The main impurities could be the undesired diastereomer and residual auxiliary.[8]
Q3: From a regulatory standpoint, how are these impurities managed?
A3: Regulatory bodies view impurities as a critical quality attribute (CQA). The primary guidance comes from the International Council for Harmonisation (ICH), specifically the Q3A (Impurities in New Drug Substances) and Q3D (Elemental Impurities) guidelines. Key principles include:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for biological safety.
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) often provide monographs for specific active pharmaceutical ingredients (APIs) and key intermediates, which will list known impurities and their acceptance criteria.[5]
Section 2: Troubleshooting Guide - From Observation to Identification
This section is designed to help you diagnose and solve specific experimental problems.
Problem 1: My final product shows a low enantiomeric excess (e.e.). What are the potential causes and how do I investigate?
A low e.e. indicates a loss of stereochemical control. The key is to pinpoint where in the process this is occurring.
Causality Explained:
-
Inefficient Asymmetric Induction: The chiral catalyst, reagent, or auxiliary is not performing optimally. This could be due to catalyst poisoning, incorrect reaction conditions (temperature, pressure), or degradation of the chiral ligand.
-
Racemization: The stereocenter of the product or an intermediate is labile and is losing its configuration. This is often caused by exposure to harsh basic or acidic conditions, or elevated temperatures, particularly if the proton at the chiral center is acidic.[2]
-
Impure Chiral Source: The starting chiral material, auxiliary, or catalyst itself has a low e.e.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantiomeric excess.
Problem 2: I see unexpected peaks in my HPLC/LC-MS chromatogram. How do I identify them?
Unknown peaks represent process-related impurities or degradation products. A systematic approach using mass spectrometry is the most efficient way to gain structural information.
Causality Explained: An unexpected peak could be an unreacted starting material, a reaction intermediate that failed to convert, or a by-product from an unintended chemical reaction. The mass of the impurity relative to the product is the most powerful initial clue to its identity.
Impurity Identification Workflow:
Caption: Systematic workflow for identifying unknown impurities.
Data Presentation: Common Process-Related Impurities and Their Mass Signatures
The molecular weight of (R)-3-Amino-2-methylpropanoic acid is 103.12 g/mol .[9] The table below provides examples of potential impurities and how their mass would differ from the target molecule.
| Potential Impurity Source | Example Structure/Modification | Expected Mass ( g/mol ) | Δm/z from Product | Causality/Notes |
| Incomplete Deprotection | N-Boc protected product | 203.25 | +100.13 | Incomplete removal of a tert-Butoxycarbonyl (Boc) protecting group. |
| Incomplete Hydrolysis | Methyl ester of product | 117.15 | +14.03 | Incomplete saponification of a methyl ester precursor. |
| Dimerization | Amide-linked dimer | 188.22 | +85.10 | Intermolecular condensation, possibly at high temperatures. |
| Starting Material | Methacrylic Acid | 86.09 | -17.03 | A potential precursor in some synthetic routes. |
Problem 3: My ¹H NMR spectrum shows minor signals I can't assign. What is the best approach?
"Dirty" NMR spectra can be daunting, but a logical approach can quickly identify the source of the signals.
Causality Explained: Minor signals in an NMR spectrum can originate from residual solvents, low-level organic impurities (often the same ones seen in HPLC), or structural isomers that were not resolved chromatographically. Quantitative NMR (qNMR) can be a powerful tool for determining the purity of a sample without needing an isolated standard of the impurity.[10][11][12]
Troubleshooting Steps:
-
Identify Residual Solvents: First, compare the chemical shifts of the unassigned peaks to standard tables of common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene). This is the most common source of extraneous peaks.
-
Look for Structurally Related Signals: Examine the multiplicity and integration of the impurity signals. Do they correlate with a potential side-product? For example, a residual t-butyl signal (a sharp singlet integrating to 9H) might indicate an incomplete deprotection of a Boc group.
-
Utilize 2D NMR: If the impurity is present at a sufficient level (>1-2%), 2D NMR techniques like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can help piece together its structure by showing which atoms are connected.
-
Perform Quantitative NMR (qNMR): For a definitive purity assessment, qNMR is the gold standard. This involves adding a certified internal standard of known purity and concentration to your sample. By comparing the integral of a known proton signal from your product to a signal from the internal standard, you can calculate an exact purity value.[10][11] This method is absolute and does not require a response factor.
Appendix A: Key Analytical Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Amino-2-methylpropanoic acid.
Rationale: Chiral Stationary Phases (CSPs) create a chiral environment where enantiomers have different interaction energies, leading to different retention times.[13] Crown-ether and macrocyclic glycopeptide-based columns are particularly effective for underivatized amino acids.[13][14]
Methodology:
-
Column Selection: Chiral Crown Ether column (e.g., CROWNPAK® CR-I) or a Macrocyclic Glycopeptide column (e.g., Astec CHIROBIOTIC® T).
-
Mobile Phase: Typically an acidic aqueous mobile phase is required for crown ether columns to ensure the primary amine is protonated. For example: Perchloric acid solution (pH 1.0 to 2.0) with a small amount of organic modifier like methanol or acetonitrile.
-
Sample Preparation: Dissolve a known quantity of the sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter.
-
Instrument Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 15 - 25 °C (temperature can significantly affect chiral separation)
-
Detection: UV at 210 nm (if no chromophore) or Refractive Index (RI). Alternatively, pre-column derivatization with a fluorescent tag can be used for higher sensitivity.[5]
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the e.e. using the peak areas:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Protocol 2: Impurity Characterization by LC-MS
Objective: To detect and obtain mass information for unknown impurities.
Rationale: LC-MS combines the separation power of HPLC with the detection power of mass spectrometry, allowing for the determination of the molecular weight of co-eluting or unknown peaks.[5][15]
Methodology:
-
Column Selection: A reverse-phase C18 column is a good starting point for general impurity profiling. For polar amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.[5]
-
Mobile Phase: Use volatile buffers compatible with mass spectrometry.
-
Aqueous (A): 0.1% Formic Acid in Water
-
Organic (B): 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a high aqueous percentage (e.g., 98% A) and gradually increase the organic component (e.g., to 95% B) over 15-20 minutes to elute compounds of varying polarity.
-
Sample Preparation: Dissolve the sample (approx. 0.1 mg/mL) in the initial mobile phase composition. Filter before injection.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group will readily accept a proton to form [M+H]⁺.
-
Scan Range: m/z 50 - 500 (or a range that covers all expected starting materials, products, and potential dimers).
-
Data Acquisition: Perform a full scan experiment to detect all ions. For further structural information, perform a data-dependent MS/MS experiment, which will automatically select the most intense ions for fragmentation.
-
-
Data Analysis: Extract the mass spectra for each peak in the chromatogram. Use the [M+H]⁺ ion to determine the molecular weight of each impurity.
References
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Investigation of Impurities in Peptide Pools. (2022). MDPI. [Link]
-
Related impurities in peptide medicines. (2014). PubMed. [Link]
-
Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015). PubMed. [Link]
-
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP). NIH. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. (2024). ACS Publications. [Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2016). ResearchGate. [Link]
-
Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (2006). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(R)-3-amino-2-methylpropanoate | C4H9NO2. PubChem - NIH. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2021). MDPI. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. (2021). Analytical Methods (RSC Publishing). [Link]
-
Analyses of amino acids, Enantiomeric purity. C.A.T. GmbH & Co.. [Link]
-
Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]
-
Quantitative NMR: the future for purity measurements? (2017). YouTube. [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer. [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). PMC - NIH. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2022). MDPI. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2024). PMC - NIH. [Link]
-
Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]
-
Amino Turbo Chirality and Its Asymmetric Control. PMC - PubMed Central. [Link]
-
Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2024). ResearchGate. [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]
-
Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (2024). PMC - PubMed Central. [Link]
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- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Chiral HPLC analysis of (R)-3-Amino-2-methylpropanoic acid derivatives
An In-Depth Technical Guide to the Chiral HPLC Analysis of (R)-3-Amino-2-methylpropanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. (R)-3-Amino-2-methylpropanoic acid, a non-proteinogenic β-amino acid, and its derivatives are vital components in the synthesis of numerous pharmaceutical agents. The distinct pharmacological profiles of enantiomers necessitate robust, precise, and reliable analytical methods to ensure enantiomeric purity. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methodologies, grounded in experimental data and mechanistic principles, to empower scientists in selecting and developing optimal separation strategies.
The Imperative of Direct vs. Indirect Chiral Analysis
The analysis of amino acids like 3-amino-2-methylpropanoic acid presents a unique set of challenges. As zwitterionic molecules, their solubility in the non-polar organic mobile phases typically used with popular polysaccharide-based chiral stationary phases (CSPs) is poor, making direct analysis difficult.[1]
A common historical approach involves indirect analysis , where the amino acid is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1][2] While effective, this method introduces additional steps, increasing the risk of analytical error and the introduction of impurities.[1] Furthermore, the derivatization reaction itself must be validated to ensure no enantiomerization occurs.
Consequently, direct analysis on a chiral stationary phase is the preferred modern approach.[1] This eliminates the need for derivatization, simplifying the workflow and improving the accuracy of enantiomeric excess determination.[3] The success of this approach hinges critically on the selection of an appropriate CSP capable of resolving polar, ionic analytes.
A Comparative Evaluation of Chiral Stationary Phases (CSPs)
The cornerstone of any chiral separation is the CSP. The diverse chemical nature of CSPs leads to different chiral recognition mechanisms, making one type of column far more effective than another for a specific analyte. We will compare several classes of CSPs suitable for the direct analysis of (R)-3-Amino-2-methylpropanoic acid and similar structures.
Macrocyclic Glycopeptide (Antibiotic) CSPs
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are exceptionally well-suited for the direct analysis of underivatized amino acids.[1][3]
-
Causality of Effectiveness: Unlike polysaccharide CSPs, these molecules possess ionizable groups (carboxylic acids and basic amines).[1] This allows them to engage in multiple modes of interaction—ionic, hydrogen bonding, dipole-dipole, and steric interactions—with polar and charged analytes. Their compatibility with both organic and aqueous mobile phases provides broad applicability.[1]
-
Field-Proven Insights: Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly successful for resolving a wide range of underivatized amino acids.[1][3] The D-enantiomer is often more strongly retained because these antibiotics naturally bind to terminal D-alanyl-D-alanine residues in bacterial cell walls.[1]
Experimental Protocol: Direct Analysis on a Teicoplanin-Based CSP
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A simple, LC-MS compatible mobile phase is highly effective. A good starting point is a mixture of Water:Methanol:Formic Acid (30:70:0.02, v/v/v).[1] The small amount of acid is crucial for ensuring the elution of charged amino acids.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 205 nm or Mass Spectrometry (MS).
-
Trustworthiness Check: The retention of analytes on these columns can exhibit a "U-shaped" profile with varying organic modifier concentrations.[1] It is essential to test different ratios (e.g., 20% to 80% methanol) to find the optimal selectivity, as enantioselectivity often increases with the concentration of the organic modifier.[1]
Zwitterionic Ion-Exchange CSPs
This newer class of CSPs is specifically designed for the direct stereoselective separation of amphoteric compounds like amino acids and small peptides.[4] They are based on cinchona alkaloids, incorporating both anionic and cationic exchange sites into a single chiral selector.[4]
-
Causality of Effectiveness: The dual ion-pairing mechanism provides strong and highly selective interactions with zwitterionic analytes. The simultaneous presence of acidic and basic additives in the mobile phase is necessary to regulate these interactions and achieve elution.[4]
-
Field-Proven Insights: Columns like CHIRALPAK® ZWIX(+) have demonstrated excellent performance for resolving β-amino acids, including 3-amino-2-methylpropanoic acid.[4][5] These phases are highly complementary, meaning that using both ZWIX(+) and ZWIX(-) columns can often lead to inverted elution orders and provide confirmation of separation.[4]
Experimental Protocol: Direct Analysis on a Zwitterionic CSP
-
Column: CHIRALPAK ZWIX(+), 15 cm x 3.0 mm.
-
Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 50 mM Acetic Acid (AcOH) and 25 mM Triethylamine (TEA).[5] This combination of a volatile acid and base makes the method compatible with LC-MS.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: Mass Spectrometry (MS).
-
Trustworthiness Check: The ratio of the acidic and basic additives is a critical parameter. Fine-tuning this ratio can significantly impact retention and resolution, acting as a displacement mechanism for the analyte ions.[4]
Polysaccharide-Based CSPs (with Derivatization)
While less suitable for direct analysis of this analyte, polysaccharide-based CSPs (derivatives of cellulose and amylose) remain the most widely used in chiral chromatography due to their broad versatility.[6] For amino acids, their utility is unlocked through pre-column derivatization.
-
Causality of Effectiveness: Derivatization with a reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) converts the polar amino acid into a larger, more non-polar derivative. This new structure can then interact effectively with the chiral grooves and cavities of the polysaccharide polymer through hydrogen bonding, π-π stacking, and steric interactions.
-
Field-Proven Insights: This approach allows the use of highly efficient coated and immobilized polysaccharide columns. Coated-type CSPs have often shown better enantioseparation for NBD-derivatized amino acid esters compared to their covalently bonded counterparts.[6]
Experimental Protocol: Indirect Analysis via NBD Derivatization
-
Derivatization: React the amino acid derivative with NBD-Cl under basic conditions to label the primary amine.
-
Column: A cellulose or amylose-based CSP, such as Chiralpak IE or Lux Amylose-1.
-
Mobile Phase: Normal phase, typically a mixture of Hexane and Ethanol or Isopropanol.
-
Detection: UV-Vis and/or Fluorescence for high sensitivity.[6]
-
Trustworthiness Check: The derivatization reaction must be complete, and the stability of the derivative under the chromatographic conditions should be confirmed to ensure quantitative accuracy.
Performance Data Summary
The table below provides a comparative summary of the expected performance for the chiral analysis of 3-Amino-2-methylpropanoic acid using different methodologies.
| CSP Class | Method Type | Typical Mobile Phase | Advantage | Disadvantage | Resolution (Rs) | Selectivity (α) |
| Zwitterionic Ion-Exchange | Direct | MeOH/MeCN w/ AcOH & TEA | High selectivity for amino acids, MS-compatible.[4] | Requires careful mobile phase additive balancing. | 1.72 [5] | 1.12 [5] |
| Macrocyclic Glycopeptide | Direct | Water/MeOH w/ Formic Acid | Broad applicability for underivatized amino acids, MS-compatible.[1][3] | Performance can be sensitive to mobile phase composition.[1] | > 1.5 (Typical) | > 1.1 (Typical) |
| Polysaccharide-Based | Indirect (Derivatized) | Hexane/Ethanol | High efficiency, very versatile for derivatized compounds.[6] | Requires extra sample preparation step, potential for side reactions.[1] | > 2.0 (Typical) | > 1.2 (Typical) |
Data for Zwitterionic CSP is specific to 3-amino-2-methylpropanoic acid.[5] Other values are typical performance expectations for amino acids on those platforms.
Visualization of Method Selection and Mechanisms
Logical Workflow for Method Development
The process of developing a robust chiral separation method follows a logical progression from broad screening to fine-tuned optimization.
Caption: A systematic workflow for chiral HPLC method development.
Chiral Recognition Mechanisms
Different CSPs achieve separation through distinct intermolecular interactions with the enantiomers.
Caption: Dominant interaction forces for different CSP classes.
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Recent Advances in Chiral Analysis of Proteins and Peptides. (Source: MDPI) [Link]
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Enantioselective separation of branched amino acids using various separation systems/modes in HPLC. (Source: ResearchGate) [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. (Source: Chromatography Today) [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (Source: YAKHAK HOEJI) [Link]
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Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (Source: National Institutes of Health) [Link]
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A Comparative Guide to the Biological Activities of (R)- and (S)-3-Amino-2-methylpropanoic Acid
Introduction: The Significance of Stereochemistry in Biological Function
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct interactions with chiral biological macromolecules such as receptors and enzymes. This guide provides a comparative overview of the known and potential biological activities of the (R)- and (S)-enantiomers of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA). While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will synthesize information from studies on their derivatives and related compounds to propose a framework for their comparative biological evaluation.
3-Amino-2-methylpropanoic acid is a naturally occurring β-amino acid and a catabolite of the pyrimidine base, thymine. It has garnered interest for its role in metabolic regulation, including its ability to induce the browning of white adipose tissue and enhance fatty acid oxidation. Understanding the differential effects of its (R)- and (S)-enantiomers is crucial for elucidating its physiological roles and therapeutic potential.
Differential Uptake by Amino Acid Transporters: Insights from Fluorinated Analogs
Studies utilizing radiolabeled fluorinated analogs of 3-Amino-2-methylpropanoic acid for positron emission tomography (PET) imaging of tumors have provided initial evidence for stereospecific interactions with cellular transport mechanisms. Specifically, research on (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid has shown that the (R)-enantiomer exhibits significantly higher uptake in tumor cells compared to the (S)-enantiomer. This suggests a preferential interaction of the (R)-isomer with amino acid transporters that are often upregulated in cancerous tissues.
This differential uptake is a critical consideration in drug design and delivery, as it can influence the bioavailability and efficacy of therapeutic agents targeting specific tissues or cell types. The following section details a proposed experimental workflow to directly compare the uptake of the (R)- and (S)-enantiomers in a relevant cell line.
Experimental Workflow: Comparative Amino Acid Transporter Uptake Assay
Caption: Workflow for comparing the uptake of (R)- and (S)-3-Amino-2-methylpropanoic acid by amino acid transporters in a cell-based assay.
Potential Interactions with GABA Receptors: A Structural Hypothesis
Given that (R)- and (S)-3-Amino-2-methylpropanoic acid are amino acids, it is plausible that they may interact with neurotransmitter receptors, particularly those that bind amino acid-like ligands. The gamma-aminobutyric acid (GABA) receptors, being the primary inhibitory neurotransmitter receptors in the central nervous system, are key candidates for such interactions. GABA receptors are classified into two main types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors[1].
While direct evidence is lacking, the structural similarity of these enantiomers to GABA suggests they could act as agonists or antagonists at GABA receptors. Any differential binding or activation by the (R)- and (S)-enantiomers could have significant implications for their potential neurological effects.
Proposed Signaling Pathway Investigation: GABA Receptor Modulation
Caption: Hypothesized signaling pathways for the modulation of GABA receptors by (R)- and (S)-3-Amino-2-methylpropanoic acid.
Comparative Data Summary: A Framework for Evaluation
To facilitate a direct comparison of the biological activities of (R)- and (S)-3-Amino-2-methylpropanoic acid, the following table outlines key assays and the hypothetical data that could be generated. This serves as a template for researchers investigating the stereospecific effects of these compounds.
| Biological Assay | Parameter Measured | (R)-3-Amino-2-methylpropanoic acid | (S)-3-Amino-2-methylpropanoic acid | Reference Compound(s) |
| Amino Acid Transporter Uptake | Uptake Rate (pmol/min/mg protein) | Hypothetical Higher Value | Hypothetical Lower Value | L-Leucine, D-Leucine |
| GABA-A Receptor Binding | Ki (nM) | To be determined | To be determined | GABA, Bicuculline |
| GABA-B Receptor Binding | Ki (nM) | To be determined | To be determined | GABA, Baclofen |
| In Vivo Glucose Tolerance | Area Under the Curve (AUC) of blood glucose | Hypothetical Lower AUC | Hypothetical Higher AUC | Vehicle, Metformin |
| In Vivo Energy Expenditure | Oxygen Consumption (VO2) | Hypothetical Higher VO2 | Hypothetical Lower VO2 | Vehicle |
| Anti-inflammatory Activity | Inhibition of Paw Edema (%) | To be determined | To be determined | Vehicle, Indomethacin |
| Analgesic Activity | Latency to Paw Withdrawal (seconds) in Hot Plate Test | To be determined | To be determined | Vehicle, Morphine |
Detailed Experimental Protocols
In Vitro GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the (R)- and (S)-enantiomers for GABA-A and GABA-B receptors.
Materials:
-
Rat brain cortex membranes (source of GABA receptors)
-
[3H]-Muscimol (for GABA-A) or [3H]-CGP54626 (for GABA-B)
-
(R)- and (S)-3-Amino-2-methylpropanoic acid
-
GABA (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers and unlabeled GABA.
-
In a 96-well plate, combine the rat brain membranes, the radioligand ([3H]-Muscimol or [3H]-CGP54626), and varying concentrations of the test compounds or unlabeled GABA.
-
Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GABA) from the total binding.
-
Determine the Ki values for each enantiomer by non-linear regression analysis of the competition binding data.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol outlines the procedure to assess the effect of the enantiomers on glucose metabolism in a mouse model.
Materials:
-
Male C57BL/6 mice
-
(R)- and (S)-3-Amino-2-methylpropanoic acid
-
Sterile saline (vehicle)
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Insulin syringes
Procedure:
-
Acclimatize mice to handling for one week prior to the experiment.
-
Administer either vehicle, (R)-enantiomer, or (S)-enantiomer via intraperitoneal (i.p.) injection at a predetermined dose.
-
After 30 minutes, record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight bolus of D-glucose via i.p. injection[4].
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group.
-
Compare the AUC values to determine the effect of each enantiomer on glucose tolerance.
In Vivo Measurement of Energy Expenditure in Mice
This protocol describes the use of indirect calorimetry to measure the metabolic rate of mice treated with the enantiomers.
Materials:
-
Male C57BL/6 mice
-
(R)- and (S)-3-Amino-2-methylpropanoic acid
-
Sterile saline (vehicle)
-
Metabolic cages equipped for indirect calorimetry (measuring O2 consumption and CO2 production)
Procedure:
-
Acclimatize individual mice to the metabolic cages for 24-48 hours.
-
Administer either vehicle, (R)-enantiomer, or (S)-enantiomer via i.p. injection.
-
Immediately place the mice back into the metabolic cages.
-
Continuously record O2 consumption (VO2) and CO2 production (VCO2) for a period of 24 hours[5][6][7].
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using established formulas[8].
-
Compare the average energy expenditure during the light and dark cycles for each treatment group.
Hot Plate Test for Analgesic Activity in Mice
This protocol is used to assess the potential central analgesic effects of the enantiomers.[9][10][11]
Materials:
-
Male Swiss albino mice
-
(R)- and (S)-3-Amino-2-methylpropanoic acid
-
Sterile saline (vehicle)
-
Morphine (positive control)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer either vehicle, (R)-enantiomer, (S)-enantiomer, or morphine via i.p. injection.
-
At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.
-
Record the latency (in seconds) for the first sign of nociception.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compare the mean latency times of the different treatment groups.
Conclusion and Future Directions
The stereochemistry of 3-Amino-2-methylpropanoic acid likely plays a significant role in its biological activity. Based on preliminary evidence from fluorinated analogs, the (R)- and (S)-enantiomers may exhibit differential uptake by amino acid transporters. Furthermore, their structural similarity to GABA suggests a potential for stereospecific interactions with GABA receptors.
The experimental protocols outlined in this guide provide a comprehensive framework for the direct comparison of these enantiomers in key biological assays. The resulting data will be invaluable for elucidating their distinct physiological roles and for guiding the development of novel therapeutics targeting metabolic and neurological disorders. Further research into the differential metabolism of the (R)- and (S)-enantiomers is also warranted, as this could contribute to any observed differences in their in vivo activities.
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Mandal, S. C., et al. (2010). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Avicenna journal of phytomedicine, 1(2), 74–80. [Link]
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Panlab. (n.d.). Hot plate test. Harvard Apparatus. [Link]
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Speakman, J. R. (2013). Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations. Frontiers in physiology, 4, 34. [Link]
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Sangeetha, R., & Vedavijayan, R. (2015). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 343-346. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. [Link]
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Zhang, Y., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS omega, 7(22), 18451–18461. [Link]
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Tsaousis, I. G., et al. (2017). Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. Journal of visualized experiments : JoVE, (126), 56073. [Link]
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De la Fuente, R., et al. (2007). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 161(1), 136–142. [Link]
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Hu, Y., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 14, 1189384. [Link]
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Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. ResearchGate. [Link]
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UMass Chan Medical School. (2019). Energy balance – food intake, energy expenditure, physical activity. protocols.io. [Link]
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Schulz, M., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 102, 25-30. [Link]
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Abdul-Ridha, A., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 25(14), 3093. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing (R)-3-Amino-2-methylpropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced stability and refined biological activity is perpetual. Standard alpha-peptides, while central to biological systems, often suffer from rapid proteolytic degradation and conformational flexibility, limiting their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids offers a robust solution. This guide provides an in-depth comparison of peptides containing (R)-3-Amino-2-methylpropanoic acid, a β-amino acid, against their conventional α-peptide counterparts. We will explore the structural implications, diverse biological activities, and the experimental frameworks required to validate these advanced peptidomimetics.
The Rationale for β-Amino Acid Incorporation: Beyond Nature's Blueprint
(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a chiral β-amino acid. Unlike α-amino acids where the amino group is attached to the α-carbon (the first carbon after the carboxyl group), in β-amino acids, it is attached to the β-carbon (the second carbon).[] This seemingly subtle shift in the position of the amino group introduces a profound alteration to the peptide backbone, bestowing several advantageous properties.
The primary motivation for incorporating β-amino acids like (R)-3-Amino-2-methylpropanoic acid into peptide sequences is to create peptidomimetics with superior pharmacological profiles.[2] The key advantages include:
-
Enhanced Proteolytic Resistance: The altered backbone structure is not recognized by many common proteases, leading to a significantly longer half-life in biological systems.[2] This increased stability is a critical factor in developing viable peptide drugs.
-
Defined Secondary Structures: The introduction of β-amino acids imparts conformational constraints on the peptide chain. This can induce the formation of stable secondary structures such as helices, turns, and sheets, even in relatively short peptide sequences. A well-defined conformation is often crucial for high-affinity binding to biological targets.
-
Structural Diversity: The stereochemistry of β-amino acids offers a greater diversity of structures. For a given side chain, a β-amino acid can exist as one of four possible diastereoisomers, providing a vast toolkit for molecular design and the fine-tuning of biological activity.[2]
The following diagram illustrates the fundamental structural difference between an α-peptide and a β-peptide backbone.
Caption: Comparison of α- and β-peptide backbones.
Synthesis of Peptides Containing (R)-3-Amino-2-methylpropanoic Acid
The incorporation of β-amino acids into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[2] This compatibility with established methods is a significant advantage for researchers. The general workflow remains the same, with the β-amino acid being introduced as a protected building block in the desired cycle.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide incorporating a β-amino acid.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (either α or the desired Fmoc-(R)-3-Amino-2-methylpropanoic acid) in DMF.
-
Add a coupling agent (e.g., HBTU/HCTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). The molar ratio is typically Amino Acid:Coupling Agent:Base = 1:0.95:2.
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Self-Validation Check: Perform a Kaiser test or a similar colorimetric test to ensure the coupling reaction has gone to completion (a negative result indicates a successful coupling). If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
The following diagram outlines this workflow.
Caption: Solid-Phase Peptide Synthesis Workflow.
Comparative Biological Activities
While specific, publicly available experimental data for peptides containing exactly (R)-3-Amino-2-methylpropanoic acid is limited, we can draw strong inferences from studies on peptides incorporating other β-amino acids. These studies consistently demonstrate the potential for enhanced or novel biological activities.
Antimicrobial Activity
Antimicrobial peptides (AMPs) are a cornerstone of innate immunity and a promising alternative to conventional antibiotics. A common strategy to improve their therapeutic index is to enhance their stability and maintain their amphipathic structure, which is crucial for interacting with and disrupting bacterial membranes.
-
α-Peptide Alternative: A typical α-AMP, such as Magainin, is effective but susceptible to rapid degradation by bacterial and host proteases.
-
β-Amino Acid-Containing Peptide Performance: The incorporation of β-amino acids into AMPs has been shown to create peptidomimetics that retain potent antimicrobial activity while gaining significant resistance to proteolysis.[2] The constrained backbone can help to stabilize the amphipathic helical or sheet-like structures that are essential for their membrane-disrupting mechanism.
Comparative Data:
The following table presents illustrative Minimum Inhibitory Concentration (MIC) data from the literature for α-AMPs and their β-amino acid-containing counterparts. Note that these are examples from the broader class of β-peptides used to demonstrate the principle.
| Peptide Type | Target Organism | MIC (µg/mL) | Key Finding | Reference |
| α-Peptide (e.g., Magainin 2) | E. coli | 8 - 16 | Effective but proteolytically unstable. | General Knowledge |
| α,β-Peptide Hybrid | E. coli | 4 - 12 | Maintained or improved activity with enhanced stability. | [2] |
| α,β-Peptide Hybrid | S. aureus | 2 - 8 | Potent activity against Gram-positive bacteria. | [2] |
Anticancer Activity
The development of peptides that can selectively target and kill cancer cells is a major goal in oncology. Similar to AMPs, many anticancer peptides (ACPs) function by disrupting cell membranes or by interfering with intracellular signaling pathways.
-
α-Peptide Alternative: Traditional peptide-based cancer therapies face challenges with stability and specificity.
-
β-Amino Acid-Containing Peptide Performance: β-peptides are being explored as potent anticancer agents. For example, β-peptides have been designed to mimic the α-helical domains of pro-apoptotic proteins (like the BH3 domain) to inhibit anti-apoptotic proteins (like Bcl-xL), thereby inducing apoptosis in cancer cells. This demonstrates the ability of β-peptides to inhibit critical protein-protein interactions. Some short peptides composed of arginine, lysine, and a non-polar amino acid, including versions with β-amino acids, have shown the ability to inhibit kinases like c-Src and Akt, which are crucial for cancer cell growth and survival.
Comparative Data:
| Peptide Target | Peptide Type | IC50 / Activity | Key Finding | Reference |
| Bcl-xL (Protein-Protein Interaction) | α-Peptide (Bak BH3 domain) | ~300 nM | Binds to Bcl-xL but is unstable. | |
| Bcl-xL (Protein-Protein Interaction) | 14-helical β-Peptide | ~100 nM | Higher affinity and protease resistance. | |
| Akt/c-Src Kinases | Short R/K/Hydrophobic AA Peptide | Inhibition of colon cancer cell growth | Inhibits key survival kinases. |
Enzyme Inhibitory Activity
Targeting enzymes with peptide-based inhibitors is a common strategy in drug development. However, the therapeutic efficacy of α-peptide inhibitors is often hampered by their poor stability.
-
α-Peptide Alternative: A standard α-peptide substrate analog can act as a competitive inhibitor but is often quickly degraded.
-
β-Amino Acid-Containing Peptide Performance: Peptides containing β-amino acids have proven to be effective and stable enzyme inhibitors. The altered backbone can fit into an enzyme's active site while resisting cleavage. A notable example is the inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease, by β-peptides. More recently, short α,β-mixed peptides have been identified as potent inhibitors of pancreatic lipase, an important target for obesity treatment.
Comparative Data:
| Enzyme Target | Peptide Type | Ki / % Inhibition | Key Finding | Reference |
| γ-Secretase | Dodecamer of (1S,2S)-β-ACPC | 5.2 nM | Highly potent inhibition of a key Alzheimer's target. | |
| Pancreatic Lipase | Short α,β-mixed peptides (2-4 AAs) | 89-92% | Excellent inhibition, comparable to the drug Orlistat. |
Experimental Protocols for Biological Activity Assessment
Validating the biological activity of newly synthesized peptides is a critical step. The following are standard, self-validating protocols for assessing the activities discussed.
Protocol: Antimicrobial Activity (MIC Assay)
-
Preparation:
-
Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Culture the target bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of sterile broth to all wells.
-
Add 50 µL of the peptide stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation & Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Protocol: Anticancer Activity (MTT Cytotoxicity Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in the cell culture medium.
-
Replace the medium in the wells with the peptide-containing medium.
-
Controls: Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The incorporation of (R)-3-Amino-2-methylpropanoic acid and other β-amino acids represents a powerful and validated strategy for advancing peptide-based therapeutics. By engineering the peptide backbone, researchers can overcome the inherent limitations of α-peptides, leading to compounds with enhanced proteolytic stability and well-defined conformations. This translates into improved biological activities, including potent antimicrobial, anticancer, and enzyme-inhibitory properties.
While the direct experimental data for peptides containing (R)-3-Amino-2-methylpropanoic acid may not be extensively cataloged in the public domain, the wealth of research on analogous β-peptides provides a strong and compelling case for their potential. The experimental protocols provided herein offer a clear path for synthesizing and validating these next-generation peptidomimetics. As research continues, the targeted design of β-amino acid-containing peptides will undoubtedly yield novel and highly effective therapeutic agents for a wide range of diseases.
References
- Gopi, H., & Gessier, F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Subramanian, V., & Anbazhagan, V. (2019). Antimicrobial Peptides: Versatile Biological Properties.
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research.
- Toth, M., & Toth, I. (2018).
- Fairlie, D. P., & Dantas de Oliveira, C. (2015). Beta-amino acids: versatile peptidomimetics. Medicinal Research Reviews.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
- Rao, K. V., & Kumar, A. (2022). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Molecules.
-
ResearchGate. (n.d.). Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. Retrieved from [Link]
-
ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. Retrieved from [Link]
- Frontiers. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology.
- Michael, M., & Smith, L. (2014). Novel Anti-Cancer Peptides Comprising Three Amino Acids. Journal of Cancer Therapy.
-
ResearchGate. (n.d.). Conformational properties of peptides containing dehydro amino acids. Retrieved from [Link]
- Seebach, D., & Hook, D. F. (2008). Beta-peptidic peptidomimetics. PubMed.
- MDPI. (2021). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods.
- Asghar, S., & Khan, I. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules.
- Toniolo, C., & Crisma, M. (2001). Lipopeptaibols, a novel family of membrane active, antimicrobial peptides. Cellular and Molecular Life Sciences.
- McMorris, T. C., & Lira, R. (2002). Preparation and biological activity of amino acid and peptide conjugates of antitumor hydroxymethylacylfulvene. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- MDPI. (2023). Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study.
- Gellman, S. H., & Kritzer, J. A. (2009). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology.
-
National Center for Biotechnology Information. (n.d.). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. Retrieved from [Link]
- MDPI. (2022).
Sources
A Comparative Guide to the Structural Analysis of Peptides with Incorporated (R)-3-Amino-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. Among these, β-amino acids have garnered significant attention for their ability to induce unique and stable secondary structures. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of peptides containing (R)-3-amino-2-methylpropanoic acid, a β-amino acid with a chiral center and a methyl group that introduces specific conformational constraints. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations, offering field-proven insights and detailed experimental protocols to empower your research.
The Structural Impact of (R)-3-Amino-2-methylpropanoic Acid
(R)-3-Amino-2-methylpropanoic acid, a derivative of β-alanine, introduces a methyl group at the Cα position, which sterically hinders free rotation around the peptide backbone. This constraint significantly influences the accessible conformational space, often leading to the formation of well-defined secondary structures such as helices and turns. Understanding these structural propensities is crucial for the rational design of peptidomimetics with desired biological functions.[1][2]
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for studying peptides with (R)-3-Amino-2-methylpropanoic acid depends on the desired level of detail, the physical state of the sample, and the specific questions being addressed. Here, we compare the strengths and limitations of the most powerful methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure in Solution
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic behavior.[3] For peptides incorporating (R)-3-Amino-2-methylpropanoic acid, NMR is invaluable for defining the local and global fold.
Causality Behind Experimental Choices: The primary goal of NMR analysis is to obtain a set of distance and dihedral angle restraints that can be used to calculate a family of structures consistent with the experimental data. The choice of NMR experiments is dictated by the need to unambiguously assign all proton resonances and to observe through-bond and through-space correlations.
Self-Validating System: The robustness of an NMR-derived structure is validated by the convergence of a family of calculated structures to a low-energy state with minimal restraint violations. A high degree of convergence and low root-mean-square deviation (RMSD) among the final structures indicate a well-defined and reliable conformation.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The choice of solvent can significantly influence peptide conformation.
-
Data Acquisition: Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K). Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints. A mixing time of 200-400 ms is typically used.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly useful for determining dihedral angle restraints from ³J(HN,Hα) coupling constants.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is employed, for assigning carbon and nitrogen resonances.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.
-
Restraint Generation:
-
Distance Restraints: From the NOESY cross-peak intensities, classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
Dihedral Angle Restraints: From the ³J(HN,Hα) coupling constants measured from a high-resolution 1D or COSY spectrum, use the Karplus equation to restrain the φ dihedral angle.
-
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints.
-
Structure Validation: Analyze the quality of the calculated structures using tools like PROCHECK-NMR to assess Ramachandran plot statistics and other geometric parameters.
Data Presentation: Key NMR Parameters for a Hypothetical Peptide
| Residue | δ(¹H) HN (ppm) | ³J(HN,Hα) (Hz) | Key NOEs |
| Ala-1 | 8.52 | 7.5 | HN(i) to Hα(i-1) |
| (R)-3-Amp-2 | 8.15 | 9.2 | Hα(i) to Hβ(i), HN(i) to HN(i+1) |
| Val-3 | 7.98 | 8.8 | Hα(i) to Hγ(i) |
Note: This is a representative table. Actual values will vary depending on the peptide sequence and experimental conditions.
Visualization: NMR Workflow
Sources
A Senior Application Scientist's Guide to Chiral β-Amino Acid Building Blocks: Evaluating Alternatives to (R)-3-Amino-2-methylpropanoic acid hydrochloride
In the landscape of chiral synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. For decades, (R)-3-Amino-2-methylpropanoic acid hydrochloride has served as a valuable and versatile chiral synthon, prized for its role in introducing a specific stereocenter into a target molecule. However, the ever-evolving demands of drug discovery and process chemistry necessitate a broader perspective on the available chiral toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a technically grounded framework for selecting the optimal building block for their specific needs. We will delve into the synthetic accessibility, performance in asymmetric reactions, and structural diversity of these alternatives, supported by experimental insights and protocols.
Understanding the Benchmark: this compound
(R)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid, is a naturally occurring β-amino acid.[1] Its hydrochloride salt is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting. The core utility of this molecule lies in the stereodefined presentation of a methyl-substituted β-amino acid scaffold. This structural motif is a key component in numerous pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties.[2][3]
The synthesis of enantiomerically pure (R)-3-Amino-2-methylpropanoic acid often relies on classical resolution methods or, more efficiently, through asymmetric synthesis. One common approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor using chiral catalysts.[4]
Strategic Alternatives to this compound
The choice of an alternative is dictated by the specific structural requirements of the target molecule. These alternatives can be broadly categorized based on the nature of the substitution at the α and β positions of the β-amino acid scaffold.
Other α-Alkyl Substituted β-Amino Acids
For applications where the methyl group of the benchmark molecule needs to be replaced by other alkyl or aryl groups, a variety of synthetic strategies can be employed. The use of chiral auxiliaries, such as Evans oxazolidinones, provides a powerful and predictable method for the diastereoselective alkylation of an enolate precursor, leading to a wide range of α-substituted β-amino acids.[]
Conceptual Workflow for α-Alkylation using an Evans Auxiliary:
Caption: Diastereoselective synthesis of α-substituted β-amino acids.
β-Substituted β-Amino Acids
In many drug candidates, substitution at the β-position is crucial for modulating biological activity. The synthesis of such compounds often involves conjugate addition reactions to α,β-unsaturated carbonyl compounds. The use of chiral nucleophiles or chiral catalysts can ensure high enantioselectivity.
A prominent example is the asymmetric aza-Michael addition, where a chiral amine or its equivalent is added to an α,β-unsaturated ester.[6]
Cyclic β-Amino Acids
Cyclic β-amino acids are conformationally constrained analogues that can impart rigidity to peptide backbones, a desirable feature for enhancing metabolic stability and receptor binding affinity. Their synthesis often involves ring-closing metathesis (RCM) or intramolecular conjugate additions.
β-Amino Acids with Functionalized Side Chains
The introduction of functional groups such as fluoroalkyl or aryl moieties can significantly impact the electronic and lipophilic properties of the final molecule. The synthesis of β-fluoroalkyl β-amino acids, for instance, has been achieved with high enantioselectivity through palladium-catalyzed asymmetric hydrogenation of the corresponding β-amino acrylic acid derivatives.[7]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a trade-off between factors like substrate scope, cost of reagents and catalysts, operational simplicity, and scalability.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Enantioselectivity (ee) |
| Chiral Auxiliaries (e.g., Evans) | High diastereoselectivity, predictable stereochemical outcome, broad substrate scope. | Stoichiometric use of the auxiliary, requires additional protection/deprotection steps. | >95% de |
| Catalytic Asymmetric Hydrogenation | High atom economy, catalytic use of chiral ligand, suitable for large-scale synthesis. | Substrate-specific catalyst development may be required, high-pressure equipment. | 90-99% ee |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to specific substrates, may require optimization of enzyme and reaction conditions. | >99% ee |
| Aza-Michael Addition | Direct formation of the C-N bond, can be catalyzed by organocatalysts or metal complexes. | May require specific activation of the Michael acceptor or the nucleophile. | 85-99% ee |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of chiral β-amino acids using different methodologies.
Protocol: Asymmetric Synthesis of an α-Substituted β-Amino Acid using an Evans Auxiliary
This protocol is adapted from the general principles of Evans asymmetric alkylation.
Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, is slowly added n-butyllithium (1.05 eq., 1.6 M in hexanes). After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred for 2 hours at 0 °C and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Diastereoselective Alkylation The N-acylated auxiliary (1.0 eq.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 1 hour. The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and worked up as described in Step 1.
Step 3: Cleavage of the Auxiliary The alkylated product (1.0 eq.) is dissolved in a mixture of THF and water (3:1, 0.1 M). Lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The excess peroxide is quenched with aqueous Na2SO3. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified with 1 M HCl and the product, the enantiopure α-substituted β-amino acid, is extracted with ethyl acetate.
Protocol: Catalytic Asymmetric Hydrogenation for a β-Aryl-β-Amino Acid
This protocol is a generalized procedure based on transition metal-catalyzed hydrogenations.[8]
A solution of the prochiral β-amino acrylic acid derivative (1.0 eq.) and a chiral ferrocenyl diphosphine-rhodium complex (e.g., [Rh(COD)2]BF4 with a Josiphos-type ligand, 0.01 eq.) in methanol (0.2 M) is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 10 atm with hydrogen. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantiomerically enriched β-amino acid derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Illustrative Reaction Scheme for Asymmetric Hydrogenation:
Caption: Catalytic asymmetric hydrogenation of a prochiral enamine.
Conclusion and Future Outlook
While this compound remains a valuable and readily available chiral building block, a wealth of powerful synthetic methodologies provides access to a diverse array of structural alternatives. The choice between these alternatives should be a strategic one, based on a thorough analysis of the target molecule's structural requirements, the desired stereochemistry, and the practical considerations of the synthetic route.
The continued development of novel catalytic systems, including organocatalysts and biocatalysts, will undoubtedly expand the toolbox of chiral building blocks even further.[4] These advancements promise to deliver more efficient, selective, and sustainable methods for the synthesis of complex chiral molecules, ultimately accelerating the pace of drug discovery and development. As Senior Application Scientists, it is our responsibility to stay abreast of these developments and to guide our research and development teams in making informed decisions that leverage the full potential of modern chiral synthesis.
References
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- (R)
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019).
- 2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity from (S)-2-chloroalkanoic acids via (S)-2-chloro-1-alkanols.
- Synthetic Routes towards Enantiomerically Pure β‐Amino Acids. Sci-Hub.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- (R)-3-Amino-2-methylpropanoic acid-d3. MedchemExpress.com.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI.
- Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018).
- Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lact
- Amino Turbo Chirality and Its Asymmetric Control. PMC - PubMed Central.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central.
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- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD. (2023). Chemistry | Illinois.
- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Study on the Asymmetric Synthesis of Chiral 3,3,3‐Trifluoro‐2‐Hydroxypropanoic Acids by Lactate Dehydrogenase | Request PDF.
- 2-Amino-3-hydroxy-2-methylpropanoic acid. MedchemExpress.com.
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- 8. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing β-Amino Acids
This guide provides a comprehensive comparison of the primary experimental and computational methodologies for the conformational analysis of peptides incorporating β-amino acids. It is intended for researchers, scientists, and drug development professionals who are navigating the unique structural landscape of these fascinating molecules. We will delve into the "why" behind methodological choices, offering field-proven insights to ensure robust and reliable structural elucidation.
The Structural Significance of β-Amino Acids in Peptide Design
The substitution of native α-amino acids with their β-homologs—containing an additional carbon atom in their backbone—fundamentally alters the conformational landscape of a peptide. This seemingly minor change has profound implications, most notably bestowing remarkable resistance to enzymatic degradation by proteases. This stability makes β-peptides and their derivatives, often termed "foldamers," highly attractive candidates for therapeutic development.
However, this additional backbone flexibility also allows β-peptides to adopt a diverse and unique repertoire of secondary structures not accessible to their α-peptide counterparts. These include various helical structures (such as the 14-helix, 12-helix, and 10/12-helix), sheets, and well-defined turns. Elucidating these structures is paramount, as the three-dimensional conformation of a peptide dictates its biological function. This guide will compare the cornerstone techniques used to solve these unique structural puzzles.
A Comparative Overview of Analytical Techniques
The conformational analysis of β-peptides demands a multi-faceted approach, as no single technique can provide a complete picture. The primary methods can be broadly categorized into experimental techniques that probe structure in solution or solid-state, and computational methods that model the energetic landscape of possible conformations.
| Technique | Resolution | State | Information Obtained | Key Advantages | Major Limitations |
| NMR Spectroscopy | Atomic | Solution | 3D structure, dynamics, H-bonds | Provides detailed solution-state structure | Size limitations, complex spectra |
| Circular Dichroism | Secondary Structure | Solution | Global secondary structure content | Rapid, low sample consumption | Cannot distinguish between similar folds |
| X-ray Crystallography | Atomic | Solid-State | High-resolution static 3D structure | Unambiguous atomic coordinates | Crystal packing can influence conformation |
| Molecular Dynamics | Atomic | In Silico | Conformational landscape, dynamics | Complements experimental data, explores flexibility | Accuracy is force-field dependent |
Experimental Methodologies: Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR is the most powerful technique for determining the high-resolution three-dimensional structure of β-peptides in a solution environment that can mimic physiological conditions. The key to NMR is the measurement of parameters that are sensitive to the local geometry of the peptide.
Core NMR Experiments for β-Peptide Analysis:
-
1D ¹H NMR: Provides a preliminary assessment of peptide purity and folding. A well-folded peptide will exhibit a wide dispersion of amide proton chemical shifts.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone for structure determination. The NOE effect is a through-space interaction between protons that are close in space (< 5 Å), regardless of their covalent connectivity. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. For β-peptides, characteristic short- and medium-range NOEs can help identify specific helical folds.
-
¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for resonance assignment in isotopically labeled peptides, which is often necessary for larger or more complex systems.
Exemplary NMR Experimental Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified β-peptide in 500 µL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1). Add a known concentration of a reference standard like DSS or TMSP for chemical shift referencing.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY) on a high-field NMR spectrometer (≥ 600 MHz). NOESY mixing times should be varied (e.g., 100-300 ms) to build up NOE intensities.
-
Resonance Assignment: Use the TOCSY spectrum to identify the individual amino acid residues and the NOESY spectrum to sequence-specifically assign them by "walking" along the backbone.
-
NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å). These will be the primary experimental restraints for structure calculation.
-
Structure Calculation: Use a software package like CYANA, XPLOR-NIH, or AMBER to calculate a family of structures that satisfy the experimental NOE restraints. This is typically done using a distance geometry or restrained molecular dynamics approach.
-
Structure Validation: The resulting ensemble of structures is validated using tools like PROCHECK to assess their stereochemical quality. The final structure is represented as an ensemble of low-energy conformers.
Caption: NMR workflow for β-peptide structure determination.
Interpreting NMR Data for β-Peptides
The interpretation of NOESY spectra is crucial for defining the secondary structure of a β-peptide. Unlike α-peptides, where characteristic NOEs define α-helices and β-sheets, β-peptides have their own unique set of expected NOE patterns. For example, the well-characterized 14-helix exhibits strong NOEs between protons of residues i and i+2, and i and i+3. The presence of a 12/10-helix might be inferred from a different set of NOE patterns. It is important to note that a single NOE may not be sufficient to confirm a specific conformation, and often, a combination of NOEs, alongside other NMR parameters like coupling constants and chemical shifts, is required.
It's also a common challenge that a peptide may exist in more than one conformation in solution. In such cases, the observed NOEs represent an average over the entire ensemble of conformers. This is a critical point where unrestrained molecular dynamics simulations can be invaluable for interpreting ambiguous NMR data.
Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the overall secondary structure of a peptide and is an excellent tool for rapid screening of folding, stability, and conformational changes under different conditions (e.g., temperature, pH, solvent).
Characteristic CD Spectra for β-Peptide Structures
While α-helices have a well-known CD signature with a positive band around 195 nm and two negative bands at 208 and 222 nm, β-peptide helices display distinct spectra. For instance, the 14-helix in β-peptides is often characterized by a strong positive band near 195 nm and a strong negative band around 215-220 nm. Other helical types, like the 12-helix, will have different, though sometimes subtly so, spectral signatures.
CD Spectroscopy Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer itself should not have a significant CD signal in the far-UV region. The final peptide concentration is typically in the range of 10-100 µM.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption in the far-UV region (190-260 nm).
-
Data Acquisition: Record the CD spectrum at the desired temperature. It is crucial to also record a baseline spectrum of the buffer alone, which will be subtracted from the peptide spectrum.
-
Data Processing: After baseline subtraction, the data is typically converted to mean residue ellipticity [θ], which normalizes for concentration, path length, and the number of residues.
-
Interpretation: The shape and magnitude of the CD spectrum are compared to reference spectra for known β-peptide folds to estimate the secondary structure content.
Caption: Workflow for CD spectroscopy of β-peptides.
X-ray Crystallography: The Definitive but Challenging Method
X-ray crystallography can provide an unambiguous, atomic-resolution three-dimensional structure of a molecule in the solid state. For β-peptides, this technique has been instrumental in definitively characterizing novel helical and sheet structures, which then serve as benchmarks for the interpretation of solution-state data from NMR and CD.
Challenges and Causality in Experimental Choices
The primary challenge in X-ray crystallography is obtaining a well-diffracting single crystal of the peptide. Peptides, especially shorter ones with conformational flexibility, are notoriously difficult to crystallize. The choice of crystallization conditions (precipitants, pH, temperature, additives) is largely empirical and requires extensive screening. For β-peptides, the increased backbone flexibility can further hinder the formation of the ordered lattice required for diffraction. Often, chemists will introduce bulky or rigid side chains, or cyclize the peptide, to pre-organize the molecule and favor crystallization.
X-ray Crystallography Workflow
-
Crystallization Screening: High-throughput screening of hundreds of crystallization conditions using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Promising "hits" from the initial screen are optimized by fine-tuning the concentrations of the peptide, precipitant, and other components.
-
X-ray Diffraction: A suitable single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined (the "phase problem"), and an initial electron density map is calculated. A model of the peptide is built into this map and refined against the experimental data to yield the final, high-resolution structure.
The resulting crystal structure provides precise atomic coordinates, but it is essential to remember that this represents a static snapshot of the peptide in a non-physiological, solid-state environment. Crystal packing forces can sometimes favor a conformation that is not the most populated one in solution. Therefore, it is always best to validate crystallographic findings with solution-state techniques like NMR.
Computational Approaches: Modeling the Conformational Landscape
Computational methods are indispensable for complementing experimental data and providing insights into the dynamics and energetics of β-peptide conformations.
Molecular Dynamics (MD) Simulations
MD simulations model the motions of atoms in a molecular system over time by solving Newton's equations of motion. For β-peptides, MD is particularly useful for:
-
Exploring Conformational Space: Starting from an initial structure (e.g., from NMR or a crystal structure), MD can explore nearby conformations and identify other stable or metastable states.
-
Refining Experimental Structures: MD simulations can be used to refine NMR or X-ray structures by allowing the peptide to relax in a simulated aqueous environment.
-
Interpreting Ambiguous Experimental Data: As mentioned earlier, MD can help deconvolute conformationally averaged data from NMR by providing an ensemble of structures that can be collectively compared to the experimental results.
MD Simulation Workflow
-
System Setup: The peptide structure is placed in a simulation box filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system and mimic a specific ionic strength.
-
Force Field Selection: A crucial step is the choice of a force field, which is a set of parameters that defines the potential energy of the system. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) have been specifically parameterized to include various β-amino acid residues.
-
Minimization and Equilibration: The system is first energy-minimized to remove any bad contacts. It is then gradually heated and equilibrated under constant temperature and pressure to prepare it for the production simulation.
-
Production Simulation: The simulation is run for a desired length of time (typically hundreds of nanoseconds to microseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to study properties like conformational changes, hydrogen bonding patterns, and root-mean-square deviation (RMSD) from the starting structure.
Caption: Typical workflow for a molecular dynamics simulation.
Guide to Method Selection: An Integrated Approach
The choice of technique for conformational analysis depends on the specific research question, the size and nature of the β-peptide, and the resources available. A hierarchical and integrated approach is almost always the most robust strategy.
Caption: Decision-making flowchart for β-peptide analysis.
-
Start with CD Spectroscopy: It is a rapid and inexpensive first step to confirm that the peptide is indeed folded under the desired solution conditions. Temperature melts monitored by CD can also provide valuable information on the stability of the fold.
-
Proceed to NMR for Detailed Structure: If the peptide is folded, NMR is the next logical step to determine a high-resolution solution structure. This will provide the fundamental insights into the peptide's 3D fold.
-
Use MD Simulations to Add Dynamic Context: MD simulations should be used in concert with NMR data. They can help to resolve ambiguities in NOE data, explore the conformational flexibility of the peptide around the average NMR structure, and provide a more complete picture of the peptide's behavior in solution.
-
Employ X-ray Crystallography for an Atomic Benchmark: If a definitive, high-resolution static picture is required, and if the peptide can be crystallized, X-ray crystallography provides the ultimate benchmark. However, the solution-state relevance of the crystal structure must always be confirmed by comparing it with NMR and CD data.
By judiciously combining these powerful techniques, researchers can confidently and accurately elucidate the complex and functionally critical conformations of β-amino acid-containing peptides.
References
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Zerbe, O., & Bader, G. (n.d.). PEPTIDE NMR. Retrieved from [Link]
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Borkar, R. M., & Singh, S. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 20-33. Retrieved from [Link]
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Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix----beta-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621–5631. Retrieved from [Link]
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Daura, X., Antes, I., van Gunsteren, W. F., Thiel, W., & Mark, A. E. (1999). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 121(47), 11003–11012. Retrieved from [Link]
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Miles, A. J., Wallace, B. A., & Ramalli, S. G. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(15), 8400–8413. Retrieved from [Link]
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Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature Protocols, 1(6), 2733–2741. Retrieved from [Link]
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Micsonai, A., Wien, F., Bulyáki, É., Kun, J., Moussong, É., Lee, Y.-H., & Kardos, J. (2022). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. International Journal of Molecular Sciences, 23(6), 3037. Retrieved from [Link]
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Micsonai, A., Wien, F., Kernya, L., Lee, Y.-H., Goto, Y., Réfrégiers, M., & Kardos, J. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. Retrieved from [Link]
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Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 297–305). Springer New York. Retrieved from [Link]
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Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384–388. Retrieved from [Link]
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Hirst, J. D., & Brooks, C. L. (1994). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers, 84(1), 23-37. Retrieved from [Link]
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van Gunsteren, W. F., Daura, X., & Mark, A. E. (1999). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Journal of the American Chemical Society, 121(47), 11003-11012. Retrieved from [Link]
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Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in computational biology, 1-27. Retrieved from [Link]
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Chebaro, Y., & Ballard, A. J. (2023). Protocols for Multi-Scale Molecular Dynamics Simulations in Amber and Gromacs: a Case Study of Intrinsically Disordered Amyloid Beta. bioRxiv. Retrieved from [Link]
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Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in protein chemistry, 66, 27-85. Retrieved from [Link]
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Best, R. B. (2012). Force field influences in β-hairpin folding simulations. Journal of chemical theory and computation, 8(9), 3257–3273. Retrieved from [Link]
-
Hendriks, J., & Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. Retrieved from [Link]
-
Tamucci, J. D., & May, E. R. (2023). Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn. Retrieved from [Link]
A Senior Application Scientist's Guide to Comparing Drug Efficacy in β-Amino Acid Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic success. Chiral molecules, particularly those incorporating amino acid scaffolds, often exhibit profound differences in pharmacology between their enantiomeric forms.[1][2] This guide provides an in-depth comparison of the efficacy of drugs synthesized with different β-amino acid enantiomers, offering both foundational principles and practical, data-supported methodologies for their evaluation.
As biological systems—receptors, enzymes, and transport proteins—are inherently chiral, they frequently interact preferentially with one enantiomer of a chiral drug.[1][3] This stereoselectivity can lead to significant variations in pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug).[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be less active, inactive, or even contribute to adverse effects.[2] Consequently, the development of single-enantiomer drugs has become a pivotal strategy for optimizing safety and efficacy.[1][4]
This guide will explore these principles through the lens of specific β-amino acid-containing drugs, detail the experimental workflows necessary to elucidate their differential effects, and provide the scientific rationale behind these critical evaluations.
The Principle of Stereoselective Binding: A Conceptual Overview
The differential efficacy between enantiomers originates at the molecular level. A drug's action is typically initiated by binding to a specific biological target, such as a receptor or enzyme active site.[3] For binding to occur, the drug molecule must have a three-dimensional structure that is complementary to the binding site.[3]
The "three-point attachment" model provides a classic explanation for this phenomenon. For a chiral molecule to be distinguished by a chiral binding site, a minimum of three distinct interaction points are required. The active enantiomer (eutomer) can align these three points perfectly with the corresponding regions of the binding site, leading to a stable and effective interaction.[3][5] The inactive or less active enantiomer (distomer), being a non-superimposable mirror image, cannot achieve this optimal three-point alignment simultaneously, resulting in weaker or non-existent binding.[3]
Figure 1: Three-point attachment model illustrating stereoselective binding.
Case Study: Baclofen, a GABA-B Receptor Agonist
Baclofen, a derivative of γ-aminobutyric acid (GABA), is a muscle relaxant and antispasmodic agent that acts as an agonist at GABA-B receptors. It is clinically used as a racemic mixture of its (R)- and (S)-enantiomers. However, extensive research has demonstrated that its pharmacological activity is almost exclusively due to the (R)-enantiomer.[6]
The (S)-enantiomer is largely inactive at the GABA-B receptor.[6] This makes baclofen an excellent model for comparing the efficacy of drugs synthesized with different β-amino acid enantiomers. Studies have shown that (R)-baclofen is approximately twice as potent as the racemic mixture, while (S)-baclofen is inactive even at doses 40 times higher than the minimum effective dose of (R)-baclofen.[6]
Comparative Efficacy Data
| Compound | Target | In Vivo Effect (Rat Model) | Relative Potency |
| (R)-Baclofen | GABA-B Receptor | Inhibition of sexual behavior, locomotor activity | ~100% |
| (S)-Baclofen | GABA-B Receptor | Inactive at high doses | < 1% |
| (RS)-Baclofen (Racemate) | GABA-B Receptor | Inhibition of sexual behavior, locomotor activity | ~50% |
Data synthesized from behavioral studies.[6]
This clear differentiation in activity underscores the importance of evaluating single enantiomers. The presence of the inactive (S)-enantiomer in the racemic formulation offers no therapeutic benefit and contributes to the overall drug load on the patient.
Experimental Workflow for Efficacy Comparison
A robust comparison of enantiomeric efficacy requires a multi-tiered approach, progressing from foundational in vitro assays to more complex in vivo models. This workflow ensures a comprehensive understanding of the differences in molecular interaction, cellular response, and physiological outcome.
Figure 2: General experimental workflow for comparing enantiomer efficacy.
Detailed Experimental Protocols
Protocol 4.1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of each enantiomer for its target receptor, providing a direct measure of its physical interaction.
-
Objective: To quantify and compare the binding affinities of (R)-Baclofen and (S)-Baclofen to the GABA-B receptor.
-
Principle: This is a competition assay where the test compounds (the enantiomers) compete with a radiolabeled ligand of known high affinity (e.g., [³H]-GABA) for binding to receptors in a cell membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times to remove endogenous GABA.
-
Causality: Washing is critical to eliminate any remaining endogenous ligands that would otherwise compete with the radioligand and test compounds, leading to an inaccurate assessment of affinity.
-
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound ((R)-Baclofen, (S)-Baclofen, or racemic baclofen).
-
Incubation: Incubate the plates at 4°C for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Causality: Performing the incubation at a low temperature minimizes the activity of proteases in the membrane preparation, preserving receptor integrity throughout the experiment.
-
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each enantiomer. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.2: In Vivo Behavioral Assessment (Rat Locomotor Activity)
This protocol assesses the pharmacodynamic effect of each enantiomer on a relevant physiological or behavioral endpoint.
-
Objective: To evaluate the effect of (R)-Baclofen and (S)-Baclofen on spontaneous locomotor activity in rats, a measure of central nervous system depressant effects.
-
Principle: A drug's effect on the central nervous system can often be quantified by observing changes in an animal's spontaneous movement. For a GABA-B agonist like baclofen, a dose-dependent decrease in locomotor activity is expected for the active enantiomer.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to the testing environment (e.g., open-field arenas equipped with infrared beam tracking systems) for at least 60 minutes per day for 3 days prior to the experiment.
-
Causality: Acclimation reduces stress and novelty-induced hyperactivity, ensuring that the measured activity is a stable baseline and that any observed changes are due to the drug's effect, not environmental factors.
-
-
Drug Administration: Administer the test compounds ((R)-Baclofen, (S)-Baclofen, or vehicle control) via intraperitoneal (i.p.) injection at various doses. Randomize the animals into treatment groups.
-
Data Collection: Immediately after injection, place each rat in an open-field arena. Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 90 minutes).
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 10-minute intervals) to observe the onset and duration of the drug's effect. Calculate the total activity for the entire session. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of each enantiomer against the vehicle control group.
-
Conclusion: From Bench to Bedside
The rigorous comparison of β-amino acid enantiomers is a cornerstone of rational drug design. As demonstrated by the case of baclofen, the pharmacological activity of a chiral drug can be highly stereospecific.[6] While racemic formulations have been historically common, a modern, science-driven approach necessitates the individual evaluation of each stereoisomer.[2][7]
Utilizing a systematic workflow that combines in vitro binding and functional assays with in vivo pharmacokinetic and pharmacodynamic studies allows researchers to identify the eutomer, characterize the profile of the distomer, and ultimately develop safer and more effective medicines.[1][3] This approach not only enhances the therapeutic index of a drug but also aligns with regulatory expectations for well-characterized pharmaceutical agents.[2]
References
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Title: Stereochemistry in Drug Action Source: PMC - NIH URL: [Link]
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Title: Exploring the Role of Chirality in Pharmaceutical Drug Efficacy Source: International Journal of Innovative Research in Science, Engineering and Technology (ijirset) URL: [Link]
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Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]
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Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review Source: PubMed Central URL: [Link]
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Title: Stereospecific actions of baclofen on sociosexual behavior, locomotor activity and motor execution Source: PubMed URL: [Link]
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Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Enantiomerically Pure β-Amino Acids
Enantiomerically pure β-amino acids are not just molecular curiosities; they are foundational pillars in modern medicinal chemistry and drug development.[1][2] Their incorporation into peptides creates "β-peptides," which can form stable secondary structures like helices and sheets, similar to their α-peptide counterparts.[1] However, this seemingly minor shift of the amino group to the β-carbon imparts a crucial advantage: remarkable resistance to proteolytic degradation, enhancing metabolic stability and bioavailability.[3] This property makes them invaluable for designing peptidomimetics and other pharmacologically active molecules, from antiviral and antibacterial agents to potent enzyme inhibitors.[2][3]
Given their significance, the robust and verifiable synthesis of single-enantiomer β-amino acids is a critical challenge for researchers. Success is not merely measured by the final yield but by the unambiguous confirmation of enantiomeric purity. This guide provides a comparative analysis of prevalent synthesis methodologies and details the essential validation techniques required to ensure the stereochemical integrity of the final product.
Part 1: A Comparative Overview of Synthesis Strategies
The asymmetric synthesis of β-amino acids can be broadly categorized into three primary approaches: asymmetric synthesis, resolution of racemates, and synthesis from the chiral pool. Each strategy possesses distinct advantages and is suited for different synthetic goals and available starting materials. Common strategies include conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino acrylates.[4][5]
Asymmetric Synthesis: Building Chirality from the Ground Up
This is often the most elegant approach, aiming to create the desired enantiomer directly from prochiral precursors. The key is the use of a chiral influence—be it a catalyst, auxiliary, or reagent—to direct the formation of one stereoisomer over the other.
-
Asymmetric Mannich Reaction: This reaction forms a carbon-carbon bond by reacting an enolate with an imine, directly establishing the β-amino acid backbone. The use of chiral auxiliaries, such as tert-butanesulfinyl imines, provides excellent stereocontrol and high yields.[6] This method is versatile, allowing for the synthesis of a wide range of β-substituted and α,β-disubstituted β-amino acids.[5][6]
-
Asymmetric Hydrogenation: Chiral metal catalysts (often based on Rhodium or Palladium) can hydrogenate β-enamino esters with high enantioselectivity.[1][7] This method is powerful for producing β-amino acids with a specific stereocenter, and recent advances have enabled the synthesis of complex derivatives like β-fluoroalkyl β-amino acids with up to 96% enantiomeric excess (e.e.).[7]
-
Organocatalysis: Small chiral organic molecules can catalyze reactions like the Mannich reaction or conjugate additions with high enantioselectivity, avoiding the need for potentially toxic or expensive metal catalysts.[8][9][10]
Resolution-Based Methods: Separating What's Already There
Resolution starts with a 50:50 racemic mixture of both enantiomers and selectively separates one. While the maximum theoretical yield for the desired enantiomer is 50%, this can be overcome by incorporating a racemization step in a process known as Dynamic Kinetic Resolution (DKR).
-
Enzymatic Kinetic Resolution (EKR): Enzymes are inherently chiral and can exhibit exquisite stereoselectivity. Hydrolases like lipases or proteases, and β-aminopeptidases, can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[11][12] EKR is prized for its high selectivity and environmentally benign reaction conditions.
-
Dynamic Kinetic Resolution (DKR): This superior approach combines the enzymatic resolution with an in-situ racemization of the starting material. As the enzyme selectively consumes one enantiomer, the remaining, undesired enantiomer is continuously converted back to the racemate. This allows for a theoretical yield of up to 100% of the desired enantiomer.[13][14] Biocatalytic transamination using thermophilic enzymes is a powerful example of a DKR process.[13]
Chiral Pool Synthesis: Nature's Head Start
This strategy leverages the vast collection of naturally occurring, enantiomerically pure molecules, such as α-amino acids or carbohydrates, as starting materials.[15][16] The inherent chirality of the starting material is carried through a series of chemical transformations to produce the target β-amino acid. A classic example is the Arndt-Eistert homologation, which extends the carbon chain of an α-amino acid by one methylene unit to furnish the corresponding β-amino acid.[4][5]
Caption: General workflow from starting materials to validated enantiopure β-amino acids.
Comparative Performance of Synthesis Methods
The choice of synthetic route depends on factors like desired substitution pattern, scale, cost, and available equipment. The following table summarizes the performance of representative methods.
| Method | Key Features & Mechanism | Typical Yield (%) | Typical e.e. / d.r. | Advantages | Disadvantages |
| Asymmetric Mannich | C-C bond formation via enolate addition to a chiral tert-butanesulfinyl imine. The auxiliary directs the stereochemical outcome.[6] | 75-95% | >98:2 d.r. | High diastereoselectivity; versatile for various substitution patterns; auxiliary is easily cleaved. | Requires stoichiometric chiral auxiliary. |
| Asymmetric Hydrogenation | Reduction of a C=C bond in a β-enamino ester using a chiral transition metal catalyst (e.g., Pd, Rh).[7] | 85-99% | Up to 96% e.e. | Catalytic use of chiral source; high yields and turnover numbers. | Requires specialized catalysts and high-pressure equipment; may not be suitable for all substrates. |
| Enzymatic Kinetic Resolution | An enzyme (e.g., β-aminopeptidase) selectively hydrolyzes one enantiomer of a racemic β-amino acid amide.[11] | <50% (for one enantiomer) | >99% e.e. | Extremely high enantioselectivity; mild, environmentally friendly conditions. | Maximum 50% yield without a racemization step; requires screening for a suitable enzyme. |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization of the substrate, allowing for complete conversion to one enantiomer.[13] | 70-95% | >99% e.e., >20:1 d.r. | High yield and high enantioselectivity; overcomes the 50% yield limit of standard EKR. | Requires careful optimization of both the enzymatic reaction and the racemization conditions. |
| Arndt-Eistert Homologation | A classic method to convert an α-amino acid to its β-homolog by adding a methylene unit.[5] | 60-80% | >99% e.e. (retains chirality) | Starts from readily available, enantiopure α-amino acids; predictable stereochemistry. | Involves potentially hazardous reagents like diazomethane; can be multi-step. |
Part 2: The Core of Confidence: Validation Protocols
Synthesizing the molecule is only half the battle. Rigorous analytical validation is non-negotiable to confirm the identity, purity, and, most critically, the enantiomeric excess of the product. A multi-pronged approach using both chromatographic and spectroscopic techniques provides the highest level of confidence.
Primary Validation Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity.[17] The principle involves passing the analyte through a column containing a chiral stationary phase (CSP).[18] The two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.
Why it's authoritative: HPLC provides a direct, quantitative measure of the ratio of the two enantiomers in a sample. The area under each peak corresponds to the amount of that enantiomer, allowing for precise calculation of the enantiomeric excess (% e.e.). A variety of CSPs, including those based on macrocyclic glycopeptides (like teicoplanin) or cinchona alkaloids, are effective for separating underivatized amino acids.[18][19][20]
Orthogonal Validation Technique: NMR Spectroscopy with Chiral Solvating Agents
While HPLC is definitive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and powerful orthogonal method for determining e.e.[21] Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, by adding a chiral solvating agent (CSA), the enantiomers are converted into transient diastereomeric complexes.[22][23] These diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum.
Why it's a self-validating system: The ratio of the integrals of the well-resolved diastereomeric peaks directly corresponds to the ratio of the enantiomers, providing an independent measure of the e.e.[22] This method is fast, requires minimal sample, and does not necessitate the physical separation of enantiomers. (S)-BINOL is a common CSA used for this purpose with chiral amines.[21]
Caption: Step-by-step process for determining e.e. using NMR spectroscopy.
Experimental Protocol: Determination of Enantiomeric Excess via ¹H NMR
This protocol is adapted from a validated method for determining the e.e. of primary amines using 2-formylphenylboronic acid (2-FPBA) and (R)-BINOL as chiral solvating agents to form a three-component assembly.[22]
Objective: To determine the enantiomeric excess of a synthesized β-amino acid (or its amine precursor) by observing the diastereomeric ratio in a ¹H NMR spectrum.
Materials:
-
β-Amino acid sample (of unknown e.e.)
-
2-Formylphenylboronic acid (2-FPBA)
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
4 Å Molecular sieves
-
NMR tubes
-
Volumetric flasks and precision syringes
Methodology:
-
Preparation of the Host Solution (50 mM):
-
Accurately weigh equimolar amounts of 2-FPBA and (R)-BINOL.
-
Dissolve the solids in a known volume of CDCl₃ in a volumetric flask to achieve a final concentration of 50 mM for each component.
-
Add a small amount of 4 Å molecular sieves to the solution to remove any residual water, which can interfere with complex formation. Let it stand for at least 10 minutes.[22]
-
-
Preparation of the Analyte Solution (60 mM):
-
Accurately prepare a 60 mM solution of the β-amino acid sample in CDCl₃.
-
Causality Note: The amine must be in slight excess relative to the host components to ensure that the formation of the diastereomeric complexes is proportional to the enantiomeric ratio of the amine and not limited by the host concentration.[22]
-
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, combine 0.3 mL of the analyte solution (60 mM) with 0.3 mL of the host solution (50 mM).[22]
-
Gently shake the NMR tube to ensure thorough mixing. The diastereomeric iminoboronate complexes form rapidly in solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. It is crucial to achieve good resolution and a high signal-to-noise ratio.
-
Identify the region of the spectrum where signals corresponding to the diastereomeric complexes appear. Protons near the chiral center, such as the imine proton, often show the best separation.
-
-
Data Analysis and Calculation:
-
Identify two well-resolved peaks corresponding to the same proton in the two different diastereomers.
-
Integrate these two peaks accurately. Let the integral values be I_major (for the major diastereomer) and I_minor (for the minor diastereomer).
-
Calculate the enantiomeric excess using the formula: % e.e. = [ (I_major - I_minor) / (I_major + I_minor) ] x 100
-
System Validation: To ensure the accuracy of this method, it is best practice to first run a control experiment using a known racemic (50:50) sample of the amine. The resulting integrals should be approximately equal (I_major ≈ I_minor), yielding an e.e. close to 0%. This confirms that the analytical system itself is not introducing bias.
Conclusion
The synthesis of enantiomerically pure β-amino acids is a sophisticated endeavor that underpins significant advances in pharmacology and materials science. Success in this field demands a dual proficiency: expertise in executing elegant asymmetric syntheses or high-fidelity resolutions, and an unwavering commitment to rigorous, orthogonal validation. Methods like asymmetric catalysis and dynamic kinetic resolution offer powerful pathways to these valuable molecules. However, the true measure of success lies in the analytical data. The complementary use of chiral HPLC and NMR spectroscopy provides an unassailable confirmation of stereochemical purity, transforming a promising synthesis into a validated, trustworthy result ready for the next stages of research and development.
References
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Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: ACS Catalysis (via PMC) URL: [Link]
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Title: Asymmetric Syntheses of β-Amino Acids Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers Source: Organic & Biomolecular Chemistry (via PMC) URL: [Link]
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Title: Enantioselective Synthesis of β-Amino acids: A Review Source: Hilaris Publisher URL: [Link]
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Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: Washington University Open Scholarship URL: [Link]
-
Title: Novel Strategies for the Synthesis of β-Amino Acids and their Derivatives Source: University of Illinois Urbana-Champaign, Department of Chemistry URL: [Link]
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Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Chemical Society Reviews URL: [Link]
-
Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry URL: [Link]
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Title: Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: The Journal of Organic Chemistry URL: [Link]
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Title: Pharmacologically active β-amino acid derivatives Source: ResearchGate URL: [Link]
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Title: Validation of Amino Acid Analysis Methods Source: ResearchGate URL: [Link]
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Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: PMC - NIH URL: [Link]
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Title: Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases Source: ResearchGate URL: [Link]
-
Title: Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC Source: PubMed URL: [Link]
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Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: Nature Communications (via PMC) URL: [Link]
-
Title: A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids Source: ACS Publications URL: [Link]
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Title: Enantioselective Synthesis of β-amino acids: A Review Source: ResearchGate URL: [Link]
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Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis Source: RSC Publishing URL: [Link]
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Title: Asymmetric Synthesis (Presentation) Source: University of the West Indies URL: [Link]
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Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: MDPI URL: [Link]
-
Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: ResearchGate URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]
-
Title: Rapid Optical Methods for Enantiomeric Excess Analysis Source: Accounts of Chemical Research URL: [Link]
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Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL: [Link]
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Title: An enzyme-catalyzed resolution of amino acids Source: Journal of Chemical Education URL: [Link]
-
Title: Chiral HPLC Separation of Protected Amino Acids Source: Stevens Institute of Technology URL: [Link]
-
Title: Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: PMC - NIH URL: [Link]
-
Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography Source: NIH URL: [Link]
-
Title: Advances in the chemistry of β-lactam and its medicinal applications Source: PMC - NIH URL: [Link]
-
Title: New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides Source: ACS Publications URL: [Link]
-
Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective Source: MDPI URL: [Link]
-
Title: Recent advances in enzymatic and chemical deracemisation of racemic compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Amino-2-methylpropanoic acid hydrochloride
Authored for the Forefront of Research and Development
Core Principle: Proactive Waste Management, Not Reactive Disposal
(R)-3-Amino-2-methylpropanoic acid hydrochloride is a beta-amino acid derivative.[1][2] While not classified as acutely toxic, its disposal requires rigorous adherence to chemical waste protocols. The fundamental principle is that this compound and its contaminated materials must never be disposed of in standard trash or flushed down the sanitary sewer.[3][4] All waste materials must be collected, properly labeled, and transferred to a licensed professional waste disposal service.[5] This approach is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and is essential for protecting our environment and ensuring workplace safety.[6]
Hazard Profile and Risk Assessment
A thorough understanding of the compound's hazard profile is the bedrock of safe handling and disposal. While comprehensive toxicological data is limited, Safety Data Sheets (SDS) for the parent compound and similar molecules provide critical insights.
Table 1: Hazard and Safety Summary
| Parameter | Description | Rationale & Source |
| Physical State | White crystalline powder or solid. | This form necessitates protocols that prevent dust formation during handling and disposal.[5] |
| Primary Hazards | May cause skin, eye, and respiratory irritation.[7] | The hydrochloride salt can be acidic, and fine particulates can irritate mucous membranes. Standard PPE is crucial. |
| Combustion Products | Upon burning, may produce hazardous gases including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5] | This highlights the danger of improper disposal methods like uncontrolled incineration and reinforces the need for specialized disposal services. |
| Environmental Fate | Should be prevented from entering drains and waterways. | Amino acids can impact aquatic ecosystems; proper containment is a key aspect of environmental stewardship. |
The causality is clear: the physical form and potential for hazardous byproducts upon decomposition or combustion dictate that the only acceptable disposal pathway is through a certified hazardous waste management vendor.
Disposal Workflow: A Systematic Approach
The following workflow provides a logical sequence for managing this compound waste from point of generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Protocols
Protocol 4.1: Collection of Solid Waste and Contaminated Labware
This protocol is designed for the routine collection of waste generated during weighing, sample preparation, and other standard laboratory procedures.
-
Container Selection: Designate a solid waste container specifically for this chemical stream. The container must be made of a non-reactive material (e.g., polyethylene), be in good condition, and have a secure, leak-proof lid.[6]
-
Expert Insight: Using a dedicated container prevents accidental mixing with incompatible waste streams, such as strong oxidizing agents, which could lead to a chemical reaction.[3]
-
-
Waste Transfer: Carefully place unused or expired this compound directly into the designated container. Also, add any contaminated disposable labware, such as weighing paper, gloves, and paper towels.
-
Expert Insight: Minimize the creation of dust when transferring the solid powder.[5] If possible, handle within a fume hood or ventilated enclosure.
-
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other contents (e.g., gloves, paper towels).
-
The date accumulation started.
-
-
Storage: Keep the waste container sealed at all times except when adding waste.[8] Store it in your laboratory's designated Satellite Accumulation Area (SAA).
-
Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months for academic labs), arrange for pickup through your Environmental Health & Safety (EHS) department.[9]
Protocol 4.2: Spill Decontamination and Cleanup
In the event of a spill, a swift and systematic response is critical to ensure safety and prevent environmental contamination.
-
Isolate and Alert: Immediately alert personnel in the vicinity. If the spill is large or if dust is airborne, evacuate the area and contact your institution's EHS emergency line.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills where dust is a concern, a respirator may be necessary.[5]
-
Contain the Spill: Do not use water to clean up the dry powder, as this can increase the area of contamination.
-
Collect the Material:
-
Gently sweep the solid material up using a brush and dustpan.[5] Avoid aggressive sweeping that could create airborne dust.
-
Place the swept-up powder and any broken container fragments into a designated hazardous waste container as described in Protocol 4.1.
-
-
Decontaminate the Area:
-
Once the bulk of the solid is removed, decontaminate the surface. Place absorbent pads or paper towels over the spill area.[10][11]
-
Gently wet the absorbent material with water and a mild detergent, working from the outside of the spill inward to prevent spreading.
-
Wipe the area clean. All used absorbent materials, gloves, and other cleanup supplies are now considered hazardous waste.
-
-
Final Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the hazardous waste container with the swept-up compound. Seal, label, and store the container for professional disposal.[4]
By adhering to these scientifically-backed protocols, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental integrity.
References
- MSDS of (R)-3-Amino-2-methyl-propionic acid. Capot Chemical Co., Ltd.
- SAFETY DATA SHEET - 2-Amino-2-methylpropionic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Thermo Fisher Scientific.
- 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Safety Data Sheets. Echemi.
- CID 138734494 | C8H18N2O4. PubChem, National Institutes of Health.
- Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Spill procedure: Clean-up guidance. University of Bristol.
- Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Chemical Spills: How to safely contain & remove. GV Health - Life.Protected. via YouTube.
- Amino acid metabolism: Disposal of Nitrogen. Doctor 2018.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- Disposal of amino acid nitrogen. ResearchGate.
- Regulation of Laboratory Waste. American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Amino Acids: Disposal of Nitrogen - Chapter Summary. Pharmacy 180.
- Sample Considerations for Amino Acid Analysis. Centro de Investigaciones Biológicas (CIB-CSIC).
- Toxic Metabolites and Inborn Errors of Amino Acid Metabolism. PubMed Central, National Institutes of Health.
- 3-amino-2-methylpropanoic acid. ChemBK.
- Decontamination. Stanford Environmental Health & Safety.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Nitrogen Disposal, Urea Cycle, Ammonia. Britannica.
- Methyl 3-amino-2-methylpropanoate hydrochloride. PubChem, National Institutes of Health.
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A Researcher's Guide to the Safe Handling of (R)-3-Amino-2-methylpropanoic acid hydrochloride
As laboratory professionals engaged in the dynamic field of drug discovery and development, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide, compiled by a Senior Application Scientist, provides an in-depth operational plan for the safe handling of (R)-3-Amino-2-methylpropanoic acid hydrochloride. Beyond a mere checklist, this document elucidates the rationale behind each safety protocol, fostering a culture of informed caution and meticulous practice.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a valuable research chemical. However, a thorough understanding of its potential hazards is the foundational step in mitigating risk. According to available safety data sheets (SDS), the primary hazards associated with this compound and its close structural analogs include:
-
Eye Irritation: Classified as causing serious eye irritation (H319). Direct contact with the eyes can lead to significant discomfort and potential damage.
-
Skin Irritation: May cause skin irritation[1][2]. Prolonged or repeated contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation[2][3].
It is crucial to note that the toxicological properties of many research chemicals, including this one, may not have been fully investigated[3]. Therefore, a cautious approach, treating the substance with a high degree of care, is always the most prudent course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to prevent direct exposure. The following table summarizes the recommended PPE for handling this compound, with explanations rooted in the identified hazards.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical safety goggles or a face shield | Why: To prevent eye contact with airborne particles or splashes, which can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal. A face shield offers broader protection, especially when handling larger quantities. |
| Hands | Nitrile or other chemically resistant gloves | Why: To prevent skin contact and potential irritation[1][3]. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical. Proper glove removal technique is essential to avoid contaminating your skin. |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95) or higher | Why: To prevent the inhalation of dust, which can irritate the respiratory tract[2][3]. The necessity of respiratory protection should be determined by a risk assessment of the specific procedure. Work in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to minimize inhalation exposure. |
| Body | Laboratory coat | Why: To protect skin and personal clothing from contamination. A lab coat should be worn buttoned and removed before leaving the laboratory area. |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[3][4]. Keep away from incompatible materials, such as strong oxidizing agents[5].
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoid Dust Formation: This compound is a solid. Care should be taken to avoid generating dust during weighing and transfer[3].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[4]. Do not eat, drink, or smoke in areas where chemicals are handled[4][6].
In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination.
Spill Response Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
